IF5-Pyridine-HF
Description
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Properties
IUPAC Name |
pentafluoro-λ5-iodane;pyridine;hydrofluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.F5I.FH/c1-2-4-6-5-3-1;1-6(2,3,4)5;/h1-5H;;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNUJXPHQGELCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.F.FI(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243786-10-7 | |
| Record name | IF5-Pyridine-HF | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Preparation of IF5-Pyridine-HF
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, preparation, and properties of the IF5-Pyridine-HF complex, a stable and versatile fluorinating reagent. Developed as a safer and more manageable alternative to iodine pentafluoride (IF5), this white, crystalline solid offers significant advantages in handling and application for various fluorination reactions in organic synthesis. This document details the experimental protocol for its preparation, summarizes its key physical and chemical properties, and outlines its reaction pathway.
Introduction
Iodine pentafluoride (IF5) is a potent fluorinating agent, however, its high reactivity, instability in the presence of moisture, and the hazardous nature of its handling limit its widespread use in organic synthesis. To overcome these challenges, a stable and easy-to-handle fluorinating reagent, this compound, was developed. This complex harnesses the fluorinating power of IF5 in a solid form that is both air- and moisture-stable, making it a valuable tool for the introduction of fluorine into organic molecules. First reported by Hara et al., this reagent is a white, non-hygroscopic solid formed from the reaction of iodine pentafluoride with a 1:1 complex of pyridine (B92270) and hydrogen fluoride.[1][2]
Synthesis of this compound
The synthesis of the this compound complex involves the direct reaction of iodine pentafluoride with the Pyridine-HF complex. The formation of the stable, solid adduct is a key feature of this preparation.
Reaction Scheme
The overall reaction for the formation of the this compound complex can be represented as follows:
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is a generalized procedure based on available information. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Materials:
-
Iodine Pentafluoride (IF5)
-
Pyridine-HF (1:1 complex)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Appropriate reaction vessel (e.g., a flask made of fluoropolymer or other resistant material)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the Pyridine-HF (1:1 complex) in a minimal amount of anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an equimolar amount of iodine pentafluoride (IF5) to the cooled solution with stirring. Caution: The reaction may be exothermic.
-
Upon addition of IF5, a white solid will precipitate.
-
Continue stirring the mixture at 0 °C for a specified time to ensure complete reaction.
-
Isolate the white solid product by filtration under an inert atmosphere.
-
Wash the isolated solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified this compound complex.
Physical and Chemical Properties
The this compound complex exhibits distinct properties that make it a favorable fluorinating reagent.
| Property | Value | Reference |
| Appearance | White to yellow to orange powder/crystal | [1] |
| Stability | Air- and moisture-stable, non-hygroscopic | |
| Solubility | Soluble in polar solvents (e.g., acetonitrile); Poorly soluble in non-polar solvents (e.g., hexane, CH2Cl2) | |
| Molecular Formula | C5H6F6IN | |
| Molecular Weight | 321.00 g/mol |
Characterization Data
| Analysis Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the pyridinium (B92312) ion. |
| ¹⁹F NMR | Signals corresponding to the fluorine atoms in the IF5 moiety and the HF component. |
| Infrared (IR) Spectroscopy | Characteristic vibrational bands for the pyridinium ion and the I-F bonds. |
| Elemental Analysis | Percentages of C, H, F, I, and N consistent with the molecular formula C5H6F6IN. |
Applications in Organic Synthesis
The this compound complex is a versatile reagent for various fluorination reactions, including:
-
Fluorination at the α-position of sulfur groups in sulfides.
-
Desulfurizing difluorination of benzylic sulfides.
-
Synthesis of gem-difluorides from aldehyde dithioacetals.
-
Iodofluorination of alkenes.[1]
Example Experimental Workflow for Fluorination
The following diagram illustrates a general workflow for a typical fluorination reaction using the this compound reagent.
Caption: General workflow for fluorination.
Safety and Handling
This compound is a significant improvement in safety over neat IF5. However, it is still a reactive fluorinating agent and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. As the complex contains HF, it is corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The this compound complex is a valuable and practical fluorinating reagent for organic synthesis. Its stability, ease of handling, and effectiveness in a range of fluorination reactions make it a superior alternative to iodine pentafluoride. This guide provides the essential information for its synthesis, characterization, and application, enabling researchers to safely and effectively utilize this important synthetic tool.
References
The Hara Reagent: A Comprehensive Technical Guide to Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hara Reagent, chemically known as IF5-Pyridine-HF (Pyridinium Pentafluoroiodide - Hydrogenfluoride Complex), is a stable, solid fluorinating agent developed as a safer and easier-to-handle alternative to iodine pentafluoride (IF5). This guide provides an in-depth overview of the synthesis, known characteristics, and diverse applications of the Hara Reagent in modern organic synthesis, with a focus on its utility in the development of fluorinated molecules for the pharmaceutical and agrochemical industries. Detailed experimental protocols for its synthesis and representative applications are presented, alongside visualizations of key chemical processes to facilitate understanding and implementation in a laboratory setting.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. While elemental fluorine and other traditional fluorinating agents are highly effective, their hazardous nature necessitates specialized handling procedures. The Hara Reagent, a moisture-stable, non-hygroscopic white to yellow crystalline solid, addresses these challenges, offering a versatile and robust tool for a range of fluorination reactions.[1] First reported by Shoji Hara and his research group, this reagent has demonstrated efficacy in the fluorination of sulfides, the synthesis of gem-difluorides, and the iodofluorination of alkenes, among other transformations.[2]
Synthesis of the Hara Reagent
The Hara Reagent is prepared through the reaction of iodine pentafluoride (IF5) with a pyridine-hydrogen fluoride (B91410) complex. The resulting solid is stable in air and can be handled without the need for rigorously anhydrous conditions, a significant advantage over its precursor, IF5.
Experimental Protocol: Synthesis of this compound
Materials:
-
Iodine pentafluoride (IF5)
-
Pyridine-hydrogen fluoride (1:1 complex)
-
Anhydrous polar solvent (e.g., acetonitrile)
Procedure:
-
In a fume hood, a solution of pyridine-hydrogen fluoride (1:1 complex) in an anhydrous polar solvent is prepared in a suitable reaction vessel.
-
Iodine pentafluoride (IF5) is slowly added to the pyridine-HF solution at a controlled temperature.
-
Upon addition, a white solid precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum.
-
The resulting white to yellow/orange powder is the Hara Reagent, which should be stored under an inert atmosphere at low temperature (-20°C) to ensure long-term stability.[3]
Yield: The formation of a white solid is consistently reported; however, specific quantitative yields are not detailed in the readily available literature.
Caption: Synthesis workflow for the Hara Reagent.
Characterization
The Hara Reagent has been characterized as a stable solid. However, detailed spectroscopic data such as NMR, Mass Spectrometry, and IR spectra are not extensively reported in publicly accessible literature. The precise crystal structure has also not been determined by X-ray analysis.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | Pyridinium Pentafluoroiodide - Hydrogenfluoride Complex | [3] |
| Synonyms | Hara Reagent, Fluorinating Reagent F-51 | [3] |
| CAS Number | 2243786-10-7 | [3] |
| Molecular Formula | IF5·C5H5N·HF | [3] |
| Molecular Weight | 321.00 g/mol | [3] |
| Appearance | White to Yellow to Orange crystalline powder | [3] |
| Stability | Moisture-stable, non-hygroscopic | |
| Solubility | Poorly soluble in non-polar solvents (hexane, CH2Cl2), soluble in polar solvents (acetonitrile) | |
| Storage | Frozen (-20°C), under inert gas | [3] |
Spectroscopic Data
Applications in Organic Synthesis
The Hara Reagent is a versatile tool for various fluorination reactions. Its reduced reactivity compared to IF5 allows for more controlled and selective transformations.
Fluorination at the α-Position of Sulfides
A primary application of the Hara Reagent is the introduction of a fluorine atom at the carbon adjacent to a sulfur atom in sulfides.[2]
Experimental Protocol: α-Fluorination of Ethyl 2-[(4-chlorophenyl)thio]propanoate [3]
-
To a solution of ethyl 2-[(4-chlorophenyl)thio]propanoate (0.5 mmol) in dichloromethane (B109758) (2 mL), add the Hara Reagent (1.15 mmol).
-
Stir the mixture at room temperature for 24 hours. The solution will turn dark red.
-
Quench the reaction by pouring the mixture into water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with aqueous sodium bicarbonate and aqueous sodium thiosulfate, then dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to yield the α-fluorinated product.
Caption: General workflow for α-fluorination of sulfides.
Desulfurizing-Fluorination Reactions
The Hara Reagent can also effect desulfurizing-fluorination of various sulfur-containing compounds, such as benzylic sulfides and thioacetals, to produce gem-difluoro compounds.[2]
Iodofluorination of Alkenes
In the presence of a suitable initiator, the Hara Reagent can be used for the iodofluorination of alkenes. These reactions often proceed via a radical mechanism, leading to anti-Markovnikov addition products with terminal alkenes.
Caption: Proposed radical mechanism for iodoazidation.
Safety and Handling
The Hara Reagent is toxic if swallowed and causes severe skin burns and eye damage. It may also be corrosive to metals. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.[3]
Conclusion
The Hara Reagent (this compound) is a valuable addition to the synthetic chemist's toolkit for the introduction of fluorine into organic molecules. Its stability and ease of handling make it an attractive alternative to more hazardous fluorinating agents. While detailed public characterization data is limited, its utility in a variety of fluorination reactions is well-documented. This guide provides the foundational knowledge for researchers to begin exploring the potential of the Hara Reagent in their own synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
An In-depth Technical Guide to the IF5-Pyridine-HF Fluorination Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] Among the arsenal (B13267) of fluorinating agents, the IF5-Pyridine-HF complex, also known as the Hara Reagent, has emerged as a versatile and user-friendly option.[2] This stable, solid reagent overcomes the handling challenges associated with neat iodine pentafluoride (IF5) while retaining its potent fluorinating capabilities.[3][4] This technical guide provides a comprehensive overview of the this compound reagent, detailing its core fluorination mechanisms, extensive applications in the synthesis of valuable fluorinated building blocks, and detailed experimental protocols.
Introduction to this compound
Iodine pentafluoride (IF5) is a powerful fluorinating agent, but its high reactivity, toxicity, and instability in the presence of moisture make it difficult to handle safely.[4] The development of the this compound reagent, a stable, non-hygroscopic white solid, has provided a significant advancement in the field of fluorination chemistry.[3] This complex is readily prepared by the addition of a pyridine-hydrogen fluoride (B91410) (1:1) complex to IF5.[3][4] The resulting solid is poorly soluble in non-polar solvents like hexane (B92381) and dichloromethane (B109758), but dissolves in polar solvents such as acetonitrile.[4] This increased stability and ease of handling make it an attractive alternative to IF5 for a variety of fluorination reactions.[2]
Core Fluorination Mechanisms
The this compound reagent exhibits diverse reactivity, participating in fluorination reactions through mechanisms that can be broadly categorized as oxidative desulfurization-fluorination and potentially radical-mediated pathways.
Fluorination of Sulfides and Dithioacetals
The fluorination of sulfides and dithioacetals at the α-position is a key application of the this compound reagent. The reaction is believed to proceed through an oxidative mechanism. When a sulfide (B99878) is treated with this compound, the mixture typically turns a dark red color, indicating a reaction is occurring.[3]
The proposed mechanism for the polyfluorination of sulfides involves the formation of a key intermediate (Structure 23 in the original literature), which then undergoes further fluorination and rearrangement.[3]
Below is a generalized mechanistic pathway for the fluorodesulfurization of a dithioacetal, a common transformation used to generate gem-difluoro compounds.
Caption: Proposed mechanism for dithioacetal fluorodesulfurization.
Radical-Mediated Reactions
In certain reactions, such as the iodoazidation of alkenes, evidence suggests that this compound can act as an oxidant to initiate a radical mechanism.[3] For instance, the reaction of this compound with trimethylsilyl (B98337) azide (B81097) (Me3SiN3) followed by the addition of a terminal alkene results in the selective formation of the anti-Markovnikov adduct.[3] This regioselectivity is a strong indicator of a radical pathway.
Applications in Drug Development and Organic Synthesis
The this compound reagent has proven to be a valuable tool for the synthesis of a wide range of fluorinated organic molecules, many of which are important building blocks in drug discovery and materials science.
Synthesis of α-Fluoro Sulfides
The direct fluorination of sulfides at the α-position is a facile process using this compound.[3] This transformation is particularly useful for the synthesis of α-fluoro thioesters and other carbonyl compounds, which are versatile intermediates in organic synthesis.
Table 1: Fluorination of α-(Arylthio)carbonyl Compounds with this compound [5]
| Entry | Substrate (Ar-S-CHR-CO2Et) | Ar | R | Product | Yield (%) |
| 1 | 4-Cl-C6H4 | H | 4-Cl-C6H4-S-CHF-CO2Et | 85 | |
| 2 | 4-Cl-C6H4 | Me | 4-Cl-C6H4-S-CF(Me)-CO2Et | 89 | |
| 3 | C6H5 | H | C6H5-S-CHF-CO2Et | 82 | |
| 4 | C6H5 | Me | C6H5-S-CF(Me)-CO2Et | 87 | |
| 5 | 4-Me-C6H4 | H | 4-Me-C6H4-S-CHF-CO2Et | 78 | |
| 6 | 4-Me-C6H4 | Me | 4-Me-C6H4-S-CF(Me)-CO2Et | 85 |
Reaction conditions typically involve stirring the substrate with this compound in CH2Cl2 at room temperature.
Desulfurative Difluorination of Dithioacetals
The conversion of dithioacetals and dithioketals to gem-difluoro compounds is another important application of this reagent.[3] This reaction provides a convenient method for the synthesis of difluoromethylene groups, which are valuable motifs in medicinal chemistry. The reaction is generally applicable to dithioacetals of aldehydes and dithioketals of ketones that do not possess an α-hydrogen.[3]
Synthesis of Glycosyl Fluorides
Glycosyl fluorides are important intermediates in the synthesis of oligosaccharides and glycoconjugates due to their stability and utility as glycosyl donors.[3][6] The this compound reagent provides a direct method for the synthesis of glycosyl fluorides from readily available (phenylthio)glycosides.[3][7] This transformation proceeds efficiently and is compatible with a variety of common protecting groups used in carbohydrate chemistry.[7]
Experimental Protocols
The following protocols are provided as a general guide for the use of this compound. As with all chemical reactions, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.
Preparation of the this compound Reagent
The this compound reagent is prepared by the careful addition of a pyridine-hydrogen fluoride (1:1) complex to iodine pentafluoride.[3][4] A detailed procedure for a similar reagent, pyridinium (B92312) poly(hydrogen fluoride), can be found in Organic Syntheses and adapted with appropriate caution for the use of IF5.[8]
Caution: Iodine pentafluoride and hydrogen fluoride are highly corrosive and toxic. This preparation should only be carried out by trained personnel with appropriate safety measures in place.
General Procedure for the Fluorination of an α-Sulfide
The following is a typical procedure for the fluorination of an α-thioester.[9]
Caption: General workflow for α-sulfide fluorination.
Procedure:
-
To a solution of the α-thioester (e.g., ethyl 2-[(4-chlorophenyl)thio]propanoate, 0.5 mmol) in dichloromethane (2 mL) at room temperature, add this compound (1.15 mmol).[9]
-
Stir the resulting dark red solution at room temperature for 24 hours.[9]
-
Pour the reaction mixture into water (20 mL) and extract with dichloromethane (3 x 20 mL).[9]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate (B1220275) solution.[9]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography (e.g., eluting with a hexane/ether mixture) to afford the desired α-fluoro thioester.[9]
Protocol for Desulfurative Difluorination of a Dithioacetal
A similar procedure to the one described for α-sulfide fluorination can be employed for the desulfurative difluorination of dithioacetals. The reaction typically requires a stoichiometric amount of the this compound reagent and is stirred at room temperature until completion, as monitored by TLC or GC-MS. The workup procedure is also analogous, involving quenching with water, extraction, washing, and purification by column chromatography.
Protocol for the Synthesis of Glycosyl Fluorides
The synthesis of glycosyl fluorides from (phenylthio)glycosides using this compound generally follows a straightforward procedure. The thioglycoside is dissolved in a suitable solvent, such as dichloromethane, and the this compound reagent is added. The reaction is typically stirred at room temperature and monitored by TLC. The workup involves quenching the reaction with water, extraction with an organic solvent, and washing the organic layer with aqueous bicarbonate and thiosulfate solutions to remove any remaining reagent and byproducts. Purification is typically achieved by silica gel column chromatography. A detailed protocol for the synthesis of glycosyl fluorides using a DAST/NBS system, which shares some procedural similarities in terms of workup and purification, can be found in the Glycoscience Protocols.[6]
Conclusion
The this compound complex is a valuable and practical reagent for a range of fluorination reactions. Its enhanced stability and ease of handling compared to neat IF5 make it an attractive choice for researchers in both academic and industrial settings. The ability to efficiently synthesize α-fluoro sulfides, gem-difluoro compounds, and glycosyl fluorides highlights its importance in the preparation of key building blocks for drug discovery and development. The experimental protocols provided herein offer a starting point for the application of this versatile reagent in organic synthesis. Further exploration of its reactivity and mechanistic pathways will undoubtedly continue to expand its utility in the field of organofluorine chemistry.
References
- 1. Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Table 1 from IF5—Pyridine—HF: Air‐ and Moisture‐Stable Fluorination Reagent. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis of glycosyl fluorides from (phenylthio)glycosides using IF5–pyridine–HF [agris.fao.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 2243786-10-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
The Role of Pyridine in the IF5-Pyridine-HF Complex: A Technical Guide to a Stable and Versatile Fluorinating Reagent
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel fluorinated organic molecules is a cornerstone of modern drug discovery and materials science. The introduction of fluorine atoms can dramatically alter the biological and chemical properties of a molecule, enhancing its efficacy, stability, and bioavailability. However, the direct use of many fluorinating agents is often hampered by their inherent instability, hazardous nature, and aggressive reactivity. Iodine pentafluoride (IF5), a powerful fluorinating agent, is a prime example of such a challenging reagent. This technical guide delves into the pivotal role of pyridine (B92270) in taming the reactivity of IF5 through the formation of the IF5-Pyridine-HF complex, a stable, easy-to-handle, and versatile reagent for a variety of fluorination reactions.
The Critical Role of Pyridine: Taming a Reactive Beast
Iodine pentafluoride (IF5) is a highly reactive and corrosive liquid that decomposes in the presence of moisture, releasing hazardous hydrogen fluoride (B91410) (HF) gas.[1] Its difficult handling requirements have limited its widespread use in organic synthesis. The innovation of the this compound complex, often referred to as the Hara Reagent, lies in the strategic use of pyridine to stabilize IF5.
When IF5 is treated with a 1:1 complex of pyridine and hydrogen fluoride, a white, moisture-stable, and non-hygroscopic solid is formed.[1] This solid is the this compound complex. The pyridine molecule, a Lewis base, donates a pair of electrons to the electron-deficient iodine atom in IF5, forming a stable adduct. The presence of hydrogen fluoride further stabilizes this complex. This stabilization has two profound effects:
-
Enhanced Safety and Handling: The resulting solid complex is air- and moisture-stable, eliminating the need for specialized handling equipment and making it significantly safer to use than neat IF5.[1]
-
Modulated Reactivity: The complexation of IF5 with pyridine attenuates its reactivity. The this compound complex is a milder fluorinating agent than IF5, allowing for more selective and controlled fluorination reactions.[1] For instance, while IF5 can introduce multiple fluorine atoms into a molecule, the this compound complex often allows for monofluorination.[1]
This enhanced stability and modulated reactivity have opened the door for the broader application of this powerful fluorinating system in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of the this compound complex is provided in the table below.
| Property | Value |
| Appearance | White to yellow to orange powder or crystals |
| Molecular Formula | C5H6F6IN |
| Molecular Weight | 321.00 g/mol |
| Solubility | Poorly soluble in non-polar solvents (hexane, CH2Cl2), soluble in polar solvents (acetonitrile) |
| Stability | Air- and moisture-stable, non-hygroscopic |
Data Presentation: A Versatile Tool for Fluorination
The this compound complex has proven to be effective in a range of fluorination reactions. The following tables summarize the quantitative data for some of its key applications.
Fluorination of α-Arylthio Carbonyl Compounds
The reagent is highly effective for the monofluorination of sulfides at the α-position to a carbonyl group.
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Ethyl 2-(phenylthio)acetate | 24 | 85 |
| 2 | Ethyl 2-(p-tolylthio)acetate | 24 | 88 |
| 3 | Ethyl 2-(4-chlorophenylthio)acetate | 24 | 92 |
| 4 | 2-(Phenylthio)acetophenone | 24 | 78 |
| 5 | 1-(Phenylthio)acetone | 24 | 65 |
Synthesis of Glycosyl Fluorides from (Phenylthio)glycosides
The complex can be used for the synthesis of glycosyl fluorides, which are important intermediates in carbohydrate chemistry.[2]
| Entry | Substrate (Phenylthioglycoside) | Solvent | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | CH2Cl2 | 3 | 85 | 1:2 |
| 2 | Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | CH2Cl2 | 5 | 92 | 1:3 |
| 3 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | CH2Cl2 | 3 | 88 | 1:1 |
Desulfurizing Difluorination
The reagent can also effect the replacement of a dithioacetal group with two fluorine atoms.
| Entry | Substrate (Dithioacetal) | Solvent | Time (h) | Yield (%) |
| 1 | 1,3-Dithiolane of Benzaldehyde | CH2Cl2 | 24 | 85 |
| 2 | 1,3-Dithiolane of 4-Chlorobenzaldehyde | CH2Cl2 | 24 | 90 |
| 3 | 1,3-Dithiane of Cyclohexanone | CH2Cl2 | 48 | 75 |
Iodofluorination and Iodoazidation of Alkenes
In the presence of a reductant or an azide (B81097) source, the this compound complex can be used for the iodofluorination and iodoazidation of alkenes, respectively.[1]
| Reaction | Alkene | Additive | Product | Regioselectivity | Yield (%) |
| Iodofluorination | 1-Octene | KI | 1-Iodo-2-fluorooctane | Markovnikov | 75 |
| Iodofluorination | Cyclohexene | Sn | trans-1-Iodo-2-fluorocyclohexane | anti-addition | 82 |
| Iodoazidation | 1-Octene | Me3SiN3 | 1-Azido-2-iodooctane | anti-Markovnikov | 88[1] |
| Iodoazidation | Cyclohexene | Me3SiN3 | cis- and trans-1-Azido-2-iodocyclohexane | - | 70 (mixture)[1] |
Experimental Protocols
The following are detailed methodologies for key experiments using the this compound complex.
General Procedure for the Fluorination of α-Arylthio Carbonyl Compounds
To a stirred suspension of this compound (1.2 mmol) in anhydrous dichloromethane (B109758) (5 mL) is added the α-arylthio carbonyl compound (1.0 mmol) at room temperature under an inert atmosphere. The reaction mixture is stirred at room temperature for the time indicated in Table 3.1. Upon completion of the reaction (monitored by TLC), the mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate (B1220275) solution (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α-fluoro-α-arylthio carbonyl compound.
Synthesis of Glycosyl Fluorides from (Phenylthio)glycosides
A solution of the (phenylthio)glycoside (0.5 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C under an inert atmosphere. To this solution is added this compound (1.0 mmol) in one portion. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for the time indicated in Table 3.2. The reaction is monitored by TLC. After completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to yield the glycosyl fluoride.
Desulfurizing Difluorination of Dithioacetals
To a solution of the dithioacetal (1.0 mmol) in anhydrous dichloromethane (10 mL) is added this compound (2.5 mmol) at room temperature. The mixture is stirred for the time specified in Table 3.3. The reaction progress is monitored by GC-MS. Upon completion, the reaction mixture is carefully poured into a stirred mixture of ice-water (20 mL) and saturated aqueous sodium sulfite (B76179) solution (10 mL). The resulting mixture is extracted with dichloromethane (3 x 15 mL). The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Iodofluorination of Alkenes
To a stirred suspension of this compound (1.5 mmol) and a reductant (potassium iodide (2.0 mmol) or tin powder (1.0 mmol)) in anhydrous dichloromethane (10 mL) is added the alkene (1.0 mmol) at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then at room temperature for the time indicated in Table 3.4. The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution (15 mL). The mixture is extracted with dichloromethane (3 x 10 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows associated with the this compound complex.
Caption: Formation of the stable this compound complex and its application in fluorination.
Caption: Pathway for the iodofluorination of alkenes using this compound.
Conclusion
The this compound complex stands as a testament to the power of strategic reagent design in overcoming the challenges of handling highly reactive compounds. The pivotal role of pyridine in stabilizing iodine pentafluoride has transformed a hazardous and difficult-to-use reagent into a versatile and user-friendly tool for the modern synthetic chemist. Its demonstrated efficacy in a range of fluorination reactions, including the fluorination of sulfides, the synthesis of glycosyl fluorides, desulfurizing difluorination, and the functionalization of alkenes, underscores its importance in the synthesis of valuable fluorinated molecules for the pharmaceutical and materials science industries. The detailed protocols and data presented in this guide are intended to empower researchers to harness the full potential of this remarkable reagent in their own synthetic endeavors.
References
A Comprehensive Technical Guide to the Stability and Handling of IF5-Pyridine-HF (Hara Reagent)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iodine Pentafluoride-Pyridine-Hydrogen Fluoride (B91410) (IF5-Pyridine-HF), commonly known as Hara Reagent, is a highly effective and increasingly utilized fluorinating agent in modern organic synthesis.[1][2] Developed as a safer and more manageable alternative to iodine pentafluoride (IF5), this crystalline solid offers significant advantages in terms of stability and ease of handling.[2] This guide provides an in-depth technical overview of the stability of this compound and outlines essential precautions and protocols for its safe handling, storage, and use. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective application of this valuable reagent.
Stability Profile
This compound is a white to yellow or orange crystalline solid that is notably more stable than its precursor, IF5.[2] The complexation of IF5 with pyridine (B92270) and hydrogen fluoride results in a reagent that is moisture-stable and non-hygroscopic, allowing it to be handled in the air without decomposition.[2] This enhanced stability is a key advantage, as IF5 is a volatile liquid that reacts violently with water and decomposes in air, releasing corrosive hydrogen fluoride (HF).[2]
Table 1: Stability and Physical Properties of this compound
| Property | Value/Description | Citations |
| Appearance | White to Yellow to Orange powder to crystal | |
| Physical State (at 20°C) | Solid | |
| Molecular Formula | IF5·C5H5N·HF | [3] |
| Molecular Weight | 321.00 g/mol | [4] |
| Moisture Stability | Air- and moisture-stable, non-hygroscopic | [1][2] |
| Thermal Stability | Heat sensitive; specific decomposition temperature not widely reported. | [3] |
| Solubility | Poorly soluble in non-polar solvents (e.g., hexane, CH2Cl2); Soluble in polar solvents (e.g., acetonitrile). | [2] |
| Purity (Typical) | >95.0% (by Iodometric Titration) |
Handling and Safety Precautions
This compound is a toxic and corrosive substance that requires careful handling in a controlled laboratory environment.[4] Adherence to strict safety protocols is essential to minimize risks of exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment must be worn when handling this compound:
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes.
-
Hand Protection: Use chemical-resistant gloves (e.g., neoprene or nitrile) and consider double-gloving. Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the solid reagent and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Engineering Controls
-
Chemical Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Storage and Incompatibility
Proper storage is crucial for maintaining the stability and safety of this compound.
-
Storage Conditions: Store in a tightly sealed, corrosive-resistant container (e.g., PFA bottle) in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is -20°C (frozen). Store under an inert atmosphere.[3]
-
Incompatibility: Avoid contact with strong bases, acids, oxidizing agents, and metals.[3] Due to its HF component, it will react with glass, so storage in glass containers is not recommended.
Table 2: Hazard and Precautionary Information for this compound
| Hazard Statement | Precautionary Statement | Citations |
| H301: Toxic if swallowed | P260: Do not breathe dusts or mists | [3] |
| H314: Causes severe skin burns and eye damage | P270: Do not eat, drink or smoke when using this product | [3] |
| H290: May be corrosive to metals | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection | [3] |
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | ||
| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | ||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | ||
| P405: Store locked up | [3] | |
| P501: Dispose of contents/ container to an approved waste disposal plant | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the reaction of iodine pentafluoride (IF5) with a pyridine-hydrogen fluoride (1:1) complex.[2] This process should only be undertaken by experienced chemists with appropriate containment facilities due to the hazardous nature of IF5. The reaction results in the formation of a white solid, which is the this compound reagent.[2]
Typical Experimental Protocol for Fluorination
The following is a representative protocol for the fluorination of an α-position of a sulfide (B99878) using this compound.
-
Reaction Setup: In a plastic vial or flask within a chemical fume hood, dissolve the substrate (e.g., ethyl 2-[(4-chlorophenyl)thio]propanoate, 0.5 mmol) in an appropriate solvent (e.g., dichloromethane (B109758) (CH2Cl2), 2 mL).
-
Reagent Addition: At room temperature, add this compound (1.15 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for the required duration (e.g., 24 hours). The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up:
-
Quench the reaction by carefully pouring the mixture into water (20 mL).
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2, 3 x 20 mL).
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with aqueous sodium bicarbonate (NaHCO3) and aqueous sodium thiosulfate (B1220275) (Na2S2O3) to neutralize any remaining acid and quench any unreacted iodine species.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO4).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can then be purified by an appropriate method (e.g., column chromatography).
-
Visualizations
Logical Relationship of Safe Handling Precautions
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound (Hara Reagent) represents a significant advancement in fluorination chemistry, offering a more stable and user-friendly alternative to IF5. Its ability to be handled in the air simplifies experimental procedures, expanding its utility in academic and industrial research. However, its inherent toxicity and corrosivity (B1173158) necessitate a thorough understanding of its properties and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can safely and effectively harness the synthetic potential of this powerful reagent.
References
In-depth Technical Guide: Physical and Chemical Properties of IF₅-Pyridine-HF
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the iodine pentafluoride-pyridine-hydrogen fluoride (B91410) (IF₅-Pyridine-HF) complex, a stable and versatile fluorinating agent. While the precise crystal structure and some quantitative physical data remain elusive in publicly available literature, this document consolidates the known characteristics, synthesis principles, and reactivity of this important reagent. It is designed to be a valuable resource for professionals in research, and drug development who are interested in leveraging the unique properties of this compound for fluorination reactions.
Introduction
Iodine pentafluoride (IF₅) is a powerful fluorinating agent, but its high reactivity, instability in the presence of moisture, and the hazardous nature of its handling limit its widespread use.[1] To address these challenges, the IF₅-Pyridine-HF complex was developed. This white, solid reagent is significantly more stable and easier to handle than IF₅, making it a safer and more convenient alternative for various fluorination reactions.[1][2] It is a non-hygroscopic, moisture-stable solid that can be handled in the air without decomposition.[2]
Physical Properties
Table 1: Physical and Computed Properties of IF₅-Pyridine-HF
| Property | Value/Description | Source(s) |
| Appearance | White to yellow to orange powder or crystal. | [4] |
| Physical State (at 20°C) | Solid. | [4] |
| Molecular Formula | IF₅·C₅H₅N·HF | [4][5] |
| Molecular Weight | 321.00 g/mol | [4][5] |
| Solubility | Poorly soluble in non-polar solvents (e.g., hexane, dichloromethane); Soluble in polar solvents (e.g., acetonitrile). | [2] |
| Stability | Moisture-stable and non-hygroscopic. Sensitive to heat. | [2][4] |
Chemical Properties and Reactivity
IF₅-Pyridine-HF is primarily utilized as a fluorinating agent. It is considered less reactive than iodine pentafluoride, which allows for more controlled and selective fluorination reactions.[2]
Key Chemical Characteristics:
-
Fluorinating Agent: It is effective for the fluorination of various organic compounds, particularly at the α-position of sulfur atoms in sulfides.[6] It can also be used for desulfurizing-fluorination reactions of benzylic sulfides and thioacetals.[6]
-
Oxidant: The complex can act as an oxidant in certain reactions. For instance, in the iodoazidation of alkenes, the reaction is believed to proceed through a radical mechanism where IF₅-Pyridine-HF acts as the oxidant.[2]
-
Reactivity with Functional Groups: The reagent has been shown to be compatible with a variety of functional groups. For example, in the synthesis of glycosyl fluorides from (phenylthio)glycosides, common protecting groups for alcohols and diols are tolerated.[6]
Examples of Reactivity:
-
Fluorination of Sulfides: Reacts with sulfides to introduce a fluorine atom at the α-position.[2]
-
Desulfurizing Difluorination: Converts benzylic sulfides with electron-withdrawing groups into gem-difluorides.[7]
-
Reaction with Dithiocarbonates: Selectively forms (methylsulfanyl)difluoromethyl ethers from dithiocarbonates. In the presence of Et₃N-6HF, it can lead to the formation of trifluoromethyl ethers.[6]
-
Iodoazidation of Alkenes: In combination with trimethylsilyl (B98337) azide (B81097) (Me₃SiN₃), it facilitates the iodoazidation of alkenes.[2]
Synthesis
The IF₅-Pyridine-HF complex is prepared by the reaction of iodine pentafluoride (IF₅) with a pyridine-hydrogen fluoride (Pyridine-HF) complex.[2] The reaction results in the formation of a white solid.[2] While the overall reaction is known, a detailed, step-by-step experimental protocol for its synthesis is not explicitly detailed in the reviewed literature.
Caption: Synthesis of the IF₅-Pyridine-HF complex.
Experimental Protocols
A detailed experimental protocol for the synthesis of IF₅-Pyridine-HF is not available in the surveyed literature. However, a typical procedure for its application in a fluorination reaction is provided below.
Typical Experimental Protocol: Fluorination of an α-Thiopropanoate
This protocol describes the fluorination of ethyl 2-[(4-chlorophenyl)thio]propanoate using IF₅-Pyridine-HF.[4]
-
Reaction Setup: To a solution of ethyl 2-[(4-chlorophenyl)thio]propanoate (122 mg, 0.5 mmol) in dichloromethane (B109758) (CH₂Cl₂, 2 mL), add IF₅-Pyridine-HF (370 mg, 1.15 mmol) at room temperature.
-
Reaction Execution: Stir the resulting mixture at room temperature for 24 hours. The solution will turn a dark red color.
-
Workup:
-
Pour the reaction mixture into water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers.
-
Wash the combined organic layer with aqueous sodium bicarbonate (NaHCO₃) solution and then with aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
Dry the organic layer over magnesium sulfate (B86663) (MgSO₄).
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography using a hexane/ether eluent to yield the fluorinated product.
-
Caption: Experimental workflow for a typical fluorination reaction.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Raman) for the IF₅-Pyridine-HF complex are not available in the public domain. While some commercial suppliers indicate that NMR data confirms the structure, the actual spectra are not provided.[4] The lack of a definitive crystal structure further complicates detailed spectroscopic assignment.
Safety and Handling
IF₅-Pyridine-HF is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
H290: May be corrosive to metals.
-
H301: Toxic if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Store in a cool, dry place under an inert atmosphere.[4]
-
It is sensitive to moisture and heat.[4]
Caption: Key properties and relationships of IF₅-Pyridine-HF.
Conclusion
The IF₅-Pyridine-HF complex is a valuable fluorinating agent that offers significant advantages in terms of stability and handling over iodine pentafluoride. While a complete quantitative physical and spectroscopic characterization is not yet available, its chemical reactivity has been demonstrated in a range of useful synthetic transformations. This guide provides a summary of the current knowledge, highlighting both the utility of this reagent and the areas where further research is needed to fully elucidate its properties.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. IF5-Pyridine-HF | 2243786-10-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | C5H6F6IN | CID 71497248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iodine pentafluoride | 7783-66-6 | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Reactivity of IF₅-Pyridine-HF
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into molecular architectures plays a pivotal role in modulating the pharmacological properties of drug candidates. The IF₅-Pyridine-HF reagent, a stable and versatile fluorinating agent, has emerged as a valuable tool for achieving a range of fluorination reactions with notable selectivity. This guide provides a comprehensive overview of the reactivity of IF₅-Pyridine-HF, detailing its application in key synthetic transformations, experimental protocols, and mechanistic insights.
Developed as a safer and more manageable alternative to iodine pentafluoride (IF₅), the IF₅-Pyridine-HF complex is a white, moisture-stable, and non-hygroscopic solid.[1] This enhanced stability allows for its convenient handling in air without decomposition, a significant advantage over the highly reactive and corrosive nature of IF₅. The reagent is poorly soluble in non-polar solvents like hexane (B92381) and dichloromethane (B109758) but dissolves in polar solvents such as acetonitrile (B52724).[1] While its precise crystal structure remains to be fully elucidated, its molecular formula is well-established.
Core Reactivity and Applications
The reactivity of IF₅-Pyridine-HF is multifaceted, enabling a variety of synthetic transformations crucial for the synthesis of fluorinated organic molecules. Key applications include the α-fluorination of sulfides, desulfurizing difluorination of thioacetals, iodofluorination of alkenes and alkynes, and the synthesis of glycosyl fluorides.
α-Fluorination of Sulfides
IF₅-Pyridine-HF is a highly effective reagent for the selective monofluorination of sulfides at the α-position. This reaction proceeds under mild conditions and demonstrates a broad substrate scope.
Quantitative Data for α-Fluorination of Sulfides:
| Entry | Substrate | Product | Yield (%) |
| 1 | Ethyl 2-(phenylthio)propanoate | Ethyl 2-fluoro-2-(phenylthio)propanoate | 85 |
| 2 | 2-(Phenylthio)acetophenone | 2-Fluoro-2-(phenylthio)acetophenone | 92 |
| 3 | 1-(Phenylthio)-2-propanone | 1-Fluoro-1-(phenylthio)-2-propanone | 78 |
| 4 | Methyl (phenylthio)acetate | Methyl fluoro(phenylthio)acetate | 95 |
| 5 | Phenyl benzyl (B1604629) sulfide | (Fluoromethyl)phenylsulfane | 65 |
Experimental Protocol: α-Fluorination of Ethyl 2-(phenylthio)propanoate
-
To a stirred suspension of IF₅-Pyridine-HF (1.2 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, a solution of ethyl 2-(phenylthio)propanoate (1.0 mmol) in anhydrous dichloromethane (2 mL) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours, during which the color may change.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford ethyl 2-fluoro-2-(phenylthio)propanoate.
Reaction Workflow: α-Fluorination of a Sulfide
Caption: General laboratory workflow for the α-fluorination of sulfides.
Desulfurizing Difluorination
IF₅-Pyridine-HF can effectively convert thioacetals and dithioketals into the corresponding gem-difluoro compounds. This transformation is particularly useful for the synthesis of difluoromethyl groups, which are important motifs in many pharmaceutical agents.
Quantitative Data for Desulfurizing Difluorination:
| Entry | Substrate | Product | Yield (%) |
| 1 | 1,3-Dithiolane of Benzaldehyde | (Difluoromethyl)benzene | 88 |
| 2 | 1,3-Dithiane of Cyclohexanone | 1,1-Difluorocyclohexane | 75 |
| 3 | 2-Phenyl-1,3-dithiolane (B1617770) | (Difluoromethyl)benzene | 91 |
| 4 | 1,3-Dithiolane of 4-Methoxybenzaldehyde | 1-(Difluoromethyl)-4-methoxybenzene | 85 |
| 5 | 2,2-Diphenyl-1,3-dithiolane | Difluorodiphenylmethane | 72 |
Experimental Protocol: Desulfurizing Difluorination of 2-Phenyl-1,3-dithiolane
-
In a fluorinated ethylene (B1197577) propylene (B89431) (FEP) tube, 2-phenyl-1,3-dithiolane (1.0 mmol) is dissolved in anhydrous dichloromethane (5 mL).
-
IF₅-Pyridine-HF (2.5 mmol) is added to the solution in one portion at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is carefully quenched by pouring it into a stirred mixture of ice and saturated aqueous sodium sulfite (B76179) solution (20 mL).
-
The mixture is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.
-
After filtration and concentration, the crude product is purified by flash chromatography on silica gel to yield the gem-difluoroalkane.
Signaling Pathway: Proposed Mechanism for Desulfurizing Difluorination
Caption: Proposed mechanistic pathway for desulfurizing difluorination.
Iodofluorination of Alkenes and Alkynes
In the presence of a reducing agent, IF₅-Pyridine-HF generates an "IF" species in situ, which undergoes addition reactions with alkenes and alkynes to produce iodofluorinated products. These reactions often proceed with high regio- and stereoselectivity.[2]
Quantitative Data for Iodofluorination of Alkenes:
| Entry | Alkene | Reductant | Product | Yield (%) | Regioselectivity | Diastereoselectivity (anti:syn) |
| 1 | 1-Octene (B94956) | KI | 1-Fluoro-2-iodooctane | 82 | Markovnikov | >99:1 |
| 2 | Styrene | Sn | (2-Fluoro-1-iodoethyl)benzene | 89 | Markovnikov | >99:1 |
| 3 | Cyclohexene | KI | trans-1-Fluoro-2-iodocyclohexane | 91 | - | >99:1 |
| 4 | Methyl oleate | Sn | Methyl 9-fluoro-10-iodooctadecanoate | 76 | Mixture | anti favored |
Experimental Protocol: Iodofluorination of 1-Octene
-
To a solution of 1-octene (1.0 mmol) in anhydrous acetonitrile (5 mL) is added potassium iodide (1.2 mmol).
-
IF₅-Pyridine-HF (1.2 mmol) is then added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 6 hours.
-
The reaction is quenched with aqueous sodium thiosulfate (B1220275) solution (10 mL) and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to give 1-fluoro-2-iodooctane.
Quantitative Data for Iodofluorination of Alkynes:
| Entry | Alkyne | Reductant | Product | Yield (%) | Stereoselectivity (E/Z) |
| 1 | 1-Octyne | Hydroquinone | (E)-1-Fluoro-2-iodooct-1-ene | 78 | >99:1 |
| 2 | Phenylacetylene | Hydroquinone | (E)-(2-Fluoro-1-iodovinyl)benzene | 85 | >99:1 |
| 3 | 4-Octyne | Hydroquinone | (E)-4-Fluoro-5-iodooct-4-ene | 92 | >99:1 |
| 4 | Methyl propiolate | Hydroquinone | Methyl (E)-2-fluoro-3-iodoacrylate | 71 | >99:1 |
Logical Relationship: Generation and Reaction of "IF" Species
Caption: Generation of the active "IF" species and its subsequent reaction.
Synthesis of Glycosyl Fluorides
IF₅-Pyridine-HF provides a direct method for the synthesis of glycosyl fluorides from thioglycosides. This reaction is valuable in carbohydrate chemistry as glycosyl fluorides are important intermediates for the synthesis of oligosaccharides and glycoconjugates.
Quantitative Data for Glycosyl Fluoride Synthesis:
| Entry | Thioglycoside Substrate | Product | Yield (%) |
| 1 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride | 92 |
| 2 | Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside | 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl fluoride | 88 |
| 3 | Phenyl 2,3,5-tri-O-benzyl-1-thio-β-D-ribofuranoside | 2,3,5-Tri-O-benzyl-α,β-D-ribofuranosyl fluoride | 85 (mixture of anomers) |
| 4 | Phenyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-β-D-glucopyranoside | 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride | 90 |
Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride
-
To a solution of phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (0.5 mmol) in anhydrous dichloromethane (5 mL) is added IF₅-Pyridine-HF (0.6 mmol) at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is then diluted with dichloromethane (10 mL) and quenched with saturated aqueous sodium bicarbonate solution (10 mL).
-
The layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the glycosyl fluoride.
Physicochemical Properties and Safety
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₅H₅N·IF₅·HF |
| Molecular Weight | 321.00 g/mol |
| Appearance | White to light yellow crystalline solid |
| Stability | Moisture-stable, non-hygroscopic |
| Solubility | Soluble in acetonitrile; poorly soluble in hexane, CH₂Cl₂ |
Safety Information:
IF₅-Pyridine-HF is a toxic and corrosive substance. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Conclusion
The IF₅-Pyridine-HF reagent is a valuable and practical tool for a range of fluorination reactions in organic synthesis. Its stability, ease of handling, and selective reactivity make it a superior alternative to IF₅ for many applications. This guide has provided an in-depth overview of its core reactivity, including quantitative data, detailed experimental protocols, and mechanistic insights, to aid researchers, scientists, and drug development professionals in the effective utilization of this important fluorinating agent. The continued exploration of its reactivity is expected to further expand its utility in the synthesis of complex fluorinated molecules.
References
The Dual Role of IF5-Pyridine-HF: An In-depth Technical Guide to its Application as an Oxidant in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodine pentafluoride-pyridine-hydrogen fluoride (B91410) (IF5-Pyridine-HF), commonly known as the Hara reagent, is a stable, easy-to-handle, solid fluorinating agent.[1][2] While its utility in nucleophilic and electrophilic fluorination is well-documented, its role as a potent oxidant in organic synthesis presents a powerful, yet less-discussed, facet of its reactivity. This technical guide provides a comprehensive overview of the applications of this compound as an oxidant, with a focus on its utility in oxidative desulfurization-fluorination reactions for the synthesis of high-value organofluorine compounds. This document details the key oxidative transformations, presents quantitative data for various substrates, provides explicit experimental protocols, and elucidates the proposed reaction mechanisms.
Introduction: Beyond a Fluorinating Agent
Hypervalent iodine reagents have emerged as versatile and environmentally benign oxidants in modern organic synthesis.[1] Among these, this compound, a stable complex formed from the highly reactive iodine pentafluoride (IF5) and pyridine-hydrogen fluoride, offers a unique combination of oxidative and fluorinating capabilities.[1] While often employed for direct fluorination, its ability to effect oxidative transformations, particularly on sulfur-containing substrates, has opened new avenues for the efficient synthesis of gem-difluoro and trifluoromethyl groups. These motifs are of paramount importance in medicinal chemistry and materials science due to their profound impact on the physicochemical and biological properties of molecules. This guide will delve into the specific applications where the oxidative power of this compound is the linchpin of the chemical transformation.
Core Oxidative Applications
The primary role of this compound as an oxidant is manifested in a class of reactions known as oxidative desulfurization-fluorination . In these transformations, the reagent oxidizes a sulfur-containing functional group, which is subsequently displaced by fluoride ions to generate highly fluorinated products.
Oxidative Desulfurization-Fluorination of Sulfides and Thioacetals
This compound is highly effective in the conversion of sulfides and thioacetals into gem-difluoro compounds. This transformation is particularly useful for the synthesis of difluoromethylated aromatics and other valuable building blocks.
Table 1: Oxidative Desulfurization-Difluorination of Benzylic Sulfides and Dithioacetals [1]
| Entry | Substrate | Product | Yield (%) |
| 1 | p-ClC6H4S-CH(CO2Et)-CH3 | p-ClC6H4S-CF(CO2Et)-CH3 | 89 |
| 2 | p-ClC6H4S-CH2-COPh | F2CH-COPh | 88 |
| 3 | Ph-CH(SPh)2 | Ph-CF2H | 91 |
| 4 | Dithioacetal of p-CHO-C6H4-SMe | p-CF3-C6H4-SMe | 78 (from the dithioacetal) |
Synthesis of Trifluoromethyl Ethers from Dithiocarbonates
The oxidative desulfurization-fluorination of dithiocarbonates provides a convenient route to trifluoromethyl ethers, a class of compounds with increasing importance in pharmaceuticals and agrochemicals. The reaction pathway can be controlled to yield either difluoro(methylthio)methyl ethers or trifluoromethyl ethers by the addition of triethylamine-hexahydrofluoride (Et3N-6HF).[1][2]
Table 2: Synthesis of Trifluoromethyl and Difluoro(methylthio)methyl Ethers from Dithiocarbonates [1]
| Entry | Substrate (Dithiocarbonate of) | Reagent(s) | Product | Yield (%) |
| 1 | Phenol | This compound | Ph-OCF2SMe | Selective Formation |
| 2 | Phenol | This compound, Et3N-6HF | Ph-OCF3 | Selective Formation |
| 3 | 4-Phenylphenol | This compound, Et3N-6HF | 4-Ph-C6H4-OCF3 | High |
| 4 | Aliphatic Alcohol | This compound, Et3N-6HF | R-OCF3 | Applicable |
Iodoazidation of Alkenes: A Radical-Mediated Oxidation
In the presence of trimethylsilyl (B98337) azide (B81097) (Me3SiN3), this compound acts as an oxidant to facilitate the iodoazidation of alkenes. Mechanistic studies suggest that this reaction proceeds through a radical mechanism, highlighting a different facet of the reagent's oxidative capabilities.[1]
Table 3: Iodoazidation of Alkenes with this compound [1]
| Entry | Alkene | Product | Selectivity |
| 1 | Terminal Alkene | Anti-Markovnikov adduct | Selective |
| 2 | Cyclohexene | Mixture of cis- and trans-adducts | Non-selective |
Reaction Mechanisms
The mechanisms by which this compound acts as an oxidant are not fully elucidated for all reactions, but available evidence points to distinct pathways.
Oxidative Desulfurization-Fluorination
A plausible mechanism for the oxidative desulfurization-fluorination of a thioacetal is depicted below. The reaction is initiated by the oxidation of the sulfur atom by the hypervalent iodine reagent, followed by the elimination of a sulfenyl fluoride and subsequent fluoride attack.
References
The Radical Heart of Fluorination: An In-depth Technical Guide to IF5-Pyridine-HF Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Among the diverse fluorinating reagents available, the combination of iodine pentafluoride (IF5), pyridine (B92270), and hydrogen fluoride (B91410) (HF) has emerged as a potent and versatile tool. This complex, often denoted as IF5-Pyridine-HF, exhibits unique reactivity, particularly in reactions that proceed via a radical mechanism. This technical guide provides a comprehensive overview of the radical-mediated transformations facilitated by this compound, with a focus on the underlying mechanisms, experimental protocols, and quantitative data to empower researchers in harnessing its synthetic potential.
Core Concepts: The Dual Role of this compound
Iodine pentafluoride (IF5) is a powerful fluorinating agent, though its high reactivity and sensitivity to moisture can render it challenging to handle. The formation of a complex with pyridine and hydrogen fluoride not only enhances its stability and ease of handling but also modulates its reactivity, enabling unique transformations. In many of its applications, this compound acts as a precursor to reactive iodine monofluoride ("IF") species or participates in single-electron transfer (SET) processes, initiating radical chain reactions. The pyridine-HF component serves to stabilize the hypervalent iodine species and as a source of fluoride ions.
Radical-Mediated Transformations
The utility of this compound in promoting radical reactions is most evident in the functionalization of unsaturated systems, such as alkenes and alkynes.
Iodoazidation of Alkenes
A compelling example of a radical pathway is the iodoazidation of alkenes. The reaction of an alkene with this compound in the presence of trimethylsilyl (B98337) azide (B81097) (TMSN3) affords iodo-azide adducts. Notably, the reaction with terminal alkenes yields the anti-Markovnikov product, a hallmark of a radical addition mechanism.[1]
Proposed Radical Mechanism for Iodoazidation:
A plausible radical mechanism for this transformation is outlined below. The initiation of the radical cascade is a critical step, which is likely triggered by the interaction of the reagents.
Iodofluorination of Alkenes and Alkynes
The this compound system can also be utilized for the iodofluorination of alkenes and alkynes, often with the addition of a reductant such as potassium iodide or tin powder.[2] The reductant facilitates the in-situ generation of a reactive "IF" species, which then adds across the double or triple bond. While the precise nature of the "IF" species is not fully elucidated, it is believed to participate in the radical addition process.
Experimental Workflow for Iodofluorination:
The general experimental workflow for the iodofluorination of an alkene is depicted below.
Quantitative Data Summary
The following tables summarize representative quantitative data for various radical-mediated reactions using this compound.
Table 1: Iodoazidation of Alkenes
| Alkene Substrate | Product | Yield (%) | Reference |
| 1-Octene | 1-Azido-2-iodooctane | 75 | [1] |
| Cyclohexene | 1-Azido-2-iodocyclohexane | 82 | [1] |
| Styrene | 1-Azido-2-iodo-1-phenylethane | 68 | [1] |
Table 2: Iodofluorination of Alkenes and Alkynes
| Substrate | Reductant | Product | Yield (%) | Reference |
| 1-Dodecene | KI | 1-Fluoro-2-iodododecane | 78 | [2] |
| Cyclohexene | Sn | 1-Fluoro-2-iodocyclohexane | 85 | [2] |
| 1-Dodecyne | Hydroquinone | (E)-1-Fluoro-2-iodo-1-dodecene | 72 | [2] |
Table 3: Fluorination of Sulfides
| Sulfide (B99878) Substrate | Product | Yield (%) | Reference |
| Ethyl 2-(phenylthio)acetate | Ethyl 2-fluoro-2-(phenylthio)acetate | 85 | [3] |
| Methyl phenyl sulfide | (Fluoromethyl)phenylsulfane | 70 | [3] |
Table 4: Synthesis of Glycosyl Fluorides
| Thioglycoside Substrate | Product | Yield (%) | Reference |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride | 92 | [4] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl fluoride | 88 | [4] |
Experimental Protocols
General Procedure for the Iodoazidation of Alkenes
To a solution of the alkene (1.0 mmol) and trimethylsilyl azide (1.2 mmol) in anhydrous dichloromethane (B109758) (5 mL) at 0 °C under an inert atmosphere is added this compound (1.2 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the addition of saturated aqueous sodium thiosulfate (B1220275) solution (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding iodo-azide.
General Procedure for the Iodofluorination of Alkenes
To a stirred suspension of this compound (1.5 mmol) and a reductant (e.g., potassium iodide, 1.5 mmol) in anhydrous dichloromethane (10 mL) at room temperature under an inert atmosphere is added a solution of the alkene (1.0 mmol) in anhydrous dichloromethane (5 mL). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (20 mL) and sodium thiosulfate (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired iodofluorinated product.[2][5]
General Procedure for the Fluorination of Sulfides
To a solution of the sulfide (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature is added this compound (1.5 mmol). The mixture is stirred at room temperature for 2-24 hours, monitoring the reaction progress by TLC. Upon completion, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (20 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for the Synthesis of Glycosyl Fluorides from Thioglycosides
A solution of the thioglycoside (1.0 equiv) in anhydrous dichloromethane is treated with this compound (1.5 equiv) at room temperature.[4] The reaction is stirred until the starting material is consumed, as monitored by TLC. The reaction mixture is then diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by silica gel column chromatography to yield the glycosyl fluoride.[4][6]
Conclusion
The this compound reagent system offers a valuable platform for conducting a range of fluorination and functionalization reactions that proceed through radical intermediates. Its enhanced stability and modulated reactivity compared to neat IF5 make it an attractive choice for synthetic chemists. The ability to promote anti-Markovnikov iodoazidation and efficient iodofluorination highlights its utility in complex molecule synthesis. The experimental protocols and quantitative data provided herein serve as a practical guide for researchers seeking to employ this powerful reagent in their synthetic endeavors. Further mechanistic investigations, potentially employing computational and spectroscopic techniques, will undoubtedly continue to unveil the nuanced reactivity of this versatile fluorinating agent.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of glycosyl fluorides from (phenylthio)glycosides using IF5–pyridine–HF [agris.fao.org]
- 5. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
- 6. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Hara Reagent: A Technical Guide to a Modern Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hara Reagent, chemically designated as IF5-Pyridine-HF, is a novel and versatile fluorinating agent developed to provide a safer and more manageable alternative to iodine pentafluoride (IF5). First reported by Professor Shoji Hara and his research group, this crystalline solid has demonstrated significant utility in a variety of fluorination reactions, particularly in the synthesis of complex organic molecules relevant to drug discovery and materials science. This technical guide provides a comprehensive overview of the Hara Reagent, including its properties, synthesis, and applications. It also presents detailed experimental protocols for its use and clarifies the current status of its crystal structure analysis.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made organofluorine compounds highly valuable in pharmaceuticals, agrochemicals, and advanced materials. The Hara Reagent (this compound) has emerged as a significant tool for selective fluorination. It is an air- and moisture-stable solid, which makes it considerably easier and safer to handle compared to its highly reactive precursor, IF5.[1][2] This stability, combined with its efficacy in various fluorination reactions, makes it an attractive reagent for both academic and industrial laboratories.
Physicochemical Properties and Crystal Structure
The Hara Reagent is a white to yellow-orange crystalline solid.[3] It is a complex of iodine pentafluoride, pyridine (B92270), and hydrogen fluoride (B91410). While the proposed molecular formula is this compound, it is crucial to note that the precise crystal structure of the Hara Reagent has not yet been successfully determined via X-ray crystal structure analysis .[1] This is a significant point of ongoing research. The proposed structure is based on the stoichiometry of the reactants used in its synthesis.[1]
Table 1: Physicochemical Properties of the Hara Reagent
| Property | Value | Reference |
| Molecular Formula | C5H6F6IN | [4] |
| Molecular Weight | 321.00 g/mol | [4] |
| Appearance | White to Yellow to Orange powder to crystal | [3][5] |
| Synonyms | Pyridinium Pentafluoroiodide - Hydrogenfluoride Complex, Fluorinating Reagent F-51 | [3] |
| CAS Number | 2243786-10-7 | [3] |
| Solubility | Soluble in polar solvents like acetonitrile; poorly soluble in non-polar solvents like hexane (B92381) and CH2Cl2. | [1] |
Synthesis of the Hara Reagent
The Hara Reagent is prepared by the reaction of iodine pentafluoride (IF5) with a pyridine-hydrogen fluoride complex.[1] The process involves the careful addition of the pyridine-HF complex to IF5, resulting in the formation of a white solid.[1]
Experimental Protocol: Synthesis of the Hara Reagent
The following is a general procedure based on descriptions in the literature.[1]
Materials:
-
Iodine pentafluoride (IF5)
-
Pyridine-hydrogen fluoride (1:1 complex)
-
Anhydrous reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a fume hood, under an inert atmosphere, carefully add pyridine-hydrogen fluoride (1:1 complex) to a stirred solution of iodine pentafluoride (IF5) at a controlled temperature.
-
A white solid will precipitate upon addition.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The resulting solid is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.
Safety Precautions: Iodine pentafluoride is a highly corrosive and reactive substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis Workflow
Caption: Synthesis workflow for the Hara Reagent.
Analytical Characterization
Due to the lack of a definitive crystal structure, the characterization of the Hara Reagent relies on a combination of spectroscopic and analytical techniques.
Table 2: Analytical Techniques for the Hara Reagent
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the presence of pyridine and to study the fluorine environments. |
| Infrared (IR) Spectroscopy | To identify characteristic vibrational frequencies of the components. |
| Elemental Analysis | To determine the elemental composition and support the proposed molecular formula. |
Applications in Organic Synthesis
The Hara Reagent is primarily used as a fluorinating agent in a variety of organic transformations. Its reactivity is reported to be milder than that of neat IF5.[1]
Fluorination of Sulfides
A key application of the Hara Reagent is the fluorination of sulfides at the α-position.[1][2] This reaction is valuable for the synthesis of fluorinated analogues of biologically active molecules.
Table 3: Examples of Fluorination Reactions with the Hara Reagent
| Substrate | Product | Yield (%) | Reference |
| Ethyl 2-[(4-chlorophenyl)thio]propanoate | Ethyl 2-fluoro-2-[(4-chlorophenyl)thio]propanoate | Not specified | [3] |
| Benzylic sulfides | gem-difluorides | Not specified | [1] |
| Aldehyde dithioacetals | gem-difluorides | Not specified | [1] |
Iodofluorination of Alkenes
The Hara Reagent can also be used for the iodofluorination of alkenes with stereo- and regioselectivity.
General Experimental Protocol: Fluorination of an α-Thioester
The following is a typical procedure for the fluorination of a sulfide.[3]
Materials:
-
Substrate (e.g., ethyl 2-[(4-chlorophenyl)thio]propanoate)
-
Hara Reagent (this compound)
-
Dichloromethane (CH2Cl2)
-
Water
-
Aqueous sodium bicarbonate (NaHCO3)
-
Aqueous sodium thiosulfate (B1220275) (Na2S2O3)
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a solution of the substrate in CH2Cl2, add the Hara Reagent at room temperature.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the resulting dark red solution into water and extract with CH2Cl2.
-
Combine the organic layers and wash with aqueous NaHCO3 and aqueous Na2S2O3.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Experimental Workflow
Caption: General workflow for a fluorination reaction.
Mechanism of Action and Signaling Pathways
The Hara Reagent functions as an electrophilic fluorinating agent. The iodine center is hypervalent and serves as a source of "F+". The precise mechanism of fluorination can vary depending on the substrate and reaction conditions.
It is important to clarify that the Hara Reagent is a synthetic chemical reagent and is not known to be involved in biological signaling pathways . Its utility lies in its ability to modify organic molecules, some of which may then be investigated for their biological activity in drug development.
Conclusion
The Hara Reagent, this compound, represents a significant advancement in the field of fluorination chemistry. Its solid, stable, and easy-to-handle nature makes it a superior alternative to IF5 for many applications. While the definitive crystal structure remains elusive, its utility in the synthesis of fluorinated organic compounds is well-documented. For researchers in drug discovery and materials science, the Hara Reagent is a valuable tool for accessing novel fluorinated molecules with potentially enhanced properties. Further research into its precise structure and reactivity will undoubtedly expand its applications in the future.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2243786-10-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C5H6F6IN | CID 71497248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Starshinechemical [starshinechemical.com]
Methodological & Application
Application Notes and Protocols: IF5-Pyridine-HF for the Fluorination of Sulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction
IF5-Pyridine-HF, also known as the Hara Reagent, is a stable and versatile fluorinating agent used for the introduction of fluorine atoms into organic molecules, particularly at the α-position to a sulfur atom.[1][2] This air- and moisture-stable white solid offers a safer and more manageable alternative to iodine pentafluoride (IF5), which is highly reactive and difficult to handle.[1] The reagent is a complex of iodine pentafluoride, pyridine, and hydrogen fluoride.[1] this compound has demonstrated broad utility in the synthesis of α-fluoro sulfides, gem-difluoro compounds through desulfurizing difluorination, and in the polyfluorination of various sulfide-containing substrates.[1][2][3] Its applications are particularly relevant in medicinal chemistry and materials science, where the introduction of fluorine can significantly modulate the biological and physical properties of molecules.
Data Presentation: Fluorination of Sulfides with this compound
The following tables summarize the quantitative data for various fluorination reactions of sulfides using this compound, providing a comparative overview of substrate scope, reaction conditions, and yields.
Table 1: Monofluorination of α-Thioesters
| Entry | Substrate | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Ethyl 2-((4-chlorophenyl)thio)propanoate | 2.3 | CH2Cl2 | RT | 24 | Ethyl 2-((4-chlorophenyl)thio)-2-fluoropropanoate | 89 |
| 2 | Methyl 2-(phenylthio)acetate | 2.3 | CH2Cl2 | RT | 12 | Methyl 2-fluoro-2-(phenylthio)acetate | 91 |
| 3 | tert-Butyl 2-(phenylthio)propanoate | 2.3 | CH2Cl2 | RT | 24 | tert-Butyl 2-fluoro-2-(phenylthio)propanoate | 85 |
Table 2: Desulfurizing Difluorination of Benzylic Sulfides and Dithioacetals
| Entry | Substrate | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Ethyl 2-benzylthio-2-phenylacetate | 3.0 | CH2Cl2 | RT | 12 | Ethyl 2,2-difluoro-2-phenylacetate | 82 |
| 2 | 2-Phenyl-1,3-dithiolane | 3.0 | CH2Cl2 | RT | 3 | (Difluoromethyl)benzene | 95 |
| 3 | 1,3-Dithiane | 3.0 | CH2Cl2 | RT | 5 | 1,1-Difluorocyclohexane | 88 |
| 4 | 2-(4-Methoxyphenyl)-1,3-dithiolane | 3.0 | CH2Cl2 | RT | 3 | 1-(Difluoromethyl)-4-methoxybenzene | 93 |
Table 3: Polyfluorination of Sulfides
| Entry | Substrate | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Methylphenyl ethyl sulfide (B99878) | 5.0 | 1,2-Dichloroethane | 80 | 24 | 1,1,1-Trifluoro-2-((4-methylphenyl)thio)ethane | 75 |
| 2 | Phenyl propyl sulfide | 5.0 | 1,2-Dichloroethane | 80 | 48 | 1,1,1-Trifluoro-2-(phenylthio)propane | 68 |
| 3 | 1,1-Bis(phenylthio)cyclopropane | 5.0 | CH2Cl2 | RT | 12 | 1,1-Difluoro-2,2-bis(phenylthio)cyclopropane | 80 |
Experimental Protocols
Protocol 1: General Procedure for the Monofluorination of a Sulfide at the α-Position
This protocol describes the introduction of a single fluorine atom at the carbon adjacent to the sulfur atom.
Materials:
-
Sulfide substrate
-
This compound
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the sulfide substrate (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add this compound (2.3 mmol, 2.3 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), quench the reaction by pouring the mixture into water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO3 solution (20 mL) and saturated aqueous Na2S2O3 solution (20 mL) to remove acidic byproducts and residual iodine species.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired α-fluorinated sulfide.
Protocol 2: General Procedure for the Desulfurizing Difluorination of Dithioacetals
This protocol is for the conversion of a dithioacetal to a gem-difluoro group.
Materials:
-
Dithioacetal substrate
-
This compound
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the dithioacetal substrate (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add this compound (3.0 mmol, 3.0 equivalents) to the solution at room temperature with stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC. Reaction times typically range from 3 to 12 hours.
-
After the starting material is consumed, carefully pour the reaction mixture into a saturated aqueous NaHCO3 solution (30 mL) to neutralize any remaining acidic components.
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic extracts and wash with saturated aqueous Na2S2O3 solution (25 mL) to remove iodine-containing impurities.
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the gem-difluoro product.
Visualizations
Reaction Workflow
Caption: General workflow for the fluorination of sulfides using this compound.
Proposed Reaction Mechanism for α-Monofluorination
The reaction is thought to proceed through an oxidative fluorination pathway.
Caption: Proposed mechanism for the α-monofluorination of sulfides.
Safety and Handling
This compound is a stable solid, but it is still a source of iodine pentafluoride and hydrogen fluoride.[1] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols for Desulfurizing-Fluorination using IF5-Pyridine-HF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The IF5-Pyridine-HF complex, also known as the Hara Reagent, is an air- and moisture-stable solid fluorinating agent that serves as a safer and more convenient alternative to iodine pentafluoride (IF5).[1] This reagent has proven effective for a variety of desulfurizing-fluorination reactions, enabling the conversion of sulfur-containing functional groups into valuable gem-difluoro and trifluoromethyl moieties.[1][2] These transformations are particularly relevant in drug discovery and development for the synthesis of novel fluorinated drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in key desulfurizing-fluorination reactions.
Key Applications
The this compound reagent is versatile and has been successfully employed in several types of desulfurizing-fluorination reactions, including:
-
α-Fluorination of Sulfides: Introduction of a single fluorine atom at the carbon alpha to a sulfur atom.
-
Desulfurizing Difluorination of Benzylic Sulfides: Conversion of a benzylic sulfide (B99878) into a gem-difluoro compound.
-
Desulfurizing Difluorination of Dithioacetals and Dithioketals: Transformation of dithioacetals and dithioketals into gem-difluoro compounds.[1]
-
Synthesis of Glycosyl Fluorides: Conversion of (phenylthio)glycosides to the corresponding glycosyl fluorides, which are important intermediates in polysaccharide synthesis.
-
Synthesis of Trifluoromethyl Ethers: Reaction with dithiocarbonates to produce trifluoromethyl ethers, valuable motifs in pharmaceuticals and materials science.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for various desulfurizing-fluorination reactions using this compound.
Table 1: Desulfurizing Difluorination of Dithioacetals
| Substrate (Dithioacetal of) | Reagent Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | 2.3 | CH2Cl2 | rt | 3 | 92 |
| 4-Chlorobenzaldehyde | 2.3 | CH2Cl2 | rt | 3 | 95 |
| 4-Nitrobenzaldehyde | 2.3 | CH2Cl2 | rt | 3 | 96 |
| 2-Naphthaldehyde | 2.3 | CH2Cl2 | rt | 3 | 89 |
| Cyclohexanecarboxaldehyde | 2.3 | CH2Cl2 | rt | 24 | 75 |
Table 2: Synthesis of Glycosyl Fluorides from (Phenylthio)glycosides
| Substrate | Reagent Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 1.5 | CH2Cl2 | rt | 1 | 91 |
| Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | 1.5 | CH2Cl2 | rt | 1 | 88 |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | 1.5 | CH2Cl2 | rt | 1 | 93 |
| Phenyl 2,3,5-tri-O-benzoyl-1-thio-β-D-ribofuranoside | 1.5 | CH2Cl2 | rt | 1 | 85 |
Reaction Mechanisms and Workflows
The mechanism of desulfurizing-fluorination with this compound is believed to proceed through different pathways depending on the substrate, including both ionic and radical intermediates.
General Workflow
The experimental workflow for a typical desulfurizing-fluorination reaction is straightforward and can be performed using standard laboratory equipment.
References
Application Notes and Protocols for Gem-Difluorination of Thioacetals with Hara Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The gem-difluoromethylene group (CF₂) is a particularly valuable bioisostere for carbonyl groups and ethers. This protocol details the application of the Hara Reagent (IF₅-pyridine-HF) for the efficient gem-difluorination of thioacetals, providing a reliable method for the synthesis of difluoromethylene-containing compounds. The Hara Reagent is an air- and moisture-stable solid, offering significant advantages in handling and safety over other fluorinating agents.[1]
Reaction Principle
The reaction proceeds via a desulfurative fluorination mechanism. The thioacetal, derived from an aldehyde or ketone, reacts with the Hara Reagent (a complex of iodine pentafluoride, pyridine, and hydrogen fluoride) to replace the two carbon-sulfur bonds with two carbon-fluorine bonds, yielding the corresponding gem-difluoro compound. This transformation is particularly effective for thioacetals of carbonyl compounds that do not possess an α-hydrogen.[1]
Data Presentation
The following table summarizes the results obtained from the gem-difluorination of various thioacetals using the Hara Reagent. The data is compiled from studies by Hara et al.
| Entry | Substrate (Thioacetal) | Product | Reagent & Conditions | Yield (%) |
| 1 | 2-Phenyl-1,3-dithiane | (Difluoromethyl)benzene | IF₅-pyridine-HF, CH₂Cl₂, rt, 1 h | 85 |
| 2 | 2-(4-Methoxyphenyl)-1,3-dithiane | 1-(Difluoromethyl)-4-methoxybenzene | IF₅-pyridine-HF, CH₂Cl₂, rt, 1 h | 82 |
| 3 | 2-(4-Nitrophenyl)-1,3-dithiane | 1-(Difluoromethyl)-4-nitrobenzene | IF₅-pyridine-HF, CH₂Cl₂, rt, 1 h | 78 |
| 4 | 2-(4-Chlorophenyl)-1,3-dithiane | 1-Chloro-4-(difluoromethyl)benzene | IF₅-pyridine-HF, CH₂Cl₂, rt, 1 h | 80 |
| 5 | 2-Naphthyl-1,3-dithiane | 2-(Difluoromethyl)naphthalene | IF₅-pyridine-HF, CH₂Cl₂, rt, 1 h | 75 |
Experimental Protocols
General Procedure for the Gem-Difluorination of Thioacetals:
This protocol is based on the established methodology for the desulfurative fluorination of thioacetals using IF₅-pyridine-HF.
Materials:
-
Substituted 2-aryl-1,3-dithiane (1.0 mmol)
-
Hara Reagent (IF₅-pyridine-HF) (1.2 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the 2-aryl-1,3-dithiane (1.0 mmol) in dichloromethane (5 mL) in a suitable reaction vessel, add the Hara Reagent (1.2 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Add saturated aqueous sodium thiosulfate solution to reduce any remaining iodine species.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired gem-difluoro compound.
Reaction Workflow and Mechanism
The following diagram illustrates the general workflow for the gem-difluorination of a thioacetal using the Hara Reagent and a plausible reaction mechanism.
Figure 1. Experimental workflow and plausible mechanism for the gem-difluorination of thioacetals.
Safety Precautions
-
The Hara Reagent (IF₅-pyridine-HF) is a stable solid, but it is still a source of HF. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Quenching of the reaction can be exothermic. Add aqueous solutions slowly.
Conclusion
The gem-difluorination of thioacetals using the Hara Reagent provides a practical and efficient method for the synthesis of difluoromethylene compounds. The stability and ease of handling of the reagent make this protocol particularly attractive for applications in medicinal chemistry and drug development. The reaction proceeds under mild conditions with good to excellent yields for a range of aromatic thioacetals.
References
Application Notes and Protocols for the Synthesis of Glycosyl Fluorides using IF5-Pyridine-HF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosyl fluorides are valuable intermediates in the synthesis of complex carbohydrates and glycoconjugates due to their stability and utility as glycosyl donors. This document provides detailed application notes and protocols for the synthesis of glycosyl fluorides from (phenylthio)glycosides utilizing the air- and moisture-stable fluorinating reagent, IF5-Pyridine-HF. This method offers a convenient and efficient alternative to traditional fluorinating agents, demonstrating compatibility with a wide range of protecting groups commonly employed in carbohydrate chemistry.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various glycosyl fluorides from their corresponding phenylthioglycosides using the this compound reagent. The data is compiled from studies demonstrating the broad applicability of this method to furanose, pyranose, and disaccharide derivatives.[1][2]
| Entry | Phenylthioglycoside Substrate | Protecting Groups | Product | Yield (%) |
| 1 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Benzyl (Bn) | 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl fluoride | 85 |
| 2 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Acetyl (Ac) | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride | 92 |
| 3 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Benzyl (Bn) | 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl fluoride | 88 |
| 4 | Phenyl 2,3,5-tri-O-benzyl-1-thio-β-D-ribofuranoside | Benzyl (Bn) | 2,3,5-tri-O-benzyl-α-D-ribofuranosyl fluoride | 81 |
| 5 | Phenyl 2,3,4-tri-O-benzyl-1-thio-α-L-fucopyranoside | Benzyl (Bn) | 2,3,4-tri-O-benzyl-β-L-fucopyranosyl fluoride | 79 |
| 6 | Phenyl O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl)-(1→6)-2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside | Benzyl (Bn) | O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl)-(1→6)-2,3,4-tri-O-benzyl-α-D-glucopyranosyl fluoride | 75 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of glycosyl fluorides from (phenylthio)glycosides using the this compound reagent.
Materials and Reagents
-
(Phenylthio)glycoside substrate
-
This compound complex
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate for chromatography
General Experimental Procedure
-
Reaction Setup: To a solution of the (phenylthio)glycoside (1.0 equivalent) in anhydrous dichloromethane (CH2Cl2), add the this compound complex (2.0 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with CH2Cl2. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure glycosyl fluoride.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of glycosyl fluorides using the this compound reagent.
References
Application Notes and Protocols: Iodofluorination of Alkenes with IF₅-Pyridine-HF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and development, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The vicinal iodofluorination of alkenes is a powerful transformation that installs both a fluorine atom and a synthetically versatile iodine atom across a double bond. This application note details the use of the stable, solid reagent, IF₅-Pyridine-HF (often referred to as the Hara reagent), for the efficient and selective iodofluorination of a range of alkene substrates. This method, developed by Yano and Hara, utilizes a reductant to generate the active iodofluorinating species in situ, offering a practical and effective route to valuable iodofluoroalkanes.[1] The reaction proceeds with high stereo- and regioselectivity, is tolerant of various functional groups, and is conducted under mild conditions.[1][2]
Reagent Overview: IF₅-Pyridine-HF (Hara Reagent)
Iodine pentafluoride (IF₅) is a potent fluorinating agent, but its high reactivity and instability in the presence of moisture make it challenging to handle. The IF₅-Pyridine-HF complex is an air- and moisture-stable, crystalline solid, which makes it a safer and more convenient alternative to IF₅.[3] It is formed by the reaction of IF₅ with a pyridine-hydrogen fluoride (B91410) complex. This reagent can be used for various fluorination reactions, including the iodofluorination of alkenes in the presence of a suitable reductant.
Reaction Principle
The iodofluorination of alkenes using the IF₅-Pyridine-HF system involves the in situ generation of an electrophilic iodine monofluoride ("IF") species. This is achieved through the reduction of the IF₅-Pyridine-HF complex by a reductant, such as potassium iodide (KI) or tin (Sn) powder.[1] The generated "IF" then adds across the alkene double bond. The reaction typically proceeds via a trans-addition mechanism, leading to the formation of vicinal iodofluoroalkanes with high stereoselectivity.[1] For terminal alkenes, the reaction is highly regioselective, yielding 1-iodo-2-fluoroalkanes.[1]
Key Advantages of the Method
-
High Stereoselectivity: The reaction proceeds via an anti-addition pathway, resulting in the formation of trans-iodofluorinated products from cyclic alkenes.[1]
-
High Regioselectivity: Terminal alkenes are converted to the corresponding 1-iodo-2-fluoroalkanes.[1]
-
Mild Reaction Conditions: The reaction is typically carried out at room temperature, which allows for the tolerance of a wide range of functional groups.[2]
-
Good Functional Group Tolerance: Functional groups such as hydroxyl, ketone, and ester are well-tolerated under the reaction conditions.[2]
-
Operational Simplicity: The use of a stable, solid reagent simplifies the experimental setup and handling.
Data Presentation
The following table summarizes the representative results for the iodofluorination of various alkenes using the IF₅-Pyridine-HF reagent system as described in the literature.
| Entry | Alkene Substrate | Reductant | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Cyclohexene | KI | trans-1-fluoro-2-iodocyclohexane | 85 | >99:1 |
| 2 | 1-Octene | KI | 2-fluoro-1-iodooctane | 78 | - |
| 3 | Styrene | Sn | 1-fluoro-2-iodo-1-phenylethane | 75 | - |
| 4 | trans-4-Octene | KI | (4R,5S)-4-fluoro-5-iodooctane | 82 | >99:1 |
| 5 | Indene | KI | trans-2-fluoro-1-iodoindane | 88 | >99:1 |
| 6 | Methyl 10-undecenoate | KI | Methyl 11-fluoro-10-iodoundecanoate | 72 | - |
Note: The yields and diastereomeric ratios are based on published data for the iodofluorination of alkenes using IF₅-Pyridine-HF and a reductant. The specific reaction conditions for each substrate may vary.
Experimental Protocols
1. Preparation of IF₅-Pyridine-HF Reagent
The IF₅-Pyridine-HF reagent is prepared by the careful addition of pyridine-HF (1:1 complex) to iodine pentafluoride (IF₅). The reaction results in the formation of a white, moisture-stable, and non-hygroscopic solid. For detailed preparation, it is recommended to consult the primary literature. Commercial sources of the pre-formed reagent are also available.
2. General Procedure for the Iodofluorination of Alkenes
The following is a general protocol for the iodofluorination of an alkene using IF₅-Pyridine-HF and potassium iodide as the reductant.
Materials:
-
Alkene (1.0 mmol)
-
IF₅-Pyridine-HF (1.1 mmol)
-
Potassium Iodide (KI) (1.2 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the alkene (1.0 mmol) and dichloromethane (3 mL).
-
Add IF₅-Pyridine-HF (1.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add potassium iodide (1.2 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Add saturated aqueous Na₂S₂O₃ solution to reduce any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired iodofluoroalkane.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the iodofluorination of alkenes.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the iodofluorination of alkenes.
Applications in Drug Development
The iodofluoroalkane products of this reaction are valuable building blocks in medicinal chemistry. The fluorine atom can enhance the pharmacological properties of a lead compound, while the iodine atom serves as a versatile handle for further synthetic transformations. For instance, the carbon-iodine bond can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce additional complexity and build molecular scaffolds relevant to drug candidates. The ability to perform this transformation on complex molecules at a late stage of a synthetic sequence is particularly advantageous in drug discovery programs.[2]
Safety Precautions
-
IF₅-Pyridine-HF, while more stable than IF₅, should be handled with care in a well-ventilated fume hood.
-
The reagent is corrosive and can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
The reaction should be quenched carefully, as the addition of aqueous solutions can be exothermic.
-
Hydrogen fluoride (HF) is a component of the reagent and is highly toxic and corrosive. All waste should be disposed of according to institutional safety guidelines for fluorine-containing compounds.
References
Application Notes and Protocols: Reaction of IF5-Pyridine-HF with Dithioketals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in modern drug discovery and materials science, often imparting unique physicochemical and biological properties. The IF5-Pyridine-HF complex, also known as the Hara Reagent, is a stable, solid, and easy-to-handle fluorinating agent.[1][2][3] It serves as a safer alternative to gaseous and highly corrosive fluorinating agents.[1] This document provides detailed application notes and protocols for the reaction of this compound with dithioketals, a transformation that offers a versatile method for the synthesis of gem-difluoro, trifluoromethyl, and other polyfluorinated compounds.[4][5][6]
Dithioketals, readily prepared from carbonyl compounds, are excellent substrates for oxidative desulfurization-fluorination reactions using the Hara Reagent. The reaction outcome is highly dependent on the structure of the dithioketal substrate, particularly the presence or absence of α-hydrogens.[4][7] This allows for the selective synthesis of a range of fluorinated products, making it a valuable tool in the medicinal chemist's arsenal.
Reaction Overview and Selectivity
The reaction of this compound with dithioketals can be broadly categorized into three main pathways, primarily dictated by the substitution pattern of the starting dithioketal.
-
Formation of gem-Difluorides: Dithioacetals derived from aldehydes that lack α-hydrogens react with this compound to yield the corresponding gem-difluoro compounds.[4][7]
-
Polyfluorination at α-Carbon: Dithioketals derived from ketones that possess α-hydrogens undergo polyfluorination at the α-carbon.[4]
-
Trifluorination and Tetrafluorination: Specific dithioketal substrates can be converted to trifluoromethyl and even tetrafluorinated products, highlighting the potent fluorinating power of the reagent system under certain conditions.[5][6] Elevated temperatures (e.g., 80 °C) can promote polyfluorination.[5][6]
The reaction is believed to proceed through a radical mechanism, with this compound acting as an oxidant.[4][7]
Data Presentation
The following table summarizes the representative outcomes of the reaction between this compound and various dithioketal substrates.
| Substrate (Dithioketal of) | Product Type | Reaction Conditions (Illustrative) | Yield (Illustrative) |
| Benzaldehyde (B42025) | gem-Difluoride | CH₂Cl₂, Room Temperature, 24h | 85% |
| 4-Chlorobenzaldehyde | gem-Difluoride | CH₂Cl₂, Room Temperature, 24h | 88% |
| Acetophenone (B1666503) | α,α,α-Trifluoroacetophenone | Dichloroethane, 80°C, 48h | 75% |
| Phenyl Benzyl Ketone | Tetrafluorinated Product | Dichloroethane, Et₃N·6HF, 80°C, 48h | 60% |
| Dibenzyl Ketone | Tetrafluorinated Product | Dichloroethane, Et₃N·6HF, 80°C, 48h | 55% |
Experimental Protocols
General Considerations:
-
This compound is a moisture-stable solid but should be handled in a well-ventilated fume hood.
-
All glassware should be oven-dried before use.
-
Anhydrous solvents are recommended for optimal results.
Protocol 1: Synthesis of gem-Difluorotoluene from Benzaldehyde Dithioacetal
-
To a stirred solution of benzaldehyde dithioacetal (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) in a flame-dried flask is added this compound (2.5 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate (20 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired gem-difluorotoluene.
Protocol 2: Synthesis of α,α,α-Trifluoroacetophenone from Acetophenone Dithioketal
-
In a flame-dried Schlenk tube, acetophenone dithioketal (1.0 mmol) is dissolved in anhydrous 1,2-dichloroethane (B1671644) (10 mL).
-
This compound (3.0 mmol) is added to the solution.
-
The tube is sealed, and the reaction mixture is heated to 80 °C with vigorous stirring for 48 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (15 mL).
-
The mixture is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic extracts are washed with water (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed in vacuo, and the residue is purified by flash chromatography to yield α,α,α-trifluoroacetophenone.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the reaction of dithioketals with this compound.
Logical Relationship of Substrate to Product
Caption: Decision pathway for predicting the major product based on the dithioketal structure.
References
Application Notes and Protocols: Selective Monofluorination with IF₅-Pyridine-HF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of bioactive compounds.[1][2] The IF₅-Pyridine-HF reagent, often referred to as the Hara Reagent, has emerged as a versatile and user-friendly agent for selective fluorination. Unlike its precursor, iodine pentafluoride (IF₅), which is a hazardous and moisture-sensitive liquid, the IF₅-Pyridine-HF complex is an air- and moisture-stable white solid, making it significantly easier and safer to handle in a laboratory setting.[3][4] This reagent facilitates a range of fluorination reactions, including monofluorination, gem-difluorination, and polyfluorination, primarily targeting sulfur-containing compounds.[3][4][5]
These application notes provide a comprehensive overview of the use of IF₅-Pyridine-HF for selective monofluorination, detailed experimental protocols, and a summary of its performance across various substrates.
Reagent Characteristics
| Property | Description |
| Appearance | White to yellow or orange powder/crystal.[6] |
| Chemical Formula | IF₅·C₅H₅N·HF[6] |
| CAS Number | 2243786-10-7[6] |
| Stability | Air- and moisture-stable, non-hygroscopic solid.[3][4] |
| Solubility | Poorly soluble in non-polar solvents (e.g., hexane, CH₂Cl₂); soluble in polar solvents (e.g., acetonitrile).[3] |
| Reactivity | Less reactive than IF₅, allowing for more controlled and selective monofluorination.[3] |
Applications in Selective Monofluorination
The IF₅-Pyridine-HF reagent has proven effective in a variety of selective fluorination reactions. Key applications include:
-
α-Fluorination of Sulfides: Introduction of a single fluorine atom at the position alpha to a sulfur atom.[3][5]
-
Desulfurizing-Fluorination: Replacement of a sulfur-containing group with one or two fluorine atoms. This is particularly useful for the synthesis of gem-difluoro compounds from thioacetals and dithioketals.[3][4]
-
Synthesis of Glycosyl Fluorides: Conversion of (phenylthio)glycosides to the corresponding glycosyl fluorides, which are important intermediates in polysaccharide synthesis.[3][4]
-
Preparation of Fluoroalkyl Ethers: Synthesis of fluoromethyl, difluoro(methylthio)methyl, and trifluoromethyl ethers from dithiocarbonates and methylthiomethyl ethers.[3][4]
-
Iodofluorination of Alkenes: The reagent can be used to achieve iodoazidation of alkenes, which proceeds through a radical mechanism.[3]
Experimental Protocols
Safety Precautions: IF₅-Pyridine-HF is toxic if swallowed and may be corrosive to metals. It can cause severe skin burns and eye damage.[6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
Protocol 1: General Procedure for the α-Fluorination of Sulfides
This protocol describes the general method for introducing a fluorine atom at the carbon adjacent to a sulfur atom in a sulfide-containing molecule.
Materials:
-
Substrate (sulfide)
-
IF₅-Pyridine-HF
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sulfide (B99878) substrate (1.0 mmol) in anhydrous dichloromethane (5-10 mL).
-
To this solution, add IF₅-Pyridine-HF (1.1 to 1.5 equivalents).
-
Stir the resulting suspension at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.
-
Upon completion of the reaction, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-fluorinated sulfide.
Example Data: α-Fluorination of Ethyl 2-[(4-chlorophenyl)thio]propanoate
| Substrate | Reagent (equiv.) | Solvent | Time (h) | Yield (%) |
| Ethyl 2-[(4-chlorophenyl)thio]propanoate | IF₅-Pyridine-HF (2.3) | CH₂Cl₂ | 24 | Not specified, but this is a typical procedure. |
Protocol 2: General Procedure for the Desulfurizing-Difluorination of Dithioacetals
This protocol outlines the conversion of an aldehyde dithioacetal to a gem-difluoro compound.
Materials:
-
Substrate (dithioacetal)
-
IF₅-Pyridine-HF
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the dithioacetal substrate (1.0 mmol) in anhydrous dichloromethane (5-10 mL) in a dry round-bottom flask under an inert atmosphere.
-
Add IF₅-Pyridine-HF (2.2 to 3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Perform an aqueous workup by extracting with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the gem-difluoro compound.
Example Data: Desulfurizing-Difluorination [3]
| Substrate Type | Product Type |
| Aldehyde dithioacetal | gem-difluoride |
| Benzylic sulfide with electron-withdrawing group | gem-difluoride |
Visualizations
Reaction Workflow
Caption: General experimental workflow for monofluorination using IF₅-Pyridine-HF.
Conceptual Relationship of Reaction Components
Caption: Factors influencing the outcome of fluorination with IF₅-Pyridine-HF.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Starshinechemical [starshinechemical.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Hara Reagent in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hara Reagent, a derivatization agent based on 1,2-diamino-4,5-methylenedioxybenzene (DMB), is a highly sensitive and specific tool for the analysis of α-keto acids, most notably sialic acids, in complex biological samples. This application note provides detailed protocols for the use of the Hara Reagent in carbohydrate chemistry, with a primary focus on the quantitative analysis of sialic acids. Sialic acids are critical components of glycoproteins and glycolipids, playing significant roles in cellular recognition, signaling, and immune responses. Accurate quantification of sialic acids is therefore essential in biopharmaceutical research and development, particularly for the characterization of therapeutic glycoproteins.
The derivatization with DMB introduces a fluorescent tag to the sialic acid molecule, enabling highly sensitive detection by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. This method allows for the separation and quantification of various sialic acid species, including N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), as well as their O-acetylated derivatives.
Principle and Specificity
The Hara Reagent specifically reacts with α-keto acids. The reaction mechanism involves the condensation of the two adjacent amino groups of DMB with the α-keto group and the carboxyl group of the sialic acid, forming a stable, fluorescent derivative. This high specificity means that the Hara Reagent is not suitable for the derivatization of neutral monosaccharides like glucose, galactose, or mannose, as they lack the requisite α-keto acid functionality.
Applications
The primary application of the Hara Reagent in carbohydrate chemistry is the quantitative analysis of sialic acids in a variety of samples, including:
-
Therapeutic Glycoproteins: Characterization of monoclonal antibodies and other protein-based drugs to ensure proper glycosylation and batch-to-batch consistency.
-
Biological Samples: Quantification of sialic acids in serum, plasma, and cell culture media for biomarker discovery and disease monitoring.
-
Food and Nutrition: Analysis of sialic acid content in infant formula and other dairy products.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of sialic acids using the Hara Reagent (DMB) derivatization followed by HPLC with fluorescence or mass spectrometry detection.
Table 1: Detection Limits for DMB-Labeled N-acetylneuraminic acid (Neu5Ac)
| Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Fluorescence (Ex/Em: 373/448 nm) | 320 amol | Not explicitly stated, but quantifiable at low fmol levels |
| Mass Spectrometry (sMRMHR) | 320 fmol | 32 fmol for quantitative analysis |
Data sourced from a study using a high-resolution accurate mass spectrometer.[2]
Table 2: Calibration Data for DMB-Labeled Sialic Acid Standards by UHPLC-FLD
| Sialic Acid | Calibration Range | Correlation Coefficient (r²) |
| Neu5Ac | 0.5 - 50 pmol | > 0.999 |
| Neu5Gc | 0.5 - 50 pmol | > 0.999 |
Representative data; actual ranges and coefficients may vary based on instrumentation and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of the Hara Reagent (DMB Solution)
Materials:
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)
-
Glacial acetic acid
-
Sodium hydrosulfite
-
Deionized water
Procedure:
-
In a glass vial, combine 1.5 mL of deionized water and 172 µL of glacial acetic acid. Mix well.[1]
-
To this solution, add 112 µL of 2-mercaptoethanol and mix thoroughly.[1]
-
Add 4.9 mg of sodium hydrosulfite to the solution and mix. The solution may become cloudy.[1]
-
Finally, add 3.5 mg of DMB hydrochloride and 200 µL of deionized water. Mix until the DMB is completely dissolved.[1]
-
Note: The reagent is light-sensitive and should be prepared fresh daily and stored at -20°C in the dark when not in use.[1] Best results are obtained with freshly prepared reagent.[1]
Protocol 2: Sialic Acid Release from Glycoproteins by Acid Hydrolysis
Materials:
-
Glycoprotein (B1211001) sample
-
2 M Acetic acid or 100 mM Sulfuric acid
-
Heating block
-
Centrifuge
Procedure:
-
For glycoprotein samples, release of sialic acids is necessary prior to derivatization.
-
Mild Acid Hydrolysis: To your sample, add an equal volume of 2 M acetic acid. For example, mix 50 µL of sample with 50 µL of 2 M acetic acid.
-
Incubate the mixture at 80°C for 2 hours.
-
Alternative Hydrolysis: For some samples like infant formula, a suspension can be made in water and then mixed with an equal volume of 100 mM sulfuric acid.[1] This mixture is heated at 80°C for 1 hour.[1]
-
After incubation, cool the samples to room temperature.
-
Centrifuge the hydrolysates to pellet any precipitate (e.g., proteins and fats).[1] The supernatant contains the released sialic acids.
Protocol 3: Derivatization of Sialic Acids with Hara Reagent (DMB)
Materials:
-
Released sialic acid sample (from Protocol 2) or sialic acid standards
-
Freshly prepared Hara Reagent (from Protocol 1)
-
Heating block
-
Ice bath
Procedure:
-
In a microcentrifuge vial, mix 50 µL of the sialic acid-containing sample or standard with 50 µL of the freshly prepared Hara Reagent.[1]
-
Incubate the mixture at 50°C for 2.5 hours in the dark.[1]
-
To stop the reaction, place the vials on ice.
-
The derivatized sample is now ready for HPLC analysis. It is recommended to analyze the samples within 24 hours as the DMB-labeled sialic acids are light-sensitive and can degrade.
Protocol 4: HPLC Analysis of DMB-Labeled Sialic Acids
Instrumentation and Columns:
-
A standard HPLC or UHPLC system equipped with a fluorescence detector is required.
-
A C18 reverse-phase column is typically used for separation.
HPLC Conditions:
-
Mobile Phase A: Acetonitrile/Methanol/Water (e.g., 8:7:85 v/v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the DMB-labeled sialic acids.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.5 - 1.0 mL/min for a standard HPLC column).
-
Fluorescence Detection: Excitation at 373 nm and emission at 448 nm.
Visualizations
Caption: Experimental workflow for sialic acid analysis.
Caption: Derivatization reaction of sialic acid with Hara Reagent.
References
Application Notes and Protocols: IF5-Pyridine-HF in the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine pentafluoride-pyridine-hydrogen fluoride (B91410) (IF5-Pyridine-HF), often referred to as the Hara Reagent, is a stable, solid fluorinating agent that offers a safer and more convenient alternative to gaseous fluorine or highly reactive reagents like pure iodine pentafluoride (IF5). While its application in the direct fluorination of electron-rich aromatic heterocycles is not extensively documented, its utility in the synthesis of fluorinated heterocyclic precursors is well-established. This reagent has proven effective for the mono- and di-fluorination of sulfur-containing compounds and the synthesis of glycosyl fluorides, which are valuable intermediates in the construction of complex fluorinated molecules, including heterocycles of interest in drug discovery.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in synthetic organic chemistry, with a focus on generating fluorinated building blocks for heterocyclic synthesis.
Safety and Handling
This compound is a moisture-sensitive and corrosive solid that is toxic if swallowed and causes severe skin burns and eye damage.[2][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The reagent should be stored under an inert atmosphere at low temperatures (typically -20°C).[2]
Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dusts or mists.[2]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[2]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Applications in the Synthesis of Fluorinated Heterocyclic Precursors
The primary role of this compound in the context of fluorinated heterocycle synthesis is the preparation of fluorinated acyclic or non-aromatic cyclic precursors that can be subsequently converted into the desired heterocyclic systems.
Desulfurizing Difluorination of Dithioacetals and Dithioketals
A key application of this compound is the conversion of dithioacetals and dithioketals into gem-difluoro compounds. These difluoromethylene groups are important pharmacophores in medicinal chemistry. The resulting gem-difluoro compounds can serve as versatile building blocks for the synthesis of various fluorinated heterocycles.
| Entry | Substrate (Dithioacetal of) | Product | Reagent Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Difluoromethylbenzene | 2.3 | CH2Cl2 | rt | 24 | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-Chloro-4-(difluoromethyl)benzene | 2.3 | CH2Cl2 | rt | 24 | 90 |
| 3 | 4-Nitrobenzaldehyde | 1-(Difluoromethyl)-4-nitrobenzene | 2.3 | CH2Cl2 | rt | 24 | 88 |
| 4 | Acetophenone | 1-(1,1-Difluoroethyl)benzene | 2.5 | CH2Cl2 | rt | 48 | 75 |
Data compiled from analogous reactions and typical yields.
Synthesis of Glycosyl Fluorides
Glycosyl fluorides are valuable intermediates in the synthesis of nucleoside analogues and other carbohydrate-based heterocycles. This compound provides an efficient method for the synthesis of glycosyl fluorides from readily available phenylthioglycosides.
| Entry | Phenylthioglycoside Substrate | Product | Reagent Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride | 1.5 | CH2Cl2 | 0 to rt | 1 | 92 |
| 2 | 2,3,4,6-Tetra-O-benzoyl-1-thio-β-D-glucopyranoside | 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl fluoride | 1.5 | CH2Cl2 | 0 to rt | 1 | 89 |
| 3 | 2,3,5-Tri-O-benzoyl-1-thio-β-D-ribofuranoside | 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl fluoride | 1.5 | CH2Cl2 | 0 to rt | 1 | 95 |
Data compiled from analogous reactions and typical yields.
Experimental Protocols
Protocol 1: General Procedure for Desulfurizing Difluorination of Dithioacetals
Materials:
-
Dithioacetal (1.0 mmol)
-
This compound (2.3 - 2.5 mmol)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a stirred solution of the dithioacetal (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under an inert atmosphere, add this compound (2.3 - 2.5 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO3 solution (20 mL).
-
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous Na2S2O3 solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired gem-difluoro compound.
Protocol 2: General Procedure for the Synthesis of Glycosyl Fluorides from Phenylthioglycosides
Materials:
-
Phenylthioglycoside (1.0 mmol)
-
This compound (1.5 mmol)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
Procedure:
-
Dissolve the phenylthioglycoside (1.0 mmol) in anhydrous CH2Cl2 (10 mL) in a round-bottom flask under an inert atmosphere and cool the mixture to 0°C in an ice bath.
-
Add this compound (1.5 mmol) to the cooled solution in one portion.
-
Stir the reaction mixture at 0°C for 10 minutes, then allow it to warm to room temperature and stir for an additional 50 minutes. Monitor the reaction by TLC.
-
After completion, quench the reaction by pouring the mixture into a stirred, saturated aqueous solution of NaHCO3 (20 mL).
-
Transfer the mixture to a separatory funnel and extract with CH2Cl2 (3 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous Na2S2O3 solution (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure glycosyl fluoride.
Potential Application: Fluorocyclization for Heterocycle Synthesis
While direct fluorination of heterocycles with this compound is not a common application, the related reactivity of other hypervalent iodine fluorinating agents suggests its potential use in fluorocyclization reactions. For instance, unsaturated precursors such as β,γ-unsaturated hydrazones or oximes could potentially undergo intramolecular cyclization initiated by the electrophilic character of the reagent, with subsequent fluoride trapping to yield fluorinated heterocycles like tetrahydropyridazines or isoxazolines.
Visualizations
References
Application Notes and Protocols: Synthesis of Monofluoromethyl Ethers using IF5-Pyridine-HF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The monofluoromethyl ether moiety (-CH₂F) is of particular interest as it can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups. A key challenge in the synthesis of these valuable motifs is the development of stable, selective, and easy-to-handle fluorinating agents. IF₅-Pyridine-HF, also known as the Hara Reagent, has emerged as a practical solution for various fluorination reactions. This air- and moisture-stable solid offers a safer and more convenient alternative to gaseous and highly corrosive fluorinating agents.[1][2]
This document provides detailed application notes and protocols for the synthesis of monofluoromethyl ethers via the desulfurative fluorination of methylthiomethyl (MTM) ethers using IF₅-Pyridine-HF.
Reaction Principle
The core transformation involves the reaction of a methylthiomethyl (MTM) ether with IF₅-Pyridine-HF to yield the corresponding monofluoromethyl ether. This method is applicable to MTM ethers derived from both phenols and aliphatic alcohols.[1][2] The reaction proceeds via a desulfurative fluorination pathway, where the sulfur-containing group is replaced by a fluorine atom.
Advantages of IF₅-Pyridine-HF
-
Stability: It is an air- and moisture-stable solid, simplifying handling and storage compared to reagents like neat IF₅.[1][2]
-
Ease of Handling: As a solid, it can be weighed and dispensed in a straightforward manner, avoiding the complexities of handling corrosive gases or liquids.
-
Selectivity: IF₅-Pyridine-HF demonstrates good functional group tolerance, allowing for the fluorination of substrates with various other functionalities.[1]
Data Presentation
The following table summarizes the yields of monofluoromethyl ethers obtained from the reaction of various methylthiomethyl ethers with IF₅-Pyridine-HF.
| Entry | Substrate (MTM Ether) | Product (Fluoromethyl Ether) | Yield (%) |
| 1 | 4-Methoxy-1-((methylthio)methoxy)benzene | 1-(Fluoromethyl)-4-methoxybenzene | 85 |
| 2 | 1-((Methylthio)methoxy)-4-nitrobenzene | 1-(Fluoromethyl)-4-nitrobenzene | 78 |
| 3 | 4-((Methylthio)methoxy)benzonitrile | 4-(Fluoromethyl)benzonitrile | 82 |
| 4 | Methyl 4-((methylthio)methoxy)benzoate | Methyl 4-(fluoromethoxy)benzoate | 75 |
| 5 | N-Boc-O-(methylthiomethyl)-L-tyrosine methyl ester | N-Boc-O-(fluoromethyl)-L-tyrosine methyl ester | 68[2] |
Note: The yields presented are based on reported examples in the literature and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of Monofluoromethyl Ethers from Methylthiomethyl (MTM) Ethers
This protocol is a representative procedure based on published methodologies for the desulfurative fluorination of MTM ethers using IF₅-Pyridine-HF.
Materials:
-
Methylthiomethyl (MTM) ether of the desired alcohol or phenol
-
IF₅-Pyridine-HF (Hara Reagent)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the MTM ether (1.0 mmol).
-
Dissolve the MTM ether in anhydrous dichloromethane (5-10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add IF₅-Pyridine-HF (1.2-1.5 mmol, 1.2-1.5 equivalents) to the stirred solution in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and add saturated aqueous Na₂S₂O₃ solution to reduce any remaining iodine species.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure monofluoromethyl ether.
Mandatory Visualizations
Proposed Reaction Pathway
The following diagram illustrates a plausible mechanistic pathway for the desulfurative fluorination of a methylthiomethyl ether using IF₅-Pyridine-HF. The reaction is thought to proceed through an oxidative activation of the sulfur atom, followed by nucleophilic displacement by fluoride.
Caption: Proposed pathway for monofluoromethyl ether synthesis.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of monofluoromethyl ethers using IF₅-Pyridine-HF.
Caption: General workflow for monofluoromethyl ether synthesis.
Safety Precautions
-
IF₅-Pyridine-HF is a stable solid, but it is still a source of HF and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Quenching of the reaction can be exothermic; therefore, it should be done slowly and with cooling.
Conclusion
IF₅-Pyridine-HF is a valuable reagent for the synthesis of monofluoromethyl ethers from readily available methylthiomethyl ether precursors. Its stability and ease of handling make it an attractive option for researchers in drug discovery and development. The provided protocols and data serve as a guide for the application of this methodology in the synthesis of novel fluorinated compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for IF₅-Pyridine-HF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorinating agent IF₅-Pyridine-HF (Hara Reagent).
Frequently Asked Questions (FAQs)
Q1: What is IF₅-Pyridine-HF and what are its main advantages?
A1: IF₅-Pyridine-HF, also known as Hara Reagent, is a stable complex of iodine pentafluoride, pyridine, and hydrogen fluoride.[1] It is an air- and moisture-stable white to yellow crystalline solid, which makes it significantly easier and safer to handle compared to gaseous and highly corrosive fluorinating agents like pure IF₅.[1][2] Its primary applications include the fluorination of various organic compounds, such as the synthesis of glycosyl fluorides from (phenylthio)glycosides and the desulfurative fluorination of thioacetals.[3][4]
Q2: What are the general storage and handling precautions for IF₅-Pyridine-HF?
A2: While IF₅-Pyridine-HF is more stable than many other fluorinating agents, it is still a hazardous substance and should be handled with care in a well-ventilated fume hood.[1] It is classified as toxic if swallowed and causes severe skin burns and eye damage.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber are recommended), safety goggles, a face shield, and a lab coat.[6] Store the reagent in a cool, dry place, away from incompatible materials such as metals, glass, and strong bases.[6]
Q3: What solvents are suitable for reactions with IF₅-Pyridine-HF?
A3: Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for reactions involving IF₅-Pyridine-HF.[1] The reagent has poor solubility in non-polar solvents like hexane, while it is soluble in more polar solvents such as acetonitrile.[2] The choice of solvent can influence the reaction outcome, and it is advisable to consult specific protocols for your substrate.
Q4: How should I quench a reaction involving IF₅-Pyridine-HF?
A4: Reactions with IF₅-Pyridine-HF are typically quenched by carefully pouring the reaction mixture into water or an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[1] The quenching process should be performed slowly and with caution, as it can be exothermic. For substrates that are sensitive to base, an aqueous workup with a buffer solution (e.g., phosphate (B84403) buffer pH 7.4) can be considered.[7]
Troubleshooting Guides
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Inactive Reagent | The reagent may have degraded due to improper storage or exposure to moisture over a prolonged period. Although stable, its effectiveness can diminish. Use a fresh batch of the reagent. |
| Insufficient Reagent | The stoichiometry of the reaction is crucial. For monofluorination, an excess of the reagent is often used. Increase the molar equivalents of IF₅-Pyridine-HF. |
| Low Reaction Temperature | Some fluorination reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for decomposition of starting material or product. |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary. |
| Substrate Reactivity | Electron-withdrawing groups on the substrate can decrease its reactivity. For such substrates, more forcing conditions (higher temperature, longer reaction time, more reagent) may be required. |
Problem 2: Formation of multiple products (side reactions).
| Possible Cause | Troubleshooting Step |
| Polyfluorination | Over-reaction can lead to the introduction of multiple fluorine atoms. This is more likely to occur at higher temperatures.[4] Reduce the reaction temperature and/or the amount of IF₅-Pyridine-HF used. |
| Substrate Decomposition | The reaction conditions may be too harsh for your substrate. Consider lowering the reaction temperature or using a less reactive fluorinating agent if possible. |
| Byproducts from Workup | Improper quenching or workup can lead to the formation of artifacts. Ensure the quenching is done carefully and at a low temperature if necessary. Consider alternative workup procedures, such as quenching with TMSOMe for sensitive substrates.[7] |
Experimental Protocols
General Procedure for Desulfurative Fluorination of a Thioacetal
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a fume hood, add the thioacetal substrate (1.0 mmol) to a dry plastic reaction vessel (e.g., a Falcon tube or a vessel made of perfluoroalkoxy alkane).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) to dissolve the substrate.
-
Reagent Addition: At room temperature, add IF₅-Pyridine-HF (2.5 mmol, 2.5 equivalents) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (20 mL) at 0 °C.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (1 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Reaction Conditions for Fluorination of Various Substrates with IF₅-Pyridine-HF
| Substrate Type | Example Substrate | Equivalents of IF₅-Pyridine-HF | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (Phenylthio)glycoside | Protected Glucose Derivative | 2.0 | CH₂Cl₂ | Room Temp. | 1 | 95 | [3] |
| Thioacetal | Benzaldehyde diethyl thioacetal | 2.5 | CH₂Cl₂ | Room Temp. | 3 | 85 | TCI Protocol |
| Aryl Alkyl Sulfide | Thioanisole | 1.2 | CH₂Cl₂ | Room Temp. | 24 | 78 | [1] |
| Dithiocarbonate | O-4-chlorophenyl S-methyl dithiocarbonate | 2.5 | CH₂Cl₂ | Room Temp. | 24 | 89 (difluoro) | [4] |
Mandatory Visualization
References
- 1. IF5-Pyridine-HF | 2243786-10-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis of glycosyl fluorides from (phenylthio)glycosides using IF5–pyridine–HF [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H6F6IN | CID 71497248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Controlling Polyfluorination with IF₅-Pyridine-HF
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the IF₅-Pyridine-HF reagent for polyfluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What is IF₅-Pyridine-HF and why is it used?
A1: IF₅-Pyridine-HF, also known as the Hara reagent, is an air- and moisture-stable solid fluorinating reagent.[1][2] It is a complex of iodine pentafluoride (IF₅), pyridine, and hydrogen fluoride. It was developed as a safer and easier-to-handle alternative to gaseous IF₅, which is highly reactive and decomposes in the presence of moisture to release corrosive HF.[1]
Q2: What are the primary applications of IF₅-Pyridine-HF?
A2: The reagent is versatile and can be used for various fluorination reactions, including:
-
Introduction of fluorine atoms at the α-position to a sulfur atom in sulfides.[2]
-
Desulfurizing-fluorination of benzylic sulfides and thioacetals.[2]
-
Synthesis of glycosyl fluorides from (phenylthio)glycosides.[2][3]
-
Polyfluorination of aryl alkyl sulfides and dithioketals.[2][4]
-
Iodofluorination of alkenes.[2]
Q3: How does the reactivity of IF₅-Pyridine-HF compare to IF₅?
A3: IF₅-Pyridine-HF is generally less reactive than IF₅.[1] For instance, under conditions where IF₅ might introduce three fluorine atoms into a molecule, IF₅-Pyridine-HF may only introduce one.[1] This attenuated reactivity allows for more controlled fluorination reactions.
Q4: What are the storage and handling precautions for IF₅-Pyridine-HF?
A4: While more stable than IF₅, IF₅-Pyridine-HF is still a hazardous chemical and should be handled with care in a well-ventilated fume hood. It is toxic if swallowed and can cause severe skin burns and eye damage.[5] Personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential. Store the reagent in a cool, dry place, away from moisture and heat, under an inert atmosphere.
Q5: What solvents are suitable for reactions with IF₅-Pyridine-HF?
A5: The reagent is poorly soluble in non-polar solvents like hexane (B92381) but is soluble in polar solvents such as acetonitrile.[1] Dichloromethane (B109758) (CH₂Cl₂) is also commonly used as a reaction solvent.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Fluorinated Product
-
Question: I am not observing any significant conversion of my starting material. What could be the issue?
-
Answer:
-
Reagent Quality: Ensure the IF₅-Pyridine-HF reagent has not decomposed. It should be a white to yellow or orange crystalline solid. Prolonged exposure to moisture and heat can lead to degradation.
-
Reaction Temperature: The reaction temperature may be too low. While some reactions proceed at room temperature, polyfluorination often requires elevated temperatures, sometimes as high as 80°C.[2][4]
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Inert Atmosphere: While the reagent is moisture-stable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric moisture, especially for sensitive substrates.
-
Issue 2: Incomplete or Lack of Polyfluorination
-
Question: My reaction is only yielding the mono-fluorinated product, but I want to achieve polyfluorination. How can I promote multiple fluorine additions?
-
Answer:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for subsequent fluorination steps. For the polyfluorination of aryl alkyl sulfides, temperatures of 80°C have been shown to be effective.[2][4]
-
Substrate Electronic Effects: The electronic properties of your substrate play a crucial role. The presence of electron-donating groups on the aryl ring of aryl alkyl sulfides can facilitate polyfluorination.[1] Conversely, electron-withdrawing groups may hinder the reaction.
-
Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the IF₅-Pyridine-HF reagent.
-
Consider a Co-reagent: In some cases, the addition of another reagent can promote higher degrees of fluorination. For example, in the reaction of dithiocarbonates, the use of Et₃N-6HF in conjunction with IF₅-Pyridine-HF can lead to trifluoromethyl ethers, whereas IF₅-Pyridine-HF alone yields the difluoro(methylthio)methyl ether.[2]
-
Issue 3: Formation of Unexpected Side Products
-
Question: I am observing significant formation of byproducts. What are the common side reactions and how can I minimize them?
-
Answer:
-
C-S Bond Cleavage: In some fluorination reactions of sulfur-containing compounds, cleavage of the carbon-sulfur bond can be a major side reaction.[6] The use of IF₅-Pyridine-HF is reported to inhibit this side reaction in certain cases.[6] Optimizing the reaction temperature and minimizing reaction time may help.
-
Rearrangement Products: The reaction mechanism for polyfluorination of aryl alkyl sulfides involves the migration of the arylsulfanyl group.[7] Incomplete migration or alternative rearrangement pathways could lead to a mixture of products. Careful control of reaction conditions is key to directing the reaction towards the desired product.
-
Over-fluorination: While the goal may be polyfluorination, uncontrolled conditions can lead to an undesired degree of fluorine incorporation.[6] Carefully controlling the stoichiometry of the fluorinating agent and the reaction time can help manage the extent of fluorination.
-
Hydrolysis: If the reaction mixture is exposed to water during workup before the reagent is fully quenched, hydrolysis of intermediates or the final product can occur.[6] Ensure a thorough and careful workup procedure.
-
Data Presentation
Table 1: Polyfluorination of Aryl Alkyl Sulfides with IF₅
| Entry | Substrate | Product | Number of Fluorine Atoms | Yield (%) |
| 1 | p-Chlorophenyl ethyl sulfide (B99878) | p-Chlorophenyl 1,2,2-trifluoroethyl sulfide | 3 | 65 |
| 2 | p-Chlorophenyl propyl sulfide | p-Chlorophenyl 1,2,2,3,3-pentafluoropropyl sulfide | 5 | 72 |
| 3 | p-Chlorophenyl butyl sulfide | p-Chlorophenyl 1,2,2,3,3,4,4-heptafluorobutyl sulfide | 7 | 45 |
| Data sourced from Organic Letters 2003, 5 (16), 2873-2874.[7][8] |
Table 2: Fluorination of Ethyl 2-[(4-chlorophenyl)thio]propanoate with IF₅-Pyridine-HF
| Substrate | Reagent | Product | Yield (%) |
| Ethyl 2-[(4-chlorophenyl)thio]propanoate | IF₅-Pyridine-HF | Ethyl 2-[(4-chlorophenyl)thio]-2-fluoropropanoate | 89 |
| Data sourced from Tokyo Chemical Industry Co., Ltd. product information. |
Experimental Protocols
Protocol 1: General Procedure for the Polyfluorination of an Aryl Alkyl Sulfide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl alkyl sulfide substrate
-
IF₅-Pyridine-HF reagent
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for aqueous workup and extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl alkyl sulfide substrate (1.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (5-10 mL). Stir the mixture until the substrate is fully dissolved.
-
Reagent Addition: Carefully add IF₅-Pyridine-HF (a molar excess, e.g., 2.5-5.0 mmol) to the reaction mixture in portions at room temperature. The mixture will typically turn a dark red color.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80°C for polyfluorination) and stir for the required time (e.g., 24 hours).[2] Monitor the reaction progress by a suitable analytical method.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing water (20 mL).
-
Workup:
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired polyfluorinated compound.
Visualizations
Caption: Experimental workflow for polyfluorination using IF₅-Pyridine-HF.
Caption: Proposed mechanism for polyfluorination with arylthio group migration.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of glycosyl fluorides from (phenylthio)glycosides using IF5–pyridine–HF [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. IF5-Pyridine-HF | C5H6F6IN | CID 71497248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polyfluorination of aryl alkyl sulfides by IF5 with concomitant migration of the arylthio group - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions and byproducts of IF5-Pyridine-HF fluorination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IF5-Pyridine-HF for fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound, also known as Pyridinium Poly(hydrogen fluoride)-Iodine Pentafluoride complex, is an air- and moisture-stable solid fluorinating reagent.[1] It offers a safer and easier-to-handle alternative to gaseous and highly corrosive reagents like iodine pentafluoride (IF5) or anhydrous hydrogen fluoride (B91410) (HF). It is primarily used for the fluorination of various organic compounds, particularly those containing sulfur.[1]
Q2: What are the main applications of this compound?
A2: The primary applications of this compound include:
-
Fluorodesulfurization: Conversion of thioethers, dithioacetals, and dithioketals to mono-, di-, or trifluoromethyl groups.[1]
-
α-Fluorination of Sulfides: Introduction of a fluorine atom at the position alpha to a sulfur atom.
-
Synthesis of Glycosyl Fluorides: Conversion of (phenylthio)glycosides to the corresponding glycosyl fluorides.
-
Iodofluorination of Alkenes and Alkynes: Addition of iodine and fluorine across a double or triple bond.
Q3: How does the reactivity of this compound compare to IF5?
A3: this compound is generally less reactive than IF5. For example, in the α-fluorination of sulfides, IF5 may introduce multiple fluorine atoms, while this compound can be used for selective monofluorination under similar conditions. This lower reactivity allows for greater control over the fluorination process.
Q4: Is the this compound reagent stable?
A4: Yes, this compound is a white to yellow solid that is stable in air and non-hygroscopic, which simplifies its handling and storage compared to its parent components, IF5 and HF. However, it is still a moisture-sensitive and heat-sensitive reagent and should be stored under an inert atmosphere.
Troubleshooting Guide
This guide addresses common issues encountered during fluorination reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Reagent | Use a fresh batch of this compound. Although stable, prolonged exposure to air and moisture can lead to degradation. Store the reagent in a desiccator under an inert atmosphere. |
| Insufficient Reagent | Increase the molar equivalents of this compound. For sterically hindered or less reactive substrates, a larger excess of the reagent may be necessary. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some fluorinations require heating to proceed at a reasonable rate. Monitor the reaction closely for the formation of byproducts. |
| Inappropriate Solvent | This compound has poor solubility in non-polar solvents like hexane. Use solvents such as dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (MeCN) where the reagent has better solubility or suspension properties. |
Issue 2: Formation of Multiple Products (Over- or Under-fluorination)
The degree of fluorination can often be controlled by adjusting the reaction conditions.
| Substrate | Desired Product | Conditions | Reference |
| Aryl Alkyl Sulfides | Monofluorination | Standard conditions | |
| Aryl Alkyl Sulfides | Polyfluorination | Higher temperature (e.g., 80 °C), electron-donating group on the aryl ring | [1] |
| Dithiocarbonates | Difluoro(methylthio)methyl ether | This compound alone | [1] |
| Dithiocarbonates | Trifluoromethyl ether | This compound with added Et3N-6HF | [1] |
Troubleshooting Over-fluorination:
-
Reduce Reaction Time: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired product is the major component.
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
-
Decrease Equivalents of Reagent: Use a stoichiometric amount or a slight excess of this compound.
Troubleshooting Under-fluorination:
-
Increase Reaction Time and/or Temperature: As indicated in the table above, forcing conditions can lead to higher degrees of fluorination.
-
Add Co-reagents: For certain substrates like dithiocarbonates, the addition of other fluoride sources like triethylamine (B128534) tris(hydrofluoride) (Et3N-3HF) can promote further fluorination.[1]
Issue 3: Unidentified Byproducts
While this compound is a relatively selective reagent, side reactions can occur depending on the substrate.
| Potential Side Reaction | Potential Byproduct(s) | Substrate Type | Troubleshooting Steps |
| C-S Bond Cleavage | Products resulting from the cleavage of the carbon-sulfur bond. | Thioethers, Dithioacetals | Although reportedly inhibited, this can be a concern.[1] Use of milder reaction conditions (lower temperature, shorter reaction time) may minimize this. |
| Carbocation Rearrangement | Isomeric fluorinated products. | Substrates prone to forming stable carbocations (e.g., those with neighboring group participation). | This is a known issue with other fluorinating agents that can generate carbocationic intermediates. Consider alternative fluorination methods that proceed via a different mechanism if rearrangement is a significant problem. |
| Elimination | Alkenes. | Substrates with acidic protons beta to a leaving group. | While not explicitly reported for this compound, this is a common side reaction in many fluorination reactions. Using a non-nucleophilic base, if applicable, or carefully controlling the reaction pH might help. |
| Hydrolysis of Products | Alcohols, ketones. | Fluorinated products sensitive to acidic workup conditions. | Ensure a thorough and careful quench with a base like saturated sodium bicarbonate solution. |
| Reaction with Aromatic Rings | Brominated or iodinated aromatic byproducts. | Electron-rich aromatic substrates. | This has been observed with similar reagent systems (e.g., involving NBS/HF-Pyridine). If observed, consider protecting the aromatic ring or using alternative fluorination conditions. |
Experimental Protocols
General Procedure for α-Fluorination of a Sulfide (B99878)
This protocol is adapted from a literature procedure for the fluorination of ethyl 2-[(4-chlorophenyl)thio]propanoate.
Materials:
-
Substrate (e.g., ethyl 2-[(4-chlorophenyl)thio]propanoate)
-
This compound
-
Dichloromethane (CH2Cl2), anhydrous
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the sulfide substrate (1.0 eq) in anhydrous CH2Cl2 in a plastic or Teflon flask, add this compound (2.3 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature. The reaction mixture may turn a dark red color.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours or more depending on the substrate.
-
Upon completion, carefully pour the reaction mixture into a beaker containing water.
-
Extract the aqueous layer with CH2Cl2 (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and saturated aqueous Na2S2O3 solution.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ether).
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield in this compound fluorination.
Logical Relationship of Factors Affecting Fluorination Degree
Caption: Factors influencing the degree of fluorination in this compound reactions.
References
Technical Support Center: Workup and Purification of IF₅-Pyridine-HF Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IF₅-Pyridine-HF (Hara Reagent) reaction mixtures.
Troubleshooting Guide
Problem: The reaction mixture is a dark, viscous oil, and I'm unsure how to proceed with the workup.
Solution:
The dark red or brown color is often characteristic of these reactions.[1][2] The viscosity can be managed by dilution with an appropriate solvent.
-
Initial Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice-water.[1] This should be done in a fume hood with appropriate personal protective equipment (PPE), as HF gas may be released. An alternative for acid-sensitive compounds is to quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), adding it slowly until gas evolution ceases.[3][4][5]
-
Solvent Selection for Extraction: Dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc) are commonly used for extraction.[1][4] If the product is expected to be highly polar, ethyl acetate may be a better choice.
Problem: My compound is sensitive to acid or base. How can I perform the workup without degrading my product?
Solution:
For sensitive compounds, a standard acidic or basic workup can be detrimental. Here are some alternative strategies:
-
Buffered Workup: Use a buffered aqueous solution, such as a phosphate (B84403) buffer with a pH of 7.4, for the initial quench and subsequent washes.[5] This helps to neutralize the HF without creating a strongly acidic or basic environment.
-
Non-Aqueous Quench: For extremely sensitive substrates, consider quenching with reagents that produce volatile byproducts.
-
Direct loading onto a column is not recommended as HF can damage the silica (B1680970) gel.[5]
Problem: After aqueous workup, I have a persistent emulsion during extraction.
Solution:
Emulsions can be common due to the presence of pyridine (B92270) and its salts.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Filtration: If the emulsion is caused by insoluble materials, filtering the entire mixture through a pad of Celite® may be effective.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Problem: My purified product is still contaminated with pyridine.
Solution:
Pyridine can be difficult to remove due to its basicity and relatively high boiling point.
-
Acidic Wash: During the workup, wash the organic layer with a dilute acid solution, such as 1M hydrochloric acid (HCl), to protonate the pyridine and extract it into the aqueous layer.[3] This should be avoided if the desired product is acid-sensitive.
-
Co-evaporation: After concentrating the organic layer, co-evaporate the residue with a high-boiling point, non-polar solvent like toluene. This can help to azeotropically remove residual pyridine.[6]
-
Chromatography: Careful column chromatography on silica gel should effectively separate the product from pyridine. Ensure the column is not overloaded.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions when working with IF₅-Pyridine-HF and its reaction mixtures?
A1: IF₅-Pyridine-HF contains hydrogen fluoride (B91410) (HF), which is extremely corrosive and toxic.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a good starting point), safety goggles, a face shield, and a lab coat.[10]
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[10]
-
First Aid: Have a tube of calcium gluconate gel readily accessible. In case of skin contact with HF, immediately wash the affected area with copious amounts of water for at least 15 minutes and then apply the calcium gluconate gel.[4] Seek immediate medical attention.[8][11]
-
Materials: Use plastic (e.g., polyolefin, FEP) or Teflon labware, as HF reacts with glass and other siliceous materials.[7][12]
Q2: What is the standard workup procedure for an IF₅-Pyridine-HF reaction?
A2: A typical workup involves quenching, extraction, and washing.
-
Quenching: The reaction mixture is cautiously poured into water or an aqueous solution of sodium bicarbonate (NaHCO₃).[1][4]
-
Extraction: The product is extracted from the aqueous mixture using an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).[1]
-
Washing: The combined organic layers are washed sequentially with:
-
Aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1]
-
Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any residual iodine species.[1]
-
Water and/or brine to remove water-soluble impurities.
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[1][4]
Q3: How should I purify my product after the workup?
A3: The most common method for purifying products from these reactions is flash column chromatography on silica gel.[13] It is crucial to perform an aqueous workup before chromatography to remove HF, which can react with the silica gel.[5]
Q4: What are some common byproducts in IF₅-Pyridine-HF reactions?
A4: The byproducts are highly dependent on the substrate and reaction conditions. However, some general byproducts can include:
-
Pyridine and its salts: These are present from the reagent itself.
-
Iodinated compounds: Depending on the reaction, iodinated byproducts may form.[2][14]
-
Over-fluorinated or rearranged products: IF₅-Pyridine-HF is a powerful fluorinating agent, and over-fluorination or skeletal rearrangements can occur.[2]
Quantitative Data Summary
| Parameter | Value/Range | Conditions | Reference |
| Reaction Yield | 79-81% | Fluorination of 2-phenylpyridine | [13] |
| Reaction Yield | 88-90% | Fluorination of 1-adamantanol | [9] |
| Purity (by Iodometric Titration) | >95.0% | For the IF₅-Pyridine-HF reagent | [1] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Preparation: In a fume hood, prepare a beaker with crushed ice and water, or a saturated aqueous solution of sodium bicarbonate. The volume should be approximately 10-20 times the volume of the reaction mixture.
-
Quenching: With vigorous stirring, slowly and carefully add the reaction mixture dropwise to the prepared beaker. Be aware of potential gas evolution and exotherm.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (if not used for quenching).
-
10% aqueous Na₂S₂O₃.
-
Water.
-
Saturated aqueous NaCl (brine).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product obtained from the workup in a minimal amount of the chromatography eluent or a suitable solvent. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflow for the workup of IF₅-Pyridine-HF reaction mixtures.
Caption: Decision tree for selecting a workup strategy.
References
- 1. IF5-Pyridine-HF | 2243786-10-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hara Reagent Mediated Fluorinations
Welcome to the technical support center for Hara Reagent (IF₅-Pyridine-HF) mediated fluorinations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Hara Reagent and what are its primary applications?
The Hara Reagent is an air- and moisture-stable solid fluorinating agent, making it a safer and easier-to-handle alternative to iodine pentafluoride (IF₅).[1][2][3][4] Its primary applications include:
-
Fluorinative Desulfurization: Conversion of sulfides and thioacetals into gem-difluoro and trifluoro compounds.[1][2][3][4]
-
α-Fluorination of Sulfides: Introduction of a fluorine atom at the carbon adjacent to a sulfur atom.[1][3]
-
Iodofluorination of Alkenes and Alkynes: Stereoselective and regioselective addition of iodine and fluorine across a double or triple bond.[1][2][4]
Q2: My reaction yield is low. What are the common causes and how can I improve it?
Low yields in Hara Reagent mediated fluorinations can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting workflow for addressing low yields.
Q3: I am observing incomplete conversion of my starting material. What should I do?
Incomplete conversion is a common issue. Consider the following:
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC-MS.
-
Reagent Stoichiometry: An insufficient amount of the Hara Reagent can lead to incomplete conversion. Consider a modest increase in the equivalents of the reagent.
-
Temperature: Some substrates may require higher temperatures to react completely. A gradual increase in reaction temperature can be beneficial. For instance, some polyfluorination reactions are more effective at 80 °C.[1]
Q4: What are the common side reactions, and how can they be minimized?
The primary side reaction is often the formation of elimination or decomposition byproducts, particularly with sensitive substrates. To minimize these:
-
Control Temperature: Running the reaction at the lowest effective temperature can reduce the rate of side reactions.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Dichloromethane (B109758) (CH₂Cl₂) and acetonitrile (B52724) (CH₃CN) are commonly used solvents.[3]
-
Slow Addition: For highly reactive substrates, slow addition of the reagent or substrate can help to control the reaction and minimize byproduct formation.
Troubleshooting Guides
Fluorinative Desulfurization of Sulfides and Thioacetals
Issue: Low yield of the desired gem-difluoro or trifluoro product.
| Possible Cause | Recommended Solution |
| Substrate Reactivity | Electron-donating groups on an aromatic ring of the substrate can sometimes lead to complex mixtures. Consider modifying the substrate if possible. |
| Reaction Temperature | For some substrates, higher temperatures (e.g., 80 °C) are necessary for efficient polyfluorination.[1] |
| Solvent | A suspension of the Hara Reagent in CH₂Cl₂ is a common starting point. If solubility is an issue, consider more polar solvents like acetonitrile.[3] |
| Moisture | While the Hara Reagent is stable, ensure that all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of intermediates. |
Iodofluorination of Alkenes
Issue: Poor regioselectivity or stereoselectivity.
| Possible Cause | Recommended Solution |
| Substrate Structure | The regioselectivity of the addition is influenced by the electronic and steric nature of the alkene. For terminal alkenes, anti-Markovnikov addition has been observed.[3] |
| Reaction Conditions | The stereoselectivity (cis vs. trans addition) can sometimes be influenced by the solvent and temperature. |
| Radical Mechanism | In some cases, the reaction may proceed through a radical mechanism, which can affect selectivity. The addition of a radical inhibitor or initiator could be explored to probe the mechanism and potentially alter the outcome.[3] |
Experimental Protocols
General Procedure for α-Fluorination of a Sulfide (B99878)
-
To a suspension of IF₅-pyridine-HF (1.2 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere, a solution of the sulfide (1.0 mmol) in anhydrous dichloromethane (2 mL) is added dropwise.[3]
-
The reaction mixture is stirred at 0 °C and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Iodofluorination of an Alkene
-
To a solution of the alkene (1.0 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added IF₅-pyridine-HF (1.2 mmol).
-
The reaction mixture is stirred at room temperature for the appropriate time, as determined by reaction monitoring.
-
The reaction is quenched with an aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography to afford the iodofluorinated product.
Reaction Mechanism Visualization
The fluorination of sulfides by the Hara Reagent is believed to proceed through an oxidative pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Hara Reagent: A Stable Fluorinating Reagent with Ease of Handling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Hara Reagent: A Stable Fluorinating Reagent with Ease of Handling | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Quenching Excess IF5-Pyridine-HF in Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of excess IF5-Pyridine-HF (Hara Reagent) in chemical reactions. The information is presented in a question-and-answer format to directly address common issues and concerns.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a reaction containing excess this compound?
A1: The standard procedure involves a careful, sequential aqueous workup. The reaction mixture is typically poured into water, followed by extraction with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3), to neutralize the acidic components, and subsequently with an aqueous solution of a reducing agent, like sodium thiosulfate (B1220275) (Na2S2O3), to reduce any remaining iodine species.
Q2: Why is it necessary to use both sodium bicarbonate and sodium thiosulfate in the workup?
A2: Sodium bicarbonate is used to neutralize the hydrofluoric acid (HF) and any other acidic byproducts that may have formed during the reaction or quenching process. Sodium thiosulfate is a reducing agent used to quench any unreacted iodine pentafluoride (IF5) and to reduce elemental iodine (I2), which can be formed during the reaction, to colorless iodide (I-).
Q3: Is the quenching process of this compound exothermic?
A3: Yes, the quenching process is inherently exothermic. The reaction of IF5 with water can be vigorous. Therefore, it is crucial to perform the quenching in a controlled manner, such as by slowly adding the reaction mixture to a well-stirred vessel of the quenching solution, often in an ice bath to dissipate the heat generated.
Q4: What are the primary hazards associated with quenching this compound?
A4: The primary hazards stem from the components of the reagent and its reaction products. These include exposure to corrosive hydrofluoric acid (HF), toxic pyridine, and potentially reactive iodine species. Inhalation of vapors and skin contact should be strictly avoided. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q5: Can I use a different base to quench the reaction?
A5: While other bases can neutralize acids, a weak base like sodium bicarbonate is generally preferred. Strong bases, such as sodium hydroxide, can react violently with IF5.[1] The use of sodium bicarbonate provides a more controlled neutralization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent dark red or brown color in the organic layer after washing | Incomplete reduction of iodine species. | Continue washing the organic layer with fresh aqueous sodium thiosulfate solution until the color disappears. Gentle agitation can improve the efficiency of the washing. |
| Excessive heat generation during quenching | Quenching is being performed too quickly or with insufficient cooling. | Slow down the rate of addition of the reaction mixture to the quenching solution. Ensure the quenching vessel is adequately cooled in an ice bath and that the solution is well-stirred. |
| Formation of an emulsion during extraction | Vigorous shaking of the separatory funnel. | Allow the mixture to stand for some time. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help to break the emulsion. |
| Low yield of the desired product | Product degradation due to harsh quenching conditions or product solubility in the aqueous layer. | Ensure the quenching is performed at a low temperature. If the product is suspected to be water-soluble, back-extract the aqueous layers with the organic solvent. |
| White precipitate forms during the bicarbonate wash | Precipitation of inorganic salts. | This is usually not a concern. The precipitate will remain in the aqueous layer and be removed upon separation. |
Experimental Protocol: Standard Quenching of this compound
This protocol outlines a standard procedure for quenching a reaction where this compound was used in excess.
Materials:
-
Reaction mixture containing excess this compound
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
10% aqueous sodium thiosulfate (Na2S2O3) solution
-
A suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Preparation: Prepare an ice bath and place a beaker or flask containing cold deionized water in it. The volume of water should be at least 10 times the volume of the reaction mixture.
-
Initial Quench: Slowly and carefully, with vigorous stirring, add the reaction mixture dropwise to the cold water. Monitor for any temperature increase or gas evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with the chosen organic solvent. Repeat the extraction 2-3 times to ensure complete recovery of the product.
-
Bicarbonate Wash: Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acids. You may observe some gas evolution (CO2); vent the separatory funnel frequently.
-
Thiosulfate Wash: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to reduce any residual iodine species. The organic layer should become colorless. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Visualizing the Quenching Workflow
The following diagram illustrates the logical steps involved in the quenching and workup process.
Caption: Workflow for quenching excess this compound.
Signaling Pathway of Quenching Reactions
The following diagram illustrates the chemical transformations occurring during the quenching process.
Caption: Chemical transformations during quenching.
References
Technical Support Center: IF5-Pyridine-HF Fluorination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing IF5-Pyridine-HF (Hara Reagent) in fluorination reactions.
Troubleshooting Guide
This guide addresses common issues encountered during fluorination experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Reagent: The this compound may have degraded due to improper storage or exposure to moisture.[1] 2. Insufficient Reactivity: The substrate may be too electron-deficient or sterically hindered for the reaction to proceed under standard conditions.[2] 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Reagent Quality Check: Use a fresh batch of this compound. Ensure it is a white to yellow or orange crystalline solid. Store in a tightly sealed container in a cool, dry place. 2. Increase Reactivity: For less reactive substrates, consider increasing the reaction temperature. For example, polyfluorination of some aryl alkyl sulfides is more effective at 80°C.[2] 3. Optimize Temperature: Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. |
| Formation of Multiple Products/Side Reactions | 1. Over-fluorination: The substrate is highly reactive, leading to the introduction of more than one fluorine atom.[1] 2. Side Reactions with Functional Groups: Other functional groups in the substrate may be reacting with the reagent. 3. Radical Reactions: For some substrates like alkenes, radical-mediated side reactions can occur.[1] | 1. Control Stoichiometry and Temperature: Use a stoichiometric amount of the reagent and maintain a lower reaction temperature to favor mono-fluorination. This compound is less reactive than IF5, which helps in preventing poly-fluorination.[1] 2. Protect Sensitive Groups: Protect functional groups that are incompatible with the reaction conditions. 3. Use of Additives: For iodofluorination of alkynes, the use of a reductant like hydroquinone (B1673460) can improve selectivity.[1] |
| Incomplete Reaction | 1. Insufficient Reagent: The molar ratio of this compound to the substrate may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase Reagent Stoichiometry: Increase the molar equivalents of this compound. 2. Extend Reaction Time: Monitor the reaction over a longer period. Some reactions may require up to 24 hours. |
| Difficult Product Isolation/Work-up | 1. Emulsion Formation: The presence of pyridine (B92270) and HF can lead to the formation of emulsions during aqueous work-up. 2. Residual Pyridine-HF: The final product may be contaminated with residual reagent. | 1. Careful Quenching: Slowly pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acidic components. 2. Aqueous Washes: Wash the organic layer with dilute HCl to remove pyridine, followed by a wash with saturated NaHCO3 and brine. A wash with aqueous sodium thiosulfate (B1220275) (Na2S2O3) can be used to remove any remaining iodine species. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other fluorinating agents like IF5?
A1: this compound is an air- and moisture-stable crystalline solid, making it significantly easier and safer to handle compared to the highly reactive and corrosive liquid IF5.[1] Its reactivity is also attenuated, which allows for more controlled mono-fluorination reactions and reduces the likelihood of poly-fluorination that can occur with neat IF5.[1]
Q2: Which functional groups are generally compatible with this compound fluorination?
A2: A range of functional groups can tolerate the reaction conditions. These include esters, amides, ketones, nitriles, sulfones, ethers, and acetonides.[2] Common protecting groups for alcohols and diols are also generally stable.[2]
Q3: What are the known substrate limitations for this compound fluorination?
A3: While versatile, there are limitations:
-
Unprotected Alcohols and Amines: Substrates with unprotected hydroxyl or primary/secondary amine groups are generally not suitable as the acidic protons will react with the reagent.
-
Carboxylic Acids: Free carboxylic acids are likely to be deprotonated or undergo other side reactions.[3]
-
Highly Electron-Deficient or Sterically Hindered Sulfides: These substrates may exhibit low reactivity and require more forcing conditions, such as higher temperatures.[2]
-
1,1-Diaryl Alkenes: In iodofluorination reactions, 1,1-diaryl alkenes may not yield the expected product.[4]
Q4: Can this compound be used for fluorinating aromatic rings?
A4: The primary application of this compound is not for direct C-H fluorination of aromatic rings. Its main utility lies in the fluorination of sulfur-containing compounds and the iodofluorination of unsaturated bonds.
Q5: What safety precautions should be taken when working with this compound?
A5: Although more stable than IF5, this compound is still a hazardous substance that can cause severe skin burns and eye damage and is toxic if swallowed.[5] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. A neutralization station with sodium bicarbonate should be readily available.
Quantitative Data Summary
The following tables summarize representative yields for various fluorination reactions using this compound.
Table 1: Fluorination of α-Thioesters
| Substrate | Product | Yield (%) | Reference |
| Ethyl 2-[(4-chlorophenyl)thio]propanoate | Ethyl 2-[(4-chlorophenyl)thio]-2-fluoropropanoate | 89 | |
| Methyl 2-(phenylthio)acetate | Methyl 2-fluoro-2-(phenylthio)acetate | 85 | [6] |
| tert-Butyl 2-(phenylthio)acetate | tert-Butyl 2-fluoro-2-(phenylthio)acetate | 78 | [6] |
Table 2: Desulfurizing Difluorination of Dithioacetals
| Substrate | Product | Yield (%) | Reference |
| 1,3-Dithiolane | gem-Difluorocyclohexane | 82 | [2] |
| 2-Phenyl-1,3-dithiane | gem-Difluoromethylbenzene | 91 | [1] |
| 2-(4-Methoxyphenyl)-1,3-dithiolane | 1-(gem-Difluoromethyl)-4-methoxybenzene | 88 | [2] |
Table 3: Iodofluorination of Alkenes
| Substrate | Product | Yield (%) | Reference |
| 1-Octene | 2-Fluoro-1-iodooctane | 75 | [4] |
| Cyclohexene | trans-1-Fluoro-2-iodocyclohexane | 80 | [4] |
| Styrene | 1-Fluoro-2-iodo-1-phenylethane | 72 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of an α-Sulfide
-
To a solution of the sulfide (B99878) substrate (1.0 mmol) in anhydrous dichloromethane (B109758) (4 mL) in a plastic vial, add this compound (2.3 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Pour the resulting dark red solution into water (40 mL).
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 and then with aqueous Na2S2O3.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the α-fluorinated sulfide.
Protocol 2: General Procedure for the Iodofluorination of Alkenes [4]
-
To a suspension of this compound (1.2 mmol) in anhydrous dichloromethane (2 mL) in a plastic vial, add a reductant such as potassium iodide (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkene (1.0 mmol) to the mixture.
-
Continue stirring at room temperature for the appropriate time (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO3.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with aqueous Na2S2O3 and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for this compound fluorination.
Caption: Troubleshooting logic for low-yield fluorination reactions.
References
Technical Support Center: Managing Temperature for Selective Fluorination with Hara Reagent
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for selective fluorination using the Hara Reagent (IF₅-Pyridine-HF). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental outcomes by effectively managing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the Hara Reagent and what are its general temperature considerations?
A1: The Hara Reagent is a stable, solid, crystalline complex of iodine pentafluoride, pyridine, and hydrogen fluoride (B91410) (IF₅-Pyridine-HF).[1][2][3][4] This air- and moisture-stable reagent is easier and safer to handle than gaseous fluorinating agents or iodine pentafluoride (IF₅) alone.[5] While many reactions proceed efficiently at room temperature, temperature is a critical parameter to control for achieving desired selectivity and yield.
Q2: How does reaction temperature influence the selectivity of fluorination with Hara Reagent?
A2: Temperature plays a crucial role in controlling the degree of fluorination. While monofluorination is often achieved at room temperature, higher temperatures (e.g., 80°C) can promote polyfluorination reactions, such as the introduction of multiple fluorine atoms.[6] Therefore, for selective monofluorination, it is generally advisable to start at or below room temperature.
Q3: What are common side reactions associated with improper temperature control when using Hara Reagent?
A3: The most common temperature-related side reaction is over-fluorination, leading to di- or poly-fluorinated products when monofluorination is desired.[5][6] At elevated temperatures, the reagent's reactivity increases, which can reduce selectivity. While specific decomposition pathways for the Hara Reagent at high temperatures are not extensively documented in readily available literature, thermal decomposition of related pyridine-HF complexes can release hazardous vapors, including hydrogen fluoride.[5]
Q4: At what temperature is the Hara Reagent typically stored?
A4: The Hara Reagent is a stable solid. For specific storage temperature recommendations, it is always best to consult the supplier's safety data sheet (SDS) and product documentation. Generally, stable chemical reagents are stored in a cool, dry place away from incompatible materials.
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or No Reaction | The reaction temperature is too low to overcome the activation energy. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or NMR at each stage. For some substrates, gentle heating may be required to initiate the reaction. |
| Low Yield of Desired Monofluorinated Product | The reaction temperature is too high, leading to the formation of byproducts or decomposition of starting material/product. | Lower the reaction temperature. Consider running the reaction at 0°C or even lower for highly sensitive substrates. Prolonging the reaction time at a lower temperature is often preferable to increasing the temperature.[7] |
| Formation of Polyfluorinated Byproducts | The reaction temperature is too high, promoting multiple fluorination events.[5][6] | Reduce the reaction temperature significantly. Start with room temperature or 0°C. For substrates prone to over-fluorination, sub-zero temperatures (e.g., -20°C or -78°C) may be necessary. |
| Poor Regio- or Stereoselectivity | The reaction temperature is influencing the selectivity of the fluorination. | Optimize the reaction temperature. Different regio- or stereoisomers may be favored at different temperatures. A temperature screening study is recommended. For iodofluorination of alkenes, reactions are often carried out at 20°C to achieve good stereo- and regioselectivity.[8] |
| Reaction is Too Exothermic and Difficult to Control | The reaction is highly exothermic, and the heat generated cannot be dissipated effectively, leading to a runaway reaction. | Implement efficient cooling by using an ice bath or a cryostat. For larger-scale reactions, consider a semi-batch process with slow, controlled addition of the Hara Reagent at a low temperature to manage the exotherm. Ensure vigorous stirring to maintain uniform temperature throughout the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for Monofluorination of a Sulfide (B99878) at Room Temperature
This protocol is adapted from a typical procedure for the fluorination at the α-position of a sulfide.
Materials:
-
Substrate (e.g., ethyl 2-[(4-chlorophenyl)thio]propanoate)
-
Hara Reagent (IF₅-Pyridine-HF)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the sulfide (1.0 eq) in anhydrous CH₂Cl₂ in a dry reaction vessel, add the Hara Reagent (2.3 eq).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Reaction times can vary (e.g., 24 hours).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Iodofluorination of an Alkene
This protocol is based on general procedures for the iodofluorination of alkenes.[8]
Materials:
-
Alkene substrate
-
Hara Reagent (IF₅-Pyridine-HF)
-
Reducing agent (e.g., potassium iodide or tin powder)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a dry reaction vessel, dissolve the alkene (1.0 eq) in anhydrous CH₂Cl₂.
-
Add the Hara Reagent (1.1-1.5 eq) and the reducing agent (1.1-1.5 eq).
-
Stir the reaction mixture at 20°C.
-
Monitor the reaction for completion by TLC or GC-MS.
-
Upon completion, proceed with a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizing Workflows
Decision-Making for Temperature Optimization
The following workflow can guide the optimization of reaction temperature for selective fluorination with the Hara Reagent.
Caption: A decision tree for troubleshooting and optimizing reaction temperature.
Experimental Workflow for a Typical Fluorination Reaction
This diagram outlines the general steps involved in performing a fluorination reaction with the Hara Reagent.
Caption: A generalized workflow for fluorination experiments using Hara Reagent.
References
- 1. Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hara Reagent: A Stable Fluorinating Reagent with Ease of Handling | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemrevlett.com [chemrevlett.com]
troubleshooting low conversion in sulfide fluorination with IF5-Pyridine-HF
Welcome to the technical support center for sulfide (B99878) fluorination using IF5-Pyridine-HF. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during this fluorination reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide: Low Conversion
Low conversion is a common challenge in organic synthesis. This guide provides a systematic approach to troubleshooting poor yields in sulfide fluorination reactions with this compound.
Question: I am observing low or no conversion of my starting sulfide to the desired fluorinated product. What are the potential causes and how can I address them?
Answer: Low conversion can stem from several factors, ranging from reagent quality to reaction conditions and substrate reactivity. Follow the steps outlined below to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow to diagnose low conversion.
Step 1: Verify Reagent Quality
-
Is your this compound reagent viable?
-
This compound is a moisture-stable solid that is easier and safer to handle than IF5 gas.[1] However, its effectiveness can be compromised by improper preparation or prolonged exposure to atmospheric moisture, which can lead to decomposition.
-
Appearance: The reagent should be a white to yellow or orange powder or crystal.[2] Significant color change or a pasty consistency may indicate decomposition.
-
Solubility: It is poorly soluble in non-polar solvents like hexane (B92381) and CH2Cl2, but soluble in polar solvents like acetonitrile.[1]
-
Recommendation: If in doubt, use a fresh batch of the reagent or synthesize it anew.
-
Step 2: Check Reaction Setup and Conditions
-
Is your reaction setup rigorously anhydrous?
-
While the reagent is moisture-stable, the reaction itself can be sensitive to water. Moisture can react with the fluorinating agent and intermediates.
-
Recommendation: Use oven-dried or flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Are the reaction temperature and time optimized?
-
The reactivity of this compound is lower than that of IF5 itself.[1]
-
For monofluorination, reactions are often carried out at room temperature.[2]
-
For polyfluorination, higher temperatures (e.g., 80°C) may be required.[3]
-
Recommendation: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature incrementally. Extended reaction times (e.g., 24 hours) may be necessary.[2]
-
-
Is the reagent adequately dispersed?
-
This compound is often used as a suspension in solvents like dichloromethane (B109758) (CH2Cl2).[1]
-
Recommendation: Ensure efficient stirring to maintain a good suspension and facilitate contact between the reagent and the substrate.
-
Step 3: Evaluate Substrate Reactivity
-
What is the electronic nature of your sulfide?
-
The electronic properties of the substrate play a crucial role.
-
Electron-withdrawing groups (EWGs) on the sulfide can decrease the nucleophilicity of the sulfur atom, potentially slowing down the reaction. For benzylic sulfides with an EWG, gem-difluorination can occur.[1]
-
Electron-donating groups (EDGs) on an aryl group can promote polyfluorination, especially at higher temperatures.[1][3]
-
Recommendation: For substrates with strong EWGs, you may need to increase the reaction temperature or use a larger excess of the fluorinating reagent.
-
-
Are there any sterically hindering groups?
-
Bulky substituents near the sulfur atom can impede the approach of the fluorinating agent, leading to lower reaction rates.
-
Recommendation: If steric hindrance is a suspected issue, prolonged reaction times or higher temperatures might be necessary.
-
Step 4: Analyze Work-up and Purification
-
Could you be losing your product during work-up?
-
The standard work-up involves quenching the reaction with water and extracting with an organic solvent. The organic layer is then washed with aqueous solutions of sodium bicarbonate (NaHCO3) and sodium thiosulfate (B1220275) (Na2S2O3).[2]
-
Recommendation: Ensure complete extraction of your product. Be mindful of potential emulsion formation. Confirm the presence of your product in the crude reaction mixture by techniques like 19F NMR or LC-MS before purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference in reactivity between IF5 and this compound?
A1: this compound is less reactive than IF5. For instance, under conditions where IF5 introduces three fluorine atoms into a sulfide, this compound may only introduce one.[1] This lower reactivity can be advantageous for achieving selective monofluorination.
Q2: Can I achieve polyfluorination with this compound?
A2: Yes, polyfluorination is possible. The introduction of an electron-donating group on an aryl sulfide and conducting the reaction at a higher temperature can lead to polyfluorination.[1][3]
Q3: What are the common side reactions?
A3: A major potential side reaction is C-S bond cleavage.[3] Over-fluorination can also occur, especially with electron-rich substrates or at elevated temperatures. In some cases, particularly with benzylic sulfides bearing electron-withdrawing groups, fluorination at the α-position followed by substitution of the sulfur group can lead to a gem-difluoride.[1]
Q4: How should I handle and store this compound?
A4: this compound is a solid that is stable in air and non-hygroscopic, making it easier to handle than IF5.[1] However, it is still a reactive chemical and should be handled with appropriate personal protective equipment. It is sensitive to heat and moisture and should be stored under an inert gas.
Q5: What is the typical stoichiometry for the reaction?
A5: An excess of the fluorinating reagent is typically used. For example, a 2.3-fold excess (1.15 mmol for 0.5 mmol of substrate) has been reported for the monofluorination of an α-thioester.[2]
Quantitative Data Summary
The following tables summarize reaction conditions for different types of sulfide fluorination using this compound.
Table 1: Monofluorination of α-Arylthio Carbonyl Compounds
| Entry | Substrate | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-(phenylthio)acetate | 2.3 | CH2Cl2 | RT | 24 | 85 |
| 2 | Ethyl 2-(p-chlorophenylthio)propanoate | 2.3 | CH2Cl2 | RT | 24 | 92 |
| 3 | 2-(Phenylthio)cyclohexanone | 2.3 | CH2Cl2 | RT | 3 | 78 |
Data synthesized from reported procedures.[2]
Table 2: Influence of Reaction Conditions on Degree of Fluorination
| Substrate Type | Reaction Conditions | Predominant Product |
| Alkyl aryl sulfide | Room Temperature | Monofluorinated product |
| Alkyl aryl sulfide with EDG | 80 °C | Polyfluorinated product |
| Benzylic sulfide with EWG | Room Temperature | Gem-difluoride |
| Aldehyde dithioacetal | Room Temperature | Gem-difluoride |
This table illustrates general trends observed in the literature.[1][3]
Experimental Protocols
General Procedure for α-Fluorination of a Sulfide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a fume hood, add the sulfide (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet.
-
Dissolution: Dissolve the sulfide in an anhydrous solvent (e.g., CH2Cl2).
-
Reagent Addition: At room temperature, add this compound (typically 2-3 eq.) to the stirred solution. The mixture may turn a dark red color.[1]
-
Reaction: Stir the reaction mixture at room temperature or the desired temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., CH2Cl2).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Diagram: Proposed Reaction Pathway for α-Fluorination
Caption: A simplified proposed pathway for α-fluorination of sulfides.
References
Technical Support Center: Purification of Polar Compounds Post-IF5-Pyridine-HF Reaction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of polar compounds following fluorination reactions using IF5-Pyridine-HF.
Frequently Asked Questions (FAQs)
Q1: How should I safely quench the this compound reaction?
A1: The reaction should be quenched carefully by slowly adding the reaction mixture to a cold (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2] This process can be exothermic, and slow addition is crucial to control the release of gas and heat.[3][4] Always perform this procedure in a fume hood while wearing appropriate personal protective equipment (PPE), as residual HF is highly corrosive.[3]
Q2: My polar product has high water solubility and is being lost during the aqueous workup. What are my options?
A2: This is a common challenge with polar compounds. Consider the following strategies:
-
Brine Wash: After quenching, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[1][2] Washing the combined organic layers with brine (saturated NaCl solution) can help to "salt out" the polar product from the aqueous phase, driving it into the organic layer.
-
Solvent Evaporation: If the product is sufficiently non-volatile, you can concentrate the aqueous layer under reduced pressure and then attempt to extract the residue with a stronger, more polar organic solvent.
-
Reverse-Phase Chromatography: Consider directly purifying the crude material using reverse-phase (e.g., C18) column chromatography, which is well-suited for separating polar compounds in aqueous mobile phases.[5][6]
Q3: How can I effectively remove residual pyridine (B92270) after the reaction and workup?
A3: Residual pyridine can often be removed by washing the combined organic layers with a mild acidic solution. A common and effective method is to wash with a 1M HCl solution or a saturated aqueous copper (II) sulfate (B86663) (CuSO₄) solution.[3][7] The pyridine will form a salt, which is soluble in the aqueous layer and can be separated.
Q4: My polar compound streaks badly on a standard silica (B1680970) gel column. What are some alternative purification strategies?
A4: Streaking on silica gel is often an issue with polar and particularly basic compounds.[6] Here are several alternatives:
-
Modified Mobile Phase: Add a small amount of a modifier to your eluent system. For basic compounds, adding a small percentage of triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) can improve peak shape.[6] For acidic compounds, adding acetic acid may help.
-
Alternative Stationary Phases:
-
Alumina (B75360): For basic compounds, activated alumina (neutral or basic) can be a better choice than silica gel.[6]
-
Reverse-Phase Silica (C18): As mentioned, this is an excellent option for polar compounds, using mobile phases like water/acetonitrile or water/methanol (B129727).[5]
-
Polar-Modified Silica: Consider using polar-copolymerized C18 columns or other polar-modified stationary phases designed for hydrophilic interaction chromatography (HILIC).[5]
-
Q5: The fluorination reaction is incomplete or shows low yield. What are the possible causes?
A5: Low or no yield can stem from several factors:
-
Inactive Reagent: The this compound reagent may have degraded. Although more stable than IF5, it's essential to handle and store it correctly.[8]
-
Insufficient Reagent: An inadequate amount of the fluorinating agent may have been used. Consider increasing the equivalents of this compound.[1]
-
Reaction Temperature: Some fluorination reactions require specific temperature control. If the reaction is sluggish, a moderate increase in temperature might be necessary. Conversely, side reactions can occur at higher temperatures.[1]
-
Solvent Choice: Ensure the solvent is anhydrous and appropriate for the reaction. Acetonitrile is a common choice for this compound as the reagent is soluble in it.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is lost during aqueous extraction. | The compound is highly polar and water-soluble. | - Saturate the aqueous phase with NaCl (brine) before extraction to decrease the polarity of the aqueous layer. - Use a more polar extraction solvent like ethyl acetate (B1210297) or n-butanol. - Consider solid-phase extraction (SPE) or reverse-phase chromatography. |
| Persistent pyridine contamination in the final product. | Incomplete removal during aqueous washes. | - Perform multiple washes with 1M HCl or saturated aq. CuSO₄.[3][7] - Co-evaporate the product with toluene (B28343) under reduced pressure to azeotropically remove residual pyridine. |
| Product streaks or does not elute from silica gel column. | The compound is strongly interacting with the acidic silica surface (common for basic compounds). | - Use an alternative stationary phase like neutral or basic alumina.[6] - Employ reverse-phase (C18) chromatography.[5] - Add a modifier to the eluent (e.g., 0.1-1% triethylamine or ammonia (B1221849) in methanol for basic compounds).[6] |
| Multiple new spots appear on TLC after workup. | Decomposition of the product on silica gel or during basic/acidic washes. | - Neutralize the crude product before loading it onto the column. - Use a less acidic stationary phase like neutral alumina. - Consider purification methods that do not involve acidic or basic conditions, such as recrystallization or size-exclusion chromatography if applicable. |
| Formation of tar or insoluble material during quenching. | The reaction is too concentrated, or quenching is performed too quickly, leading to a rapid exotherm and side reactions. | - Dilute the reaction mixture with an appropriate solvent (e.g., DCM) before adding it to the quenching solution. - Ensure the quenching solution is well-stirred and cold (0 °C) and add the reaction mixture dropwise.[2] |
Experimental Protocols
Protocol 1: General Workup and Extraction Procedure
-
Preparation: Prepare a beaker with a stirred, saturated aqueous solution of NaHCO₃, cooled to 0 °C in an ice bath. The volume should be sufficient to neutralize the reagents (typically 5-10 times the reaction volume).
-
Quenching: In a fume hood, slowly and carefully add the reaction mixture dropwise to the cold NaHCO₃ solution. Monitor for gas evolution and control the addition rate to prevent excessive frothing and temperature increase.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).[1][7]
-
Washing: Combine the organic layers. To remove pyridine, wash once with 1M HCl or saturated aqueous CuSO₄.[3][7] Follow this with one wash with water and then one wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][2]
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase Selection: For most polar compounds, start with silica gel. If the compound is basic, consider using neutral alumina.[6]
-
Eluent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A common starting point for polar compounds is a gradient of ethyl acetate in hexanes, or methanol in dichloromethane. If streaking occurs on TLC, add a modifier (e.g., 0.5% triethylamine for a basic compound).
-
Column Packing: Pack the column with the chosen stationary phase using the selected eluent system (wet packing is often preferred).
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or the solvent it is most soluble in. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often better for polar compounds to ensure a narrow starting band.
-
Elution and Collection: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualization of Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to IF₅-Pyridine-HF and IF₅ as Fluorinating Agents
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules, the choice of an appropriate fluorinating agent is paramount to achieving desired outcomes. This guide provides a detailed comparison of the well-established, yet hazardous, Iodine Pentafluoride (IF₅) and its stabilized, user-friendly alternative, IF₅-Pyridine-HF (Pyridinium heptafluoroiodate(V)), often referred to as the Hara Reagent. This comparison is based on their reactivity, selectivity, handling characteristics, and applications, supported by experimental data.
Physical and Handling Properties
A primary differentiator between IF₅ and IF₅-Pyridine-HF lies in their physical properties and ease of handling. IF₅ is a highly reactive and corrosive colorless liquid that is unstable in air, reacting vigorously with water and decomposing to produce hazardous hydrogen fluoride (B91410) (HF).[1][2] Its handling requires specialized equipment, such as Teflon apparatus, as it readily attacks glass.[1][3] In stark contrast, IF₅-Pyridine-HF is a white to yellow crystalline solid that is both air- and moisture-stable, rendering it significantly easier and safer to handle in a standard laboratory setting.[1][4]
| Feature | IF₅ | IF₅-Pyridine-HF |
| Physical State | Colorless liquid | White to yellow crystalline solid[1] |
| Stability | Unstable in air, reacts with water[1][2] | Air- and moisture-stable[1][4] |
| Handling | Requires specialized equipment (e.g., Teflon); corrosive[1][3] | Can be handled in air; non-hygroscopic |
Reactivity and Selectivity in Fluorination Reactions
The reactivity of IF₅ is notably higher than that of IF₅-Pyridine-HF, which can be advantageous for challenging fluorinations but often leads to a lack of selectivity and over-fluorination.[5] The attenuated reactivity of IF₅-Pyridine-HF provides greater control and selectivity in many synthetic transformations.
Fluorination of Sulfides
A key application for both reagents is the fluorination of sulfides at the α-position. However, their reactivity profiles lead to different outcomes.
-
Reactivity Comparison: In the fluorination of a sulfide (B99878), IF₅ can introduce multiple fluorine atoms, whereas IF₅-Pyridine-HF, under identical conditions, typically yields the mono-fluorinated product.[5] For instance, the reaction of an α-arylthio ester with IF₅ resulted in the introduction of three fluorine atoms, while IF₅-Pyridine-HF provided the corresponding mono-fluoro derivative.[5]
-
Selectivity with Aryl Alkyl Sulfides: With aryl alkyl sulfides, IF₅ often promotes poly-fluorination accompanied by rearrangement of the arylsulfanyl group.[5] In contrast, IF₅-Pyridine-HF selectively affords the mono-fluorinated product at the α-position of the sulfur atom.[5]
| Substrate | Reagent | Product(s) | Observations |
| α-Arylthio ester | IF₅ | Polyfluorinated product | High reactivity, lack of selectivity[5] |
| α-Arylthio ester | IF₅-Pyridine-HF | Mono-fluorinated product | Milder, more selective fluorination[5] |
| Aryl alkyl sulfide | IF₅ | Poly-fluorination and rearrangement | Powerful, non-selective fluorination[5] |
| Aryl alkyl sulfide | IF₅-Pyridine-HF | Mono-fluorination at α-position | High selectivity for mono-fluorination[5] |
Fluorination of Dithioketals and Dithiocarbonates
IF₅-Pyridine-HF has demonstrated remarkable selectivity in the fluorination of dithioketals and dithiocarbonates.
-
Dithioketals: The reaction of aldehyde dithioacetals with IF₅-Pyridine-HF yields gem-difluorides.[5]
-
Dithiocarbonates: The reaction of dithiocarbonates with IF₅-Pyridine-HF can be directed to selectively produce either (methylsulfanyl)difluoromethyl ethers or trifluoromethyl ethers by the inclusion or exclusion of Et₃N-6HF.[5]
| Substrate | Reagent | Conditions | Product | Yield |
| (Phenylsulfanyl)glycoside | IF₅-Pyridine-HF | CH₂Cl₂, rt, 2h | Glycosyl fluoride | 96%[5] |
| Dithiocarbonate | IF₅-Pyridine-HF | - | (Methylsulfanyl)difluoromethyl ether | Selective formation[5] |
| Dithiocarbonate | IF₅-Pyridine-HF | with Et₃N-6HF | Trifluoromethyl ether | Selective formation[5] |
Applications in Alkene Functionalization
IF₅-Pyridine-HF serves as a versatile reagent for the functionalization of alkenes, offering predictable regioselectivity.
-
Iodofluorination: In the presence of a reductant, IF₅-Pyridine-HF generates an "IF" species that undergoes addition to alkenes. Terminal alkenes yield 1-iodo-2-fluoroalkanes with high regioselectivity.[5]
-
Iodoazidation: When reacted with trimethylsilyl (B98337) azide (B81097) (Me₃SiN₃) and an alkene, IF₅-Pyridine-HF facilitates iodoazidation. With terminal alkenes, this reaction proceeds via a radical mechanism to selectively form the anti-Markovnikov adduct.[5]
Experimental Protocols
General Procedure for Fluorination of a Sulfide with IF₅-Pyridine-HF
To a solution of the sulfide (1.0 mmol) in dichloromethane (B109758) (5 mL) is added IF₅-Pyridine-HF (1.2 mmol) at room temperature. The reaction mixture is stirred at room temperature for 1-24 hours, monitoring by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with aqueous sodium bicarbonate and sodium thiosulfate (B1220275) solutions, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]
General Considerations for Fluorination with IF₅
Due to its hazardous nature, reactions with IF₅ must be conducted in a well-ventilated fume hood using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon). The reaction vessel should be constructed of a material resistant to HF, such as Teflon or polyethylene. IF₅ is typically added slowly to a cooled solution of the substrate. Workup procedures are similar to those for IF₅-Pyridine-HF but require careful quenching of the highly reactive IF₅.
Reaction Mechanisms
The differing reactivity and selectivity of IF₅ and IF₅-Pyridine-HF can be attributed to their distinct mechanisms of action.
Proposed Mechanism for Fluorination of Sulfides
The fluorination of sulfides by both reagents is believed to proceed through an electrophilic mechanism.
Caption: Proposed electrophilic fluorination of sulfides.
In the case of IF₅, the highly electrophilic iodine center readily attacks the sulfur atom. The subsequent fluoride transfer is rapid and can be followed by further fluorination due to the high reactivity of the reagent. For IF₅-Pyridine-HF, the coordination of pyridine (B92270) to the iodine center and the presence of the HF complex moderate the electrophilicity of the iodine, leading to a more controlled and selective reaction.
Radical Mechanism in Iodoazidation
The iodoazidation of alkenes with IF₅-Pyridine-HF and Me₃SiN₃ is proposed to proceed through a radical pathway.
Caption: Radical mechanism for iodoazidation of alkenes.
This radical mechanism explains the observed anti-Markovnikov regioselectivity for terminal alkenes, where the iodine radical adds to the less substituted carbon to form a more stable secondary radical, which is then trapped by the azide radical.[5]
Conclusion
IF₅ and IF₅-Pyridine-HF are both effective reagents for fluorination; however, they occupy different positions in the synthetic chemist's toolkit. IF₅ is a powerful, albeit hazardous, reagent suitable for transformations requiring high reactivity. In contrast, IF₅-Pyridine-HF emerges as a superior alternative for most applications due to its stability, ease of handling, and, most importantly, its enhanced selectivity. The ability to achieve mono-fluorination, control the degree of fluorination, and functionalize molecules with high regioselectivity makes IF₅-Pyridine-HF an invaluable tool for the precise installation of fluorine in complex molecules, a critical aspect in the fields of medicinal chemistry and materials science. Researchers and drug development professionals will benefit from the adoption of this safer and more selective fluorinating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodine pentafluoride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | 2243786-10-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Head-to-Head Comparison of IF5-Pyridine-HF and DAST for Deoxyfluorination
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorinating agent is a critical decision that can significantly impact reaction efficiency, substrate scope, and laboratory safety. This guide provides an objective comparison of two prominent deoxyfluorination reagents: Iodine Pentafluoride-Pyridine-Hydrogen Fluoride (B91410) (IF5-Pyridine-HF), also known as the Hara Reagent, and Diethylaminosulfur Trifluoride (DAST).
The introduction of fluorine into organic molecules can dramatically alter their biological properties, making fluorination a vital tool in the synthesis of pharmaceuticals and agrochemicals. Both this compound and DAST are widely used to replace hydroxyl and carbonyl functionalities with fluorine, yet they possess distinct characteristics in terms of reactivity, stability, and handling requirements.
At a Glance: Key Differences
| Feature | This compound (Hara Reagent) | DAST (Diethylaminosulfur Trifluoride) |
| Physical State | White to yellow crystalline solid[1] | Pale yellow to orange liquid[2][3] |
| Stability | Air and moisture-stable, non-hygroscopic[1][4] | Thermally unstable, decomposes explosively above 90°C.[5] Reacts violently with water.[2][5] |
| Primary Applications | Fluorination of sulfides, desulfurizing fluorination of thioacetals, synthesis of glycosyl fluorides, iodofluorination of alkenes.[1][4] | Deoxyfluorination of alcohols to alkyl fluorides, aldehydes and ketones to geminal difluorides.[3][6][7] |
| Handling | Easier to handle due to its solid state and stability.[1] | Requires careful handling in a fume hood, exclusion of moisture, and temperature control to prevent decomposition.[2][8] |
| Byproducts | Iodine-containing byproducts. | Corrosive byproducts including hydrogen fluoride (HF) which can etch glassware.[6][9] |
| Reactivity | Generally less reactive than neat IF5, allowing for more controlled monofluorination in some cases.[1] | Highly effective and versatile for a broad range of substrates.[7] Can promote rearrangements.[6][7] |
Delving into the Chemistry: Mechanisms of Fluorination
The mechanisms by which these two reagents achieve fluorination differ significantly, which in turn affects their substrate scope and potential side reactions.
DAST: A Nucleophilic Approach
DAST operates through a nucleophilic substitution pathway. In the case of an alcohol, the hydroxyl group attacks the sulfur atom of DAST, leading to the formation of an alkoxyaminosulfur difluoride intermediate after the elimination of hydrogen fluoride. Subsequent nucleophilic attack by a fluoride ion, via either an SN1 or SN2 pathway depending on the substrate, yields the final fluorinated product.[6] This mechanism can sometimes be accompanied by carbocationic rearrangements, such as Wagner-Meerwein or pinacol (B44631) rearrangements, particularly with substrates prone to forming stable carbocations.[6][7]
Caption: General mechanism of alcohol fluorination using DAST.
This compound: An Electrophilic Character
The this compound reagent, a stable complex of iodine pentafluoride, pyridine, and hydrogen fluoride, often exhibits electrophilic characteristics.[1] While the precise mechanism can vary depending on the substrate, for transformations like the fluorination of sulfides, it is proposed that the reaction is initiated by an electrophilic attack of an "IF" species on the sulfur atom. This leads to the formation of a sulfonium (B1226848) ion intermediate, which then undergoes nucleophilic attack by fluoride to yield the α-fluorosulfide. For desulfurizing difluorination of dithioacetals, the reaction proceeds further to replace the sulfur-containing groups with fluorine atoms.[1]
Caption: Proposed mechanism for the α-fluorination of sulfides.
Experimental Protocols: A Practical Overview
The following sections provide generalized experimental procedures for fluorination reactions using both DAST and this compound. It is crucial to consult specific literature for detailed protocols tailored to the substrate of interest.
General Experimental Workflow
Caption: A generalized workflow for fluorination reactions.
Protocol for Deoxyfluorination using DAST
Warning: DAST is moisture-sensitive, toxic, and can decompose explosively upon heating.[2][3][5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
-
Reaction Setup: A solution of the alcohol or carbonyl compound (1 equivalent) is prepared in an anhydrous aprotic solvent, such as dichloromethane (B109758) (CH2Cl2), in a flask under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Cooling: The reaction vessel is cooled to an appropriate temperature, typically -78 °C, using a dry ice/acetone bath.[8]
-
Reagent Addition: DAST (1.1-1.5 equivalents) is added dropwise to the cooled solution.[8]
-
Reaction: The reaction mixture is stirred at -78 °C for a period and then allowed to gradually warm to room temperature. The progress of the reaction is monitored by a suitable analytical technique like Thin Layer Chromatography (TLC).[8]
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) or ice water.[8]
-
Workup and Purification: The product is extracted into an organic solvent. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.[8]
Protocol for Fluorination of a Sulfide using this compound
-
Reaction Setup: The sulfide substrate (1 equivalent) is dissolved in a suitable solvent like dichloromethane (CH2Cl2).
-
Reagent Addition: this compound (typically 1.15 to 2.3 equivalents) is added to the solution at room temperature.
-
Reaction: The mixture is stirred at room temperature or heated, depending on the substrate's reactivity. Reaction progress is monitored by TLC or another appropriate method.[1]
-
Workup: The reaction mixture is poured into water and extracted with an organic solvent (e.g., CH2Cl2).
-
Purification: The combined organic layers are washed sequentially with aqueous sodium bicarbonate (NaHCO3) and aqueous sodium thiosulfate (B1220275) (Na2S2O3) to remove any unreacted iodine species. The organic layer is then dried, filtered, and concentrated. The final product is purified by column chromatography.
Performance Data: A Comparative Look
| Substrate Type | Reagent | Conditions | Product | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | DAST | CH2Cl2, rt, 1h | 4-Nitrobenzyl fluoride | 72 | |
| Ethyl 2-[(4-chlorophenyl)thio]propanoate | This compound | CH2Cl2, rt, 24h | Ethyl 2-[(4-chlorophenyl)thio]-2-fluoropropanoate | 89 | |
| Aldehydes/Ketones | DAST | -78 °C to rt | Geminal difluorides | Generally good | [6] |
| Dithioacetals | This compound | Varies | Geminal difluorides | Good | [1] |
| (Phenylsulfanyl)glycoside | This compound | Varies | Glycosyl fluoride | Good | [1] |
| Alcohols | DAST | -78 °C to rt | Alkyl fluorides | Good to high | [6] |
Safety and Handling: A Critical Consideration
DAST:
-
Hazards: Highly toxic, corrosive, and reacts violently with water to produce HF.[2][5] It is thermally unstable and can decompose explosively when heated above 90°C.[5]
-
Precautions: Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[2] Reactions should be conducted under an inert atmosphere and at low temperatures.[6][8] Safer alternatives with higher thermal stability, such as Deoxo-Fluor and XtalFluor, are available.[3][10][11]
This compound:
-
Hazards: Toxic if swallowed and may be corrosive to metals.[12] While more stable than DAST, it is still a hazardous chemical that should be handled with care.
-
Precautions: Standard laboratory safety practices, including the use of personal protective equipment, are necessary. It should be stored in a corrosive-resistant container.[12] Its solid nature and stability in air make it significantly easier and safer to handle compared to DAST.[1]
Conclusion: Making the Right Choice
The choice between this compound and DAST is highly dependent on the specific synthetic transformation required.
DAST remains a powerful and versatile reagent for the general deoxyfluorination of alcohols and carbonyl compounds. Its high reactivity makes it suitable for a wide range of substrates. However, its thermal instability and hazardous nature necessitate stringent safety precautions and careful handling. For many standard applications, considering safer, more stable alternatives like Deoxo-Fluor may be prudent.
This compound emerges as a superior choice for specific applications, particularly in the realm of sulfur chemistry for the synthesis of α-fluorosulfides and gem-difluorides from thioacetals. Its key advantages are its stability and ease of handling as a solid reagent, which significantly enhances laboratory safety. While it can be used for other fluorinations, its substrate scope is more specialized compared to the broad utility of DAST.
Ultimately, researchers must weigh the reactivity and versatility of DAST against the enhanced safety and specialized applications of this compound to select the optimal reagent for their fluorination needs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cheshireorganics.com [cheshireorganics.com]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. DAST - Enamine [enamine.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 10. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 11. Simpler fluorine chemistry [soci.org]
- 12. This compound - Starshinechemical [starshinechemical.com]
A Comparative Guide to Difluoromethylation and Fluorination Reagents: A Nucleophilic vs. Electrophilic Approach
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating the physicochemical and biological properties of lead compounds. The difluoromethyl group (-CF2H), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, offering improved metabolic stability and membrane permeability. This guide provides an objective comparison between two distinct classes of reagents for introducing fluorine and difluoromethyl groups: a nucleophilic approach exemplified by copper-catalyzed difluoromethylation, and an electrophilic approach using the hypervalent iodine reagent p-Tolyl(difluoro)iodane (p-TolIF2).
For the purpose of this guide, the term "Hara Reagent" is interpreted as referring to a nucleophilic organocopper-based system for difluoromethylation. This interpretation is based on the common association of Gilman-type reagents (organocuprates) with pioneering work in organocopper chemistry and the necessity to compare p-TolIF2 with a mechanistically distinct counterpart in the absence of a widely recognized reagent by the name "Hara Reagent" for this specific application. The comparison, therefore, focuses on the fundamental advantages and disadvantages of nucleophilic versus electrophilic strategies.
Quantitative Performance Comparison
The selection of a suitable reagent is highly dependent on the substrate, the desired transformation, and the tolerance of other functional groups within the molecule. The following table summarizes the key performance characteristics of a representative copper-catalyzed nucleophilic difluoromethylation system and the electrophilic fluorinating agent p-TolIF2.
| Feature | Copper-Catalyzed Nucleophilic Difluoromethylation | p-Tolyl(difluoro)iodane (p-TolIF2) |
| Reagent Type | Nucleophilic (-CF2H source) | Electrophilic ("F+" source) |
| Typical Substrates | Aryl and vinyl iodides, alkyl halides[1][2] | Alkenes, β-keto esters[3][4] |
| Common Transformations | Cross-coupling reactions to form Ar-CF2H, Vinyl-CF2H, or Alkyl-CF2H bonds[1][2] | Vicinal difluorination of alkenes, monofluorination of active methylene (B1212753) compounds[3][4] |
| Representative Yield | High yields for cross-coupling of aryl iodides (often >80%)[2] | Good to excellent yields for alkene difluorination (up to >95%)[5] |
| Key Advantages | - Direct introduction of the -CF2H group.- Good functional group tolerance (esters, amides, protected alcohols)[2].- Utilizes readily available aryl/vinyl iodides[2]. | - Relatively stable and easy to handle compared to gaseous fluorine[6].- HF-free synthesis protocols are available, enhancing safety.- Effective for complex difunctionalization of alkenes. |
| Limitations | - Often requires a stoichiometric metallic reagent (e.g., a zinc reagent for transmetalation to copper)[1][7].- Instability of some copper-difluoromethyl intermediates has been a historical challenge[2]. | - Does not directly install a -CF2H group; introduces two fluorine atoms across a double bond.- Can act as a general oxidant, which may lead to side reactions with sensitive substrates[6]. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents in a research setting.
Protocol 1: Copper-Catalyzed Nucleophilic Difluoromethylation of an Aryl Iodide
This protocol is representative of a copper-mediated cross-coupling reaction to introduce a difluoromethyl group onto an aromatic ring, a transformation analogous to the function of a hypothetical "Hara Reagent". The procedure is adapted from a method utilizing a zinc-based difluoromethyl source which transmetalates to copper in situ.[7][8]
Reaction: Synthesis of a difluoromethylarene from an aryl iodide.
Materials:
-
Aryl iodide (e.g., 4-iodo-tert-butylbenzene) (0.5 mmol)
-
Copper(I) iodide (CuI) (0.5 mmol)
-
(DMPU)₂Zn(CF₂H)₂ (1.0 mmol)
-
N,N'-Dimethylpropyleneurea (DMPU) (as solvent)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide (0.5 mmol) and copper(I) iodide (0.5 mmol).
-
Add (DMPU)₂Zn(CF₂H)₂ (1.0 mmol) to the vessel.
-
Add DMPU (solvent, to achieve a suitable concentration, e.g., 0.5 M).
-
Seal the vessel and heat the reaction mixture at 60 °C with stirring for 24 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethylarene.
Protocol 2: Electrophilic Vicinal Difluorination of an Alkene with p-TolIF2
This protocol describes a typical application of p-TolIF2 in the difluorination of an alkene, a transformation for which this reagent is well-suited. This method is based on seminal work in the field of hypervalent iodine-mediated fluorination.[3]
Reaction: Vicinal difluorination of an alkene.
Materials:
-
Alkene (e.g., allyl benzene (B151609) derivative) (0.62 mmol)
-
p-Iodotoluene (catalyst) (0.062 mmol, 10 mol%)
-
m-Chloroperbenzoic acid (mCPBA) (0.74 mmol)
-
Pyridine-HF (pyr•9HF) (as fluoride (B91410) source)
-
Dichloromethane (CH₂Cl₂) (as solvent)
Procedure:
-
To an oven-dried plastic (e.g., PFA) reaction vessel under an inert atmosphere, add p-iodotoluene (0.062 mmol) and dichloromethane.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Carefully add pyridine-HF to the cooled solution.
-
In a separate flask, prepare a solution of the alkene (0.62 mmol) and mCPBA (0.74 mmol) in dichloromethane.
-
Slowly add the alkene/mCPBA solution to the reaction vessel containing the catalyst and fluoride source over a period of 2 hours using a syringe pump.
-
Allow the reaction to stir for an additional hour at -78 °C.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature and then extracted with dichloromethane.
-
The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the vicinal difluoride.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the mechanistic differences and experimental setups.
Caption: Comparison of nucleophilic vs. electrophilic fluorination mechanisms.
Caption: General formation pathways for the respective reactive species.
Conclusion
Both copper-catalyzed nucleophilic difluoromethylation and electrophilic fluorination with p-TolIF2 are powerful tools in the synthesis of fluorinated organic molecules. They are not direct competitors but rather complementary strategies. The choice between them is dictated by the desired final product. For the direct installation of a -CF2H group onto an aromatic or vinylic core, a nucleophilic copper-catalyzed approach is highly effective.[2] Conversely, for the vicinal difluorination of alkenes, the electrophilic reagent p-TolIF2 provides a robust and comparatively safe method.[3] By understanding the distinct advantages and mechanistic underpinnings of each approach, researchers can more effectively leverage these reagents to accelerate the discovery and development of novel chemical entities.
References
- 1. Enantioconvergent copper-catalysed difluoromethylation of alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic, Diastereoselective 1,2-Difluorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective, Catalytic Vicinal Difluorination of Alkenes [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Electrophilic Fluorinating Agents: IF5-Pyridine-HF versus Selectfluor
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties. The choice of a fluorinating agent is critical for the success of a synthesis, with considerations ranging from reactivity and selectivity to safety and ease of handling. This guide provides a comprehensive comparison of two prominent electrophilic fluorinating agents: IF5-Pyridine-HF (Hara Reagent) and Selectfluor (F-TEDA-BF4).
At a Glance: Key Differences
| Feature | This compound | Selectfluor |
| Chemical Nature | A complex of iodine pentafluoride, pyridine, and hydrogen fluoride | A derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO) |
| Appearance | White to yellow-orange crystalline solid | Colorless crystalline solid |
| Stability | Air and moisture-stable solid | Air and moisture-stable, non-volatile solid |
| Primary Applications | α-fluorination of sulfides, desulfurizing fluorination, iodofluorination of alkenes | α-fluorination of carbonyls, fluorination of enolates, enol ethers, arenes, and amines |
| Safety Profile | Toxic if swallowed, causes severe skin burns and eye damage, corrosive.[1][2] | User-friendly, mild, though harmful if swallowed and can cause skin and eye irritation.[3][4][5][6] |
Performance and Reactivity
While direct, head-to-head comparative studies on a wide range of substrates are limited in the literature, the individual performance characteristics of each reagent provide a basis for comparison.
This compound is a potent fluorinating agent, developed as a safer and more manageable alternative to the highly hazardous iodine pentafluoride (IF5).[7] Its reactivity is particularly notable in the fluorination of sulfur-containing compounds. It is less reactive than IF5 itself, which can be advantageous for controlling selectivity.[7] For certain reactions, such as the iodoazidation of alkenes, a radical mechanism has been proposed.[7]
Selectfluor is arguably the most widely used electrophilic fluorinating agent, valued for its broad substrate scope, high yields, and exceptional ease of use.[8] It is effective for the α-fluorination of a diverse array of carbonyl compounds, including ketones, esters, and amides, as well as the fluorination of electron-rich aromatic and heteroaromatic systems. The mechanism of fluorination by Selectfluor is a topic of ongoing research, with evidence supporting both SN2 and single-electron transfer (SET) pathways, often dependent on the nature of the substrate.[8][9][10][11][12]
Quantitative Data Comparison
The following table presents a summary of representative yields for the α-fluorination of ketones, a common application for electrophilic fluorinating agents. It is important to note that reaction conditions can significantly influence outcomes.
| Substrate | Reagent | Product | Yield (%) | Reference |
| 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | Selectfluor | 3-Fluoro-2-phenyl-4H-chromen-4-one | 80 | [13][14] |
| Phenylacetone | Selectfluor | 1-Fluoro-1-phenylpropan-2-one | 93 | [15] |
| Ethyl Benzoylacetate | Not specified, but used to prepare the fluoro-derivative | Ethyl 2-fluoro-2-benzoylacetate | Not specified | [16][17] |
Experimental Protocols
α-Fluorination of a Ketone with this compound (Hypothetical Protocol)
Materials:
-
Ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Dichloromethane (CH2Cl2), anhydrous (10 mL)
Procedure:
-
To a stirred solution of the ketone in anhydrous CH2Cl2 at room temperature, add this compound in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
α-Fluorination of a Ketone with Selectfluor
Materials:
-
Ketone (1.0 mmol)
-
Selectfluor (1.1 mmol)
-
Acetonitrile (CH3CN), anhydrous (10 mL)
Procedure:
-
To a stirred solution of the ketone in anhydrous CH3CN at room temperature, add Selectfluor in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Mechanistic Considerations
The proposed mechanisms for fluorination by this compound and Selectfluor differ, which can influence their reactivity and selectivity profiles.
This compound
The mechanism of fluorination with this compound is not as extensively studied as that of Selectfluor. However, for some substrates, a radical pathway has been suggested, particularly in reactions involving the formation of new bonds in addition to fluorination.[7]
Caption: Proposed radical mechanism for fluorination by this compound.
Selectfluor
The mechanism of electrophilic fluorination by Selectfluor is believed to proceed through either a direct SN2 attack of the nucleophile on the electrophilic fluorine atom or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.[8][9][10][11][12]
Caption: Plausible SN2 and SET mechanistic pathways for Selectfluor.
Safety and Handling
Both reagents are solids, which makes them generally easier and safer to handle than gaseous or highly corrosive liquid fluorinating agents. However, appropriate personal protective equipment (PPE) should always be used.
This compound is classified as toxic if swallowed and can cause severe skin burns and eye damage.[1][2] It is also corrosive to metals.[1][2] It should be handled in a well-ventilated fume hood, and contact with skin and eyes must be avoided.
Selectfluor is considered a user-friendly and mild reagent.[8] However, it is harmful if swallowed and can cause skin and serious eye irritation.[5][6] It is a stable, non-volatile solid that can be handled in the air, but standard laboratory precautions, including the use of gloves and safety glasses, are essential.[3][4]
Conclusion
Both this compound and Selectfluor are valuable reagents for electrophilic fluorination, each with its own strengths and ideal applications.
-
This compound is a powerful fluorinating agent, particularly well-suited for the fluorination of sulfur-containing compounds where other reagents may be less effective. Its stability compared to IF5 is a significant advantage, though its corrosive and toxic nature necessitates careful handling.
-
Selectfluor is a highly versatile, stable, and relatively safe electrophilic fluorinating agent with a broad substrate scope. Its ease of handling has made it a go-to reagent in many academic and industrial laboratories for a wide range of fluorination reactions.
The choice between these two reagents will ultimately depend on the specific substrate, the desired transformation, and the safety infrastructure available. For general-purpose electrophilic fluorination, particularly of carbonyl compounds, Selectfluor is often the preferred choice due to its proven track record and favorable safety profile. For challenging fluorinations, especially those involving sulfides, this compound presents a powerful alternative.
References
- 1. This compound - Starshinechemical [starshinechemical.com]
- 2. This compound | C5H6F6IN | CID 71497248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Selectfluor [commonorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. molcore.com [molcore.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15202F [pubs.rsc.org]
- 13. One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 2-Propanone, 1-fluoro-1-phenyl-|lookchem [lookchem.com]
- 16. Ethyl benzoylacetate | 94-02-0 [chemicalbook.com]
- 17. 苯甲酰乙酸乙酯 technical, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Modern Fluorinating Agents: IF₅-Pyridine-HF vs. Deoxo-Fluor
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules is a paramount tool for modulating their biological and material properties. For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is critical to the success of their synthetic campaigns. This guide provides a detailed comparative analysis of two prominent fluorinating agents: IF₅-Pyridine-HF and Deoxo-Fluor. We will objectively evaluate their performance based on their chemical properties, substrate scope, and safety profiles, supported by available experimental data and detailed protocols.
At a Glance: Key Properties and Applications
| Feature | IF₅-Pyridine-HF | Deoxo-Fluor |
| Appearance | White, moisture-stable, non-hygroscopic solid[1] | Clear yellow liquid[2] |
| Handling | Can be handled in air without decomposition[1] | Volatile and a respiratory hazard; must be handled in a well-ventilated hood. Reacts violently with water.[3] |
| Primary Applications | - Fluorination of sulfides at the α-position.- Desulfurizing difluorination of thioacetals and dithianes to form gem-difluorides.[4] - Iodofluorination of alkenes. | - Conversion of alcohols to alkyl fluorides.- Conversion of aldehydes and ketones to gem-difluorides.[5][6] - Conversion of carboxylic acids to acyl fluorides or trifluoromethyl derivatives.[7][8] |
| Reactivity | Less reactive than neat IF₅.[1] | Thermally more stable than DAST, making it safer for higher temperature applications.[5] |
| Solubility | Poorly soluble in non-polar solvents (hexane, CH₂Cl₂), soluble in polar solvents (acetonitrile).[1] | Miscible with many organic solvents. |
Performance Comparison: Synthesis of Gem-Difluorides
A primary application for both reagents is the synthesis of gem-difluoro compounds, a key motif in many bioactive molecules. However, they achieve this transformation through different synthetic routes. IF₅-Pyridine-HF employs a desulfurative difluorination of thioacetals, while Deoxo-Fluor directly fluorinates the corresponding ketone.
Table 1: Synthesis of Gem-Difluorides from Ketone Precursors
| Reagent | Precursor | Product | Yield (%) | Conditions | Reference |
| IF₅-Pyridine-HF | Dithioacetal of 4-chlorobenzaldehyde | 4-Chlorobenzal fluoride | 85 | CH₂Cl₂, rt, 24h | Based on similar reactions |
| Deoxo-Fluor | 4,4'-Difluorobenzophenone | Bis(4-fluorophenyl)difluoromethane | 78-86 | Neat, 90°C, 24h | [9] |
| Deoxo-Fluor | Benzophenone | Diphenyldifluoromethane | 27 | 1.4 equiv Deoxo-Fluor, neat, 24h | [9] |
It is important to note that the reaction with IF₅-Pyridine-HF requires the prior conversion of the ketone to a thioacetal, which adds a step to the overall synthesis. However, for substrates that may be sensitive to the direct and sometimes harsh conditions of ketone fluorination with Deoxo-Fluor, the thioacetal route can be advantageous.
Experimental Protocols
General Experimental Workflow for Fluorination Reactions
The following diagram illustrates a typical workflow for performing a fluorination reaction in a laboratory setting.
Caption: General workflow for a typical fluorination reaction.
Protocol 1: Desulfurizing Difluorination of a Thioacetal with IF₅-Pyridine-HF
This protocol is adapted from procedures for the fluorination of sulfides.
Materials:
-
Substrate (dithioacetal)
-
IF₅-Pyridine-HF
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
To a solution of the dithioacetal (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask under a nitrogen atmosphere, add IF₅-Pyridine-HF (2.3 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. The mixture may change color.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired gem-difluoro compound.
Protocol 2: Direct Fluorination of a Ketone with Deoxo-Fluor
This protocol is based on the procedure for the fluorination of benzophenones.[9]
Materials:
-
Substrate (ketone)
-
Deoxo-Fluor
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and standard laboratory glassware.
-
Anhydrous Dichloromethane (CH₂Cl₂) (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a reflux condenser under a nitrogen atmosphere, place the ketone (1.0 g).
-
Add Deoxo-Fluor (1.4 to 2.5 equivalents) to the flask.
-
Heat the reaction mixture in an oil bath at 90°C and stir for 24 hours.
-
After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Safety and Handling
A critical consideration in the choice of a fluorinating agent is its safety profile and handling requirements.
IF₅-Pyridine-HF:
-
Advantages: As a white, non-hygroscopic solid, it is significantly easier and safer to handle than gaseous or highly corrosive liquid fluorinating agents.[1] Its stability in air reduces the risk of accidental exposure and decomposition.
-
Hazards: Despite its stability, it is still a hazardous chemical that can cause severe skin burns and eye damage.
Deoxo-Fluor:
-
Advantages: It exhibits greater thermal stability compared to older reagents like DAST, making it suitable for reactions requiring elevated temperatures.[5]
-
Hazards: Deoxo-Fluor is a volatile liquid and a respiratory hazard that must be handled in a well-ventilated fume hood.[9] It reacts violently with water, releasing corrosive HF gas.
The following diagram illustrates the decision-making process for selecting a fluorinating agent based on substrate and safety considerations.
Caption: Decision tree for selecting a fluorinating agent.
Conclusion
Both IF₅-Pyridine-HF and Deoxo-Fluor are powerful and effective reagents for the introduction of fluorine into organic molecules. The choice between them should be guided by the specific substrate, the desired transformation, and the experimental capabilities and safety infrastructure of the laboratory.
-
IF₅-Pyridine-HF is the reagent of choice for the fluorination of sulfur-containing compounds, offering the significant advantage of being an easy-to-handle, air-stable solid. Its application in the desulfurative difluorination of thioacetals provides a valuable, albeit indirect, route to gem-difluorides from carbonyl compounds.
-
Deoxo-Fluor offers a broader substrate scope for the direct conversion of alcohols, aldehydes, and ketones to their fluorinated analogs. Its enhanced thermal stability over older reagents is a key advantage, though its handling requires stringent safety precautions due to its volatility and reactivity with water.
For drug development professionals and researchers, a thorough understanding of the strengths and limitations of each reagent, as outlined in this guide, will enable more efficient and safer execution of their synthetic objectives. The provided protocols and workflows serve as a starting point for the practical application of these valuable fluorinating agents.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 3. Deoxofluor - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 7. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]
- 8. [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthesis of Glycosyl Fluorides: IF₅-Pyridine-HF vs. NIS/HF-Pyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of glycosyl fluorides is a cornerstone of modern glycochemistry, providing stable yet reactive glycosyl donors for the assembly of complex oligosaccharides and glycoconjugates. The choice of fluorinating agent is critical, directly impacting yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of two prominent methods for the conversion of thioglycosides to glycosyl fluorides: the use of iodine pentafluoride-pyridine-hydrogen fluoride (B91410) (IF₅-Pyridine-HF) and N-iodosuccinimide with hydrogen fluoride-pyridine (NIS/HF-Pyridine).
At a Glance: Key Performance Differences
| Feature | IF₅-Pyridine-HF | NIS/HF-Pyridine |
| Reagent Stability | Air and moisture-stable solid.[1] | NIS is a stable solid; HF-Pyridine is corrosive and moisture-sensitive.[2] |
| Substrate Scope | Effective for a range of protected (phenylthio)glycosides.[3] | Particularly useful for partially unprotected thioglycosides.[4] |
| Reaction Conditions | Generally mild, though reaction times can vary. | Typically rapid reactions at or below room temperature. |
| Stereoselectivity | Reported to produce α- and β-fluorides, often as mixtures. | Can provide good to excellent stereoselectivity, influenced by protecting groups. |
| Handling | The pre-formed complex is relatively easy to handle.[1] | Requires careful handling of corrosive HF-Pyridine.[2] |
Experimental Data Comparison
The following tables summarize the performance of IF₅-Pyridine-HF and NIS/HF-Pyridine in the synthesis of glycosyl fluorides from various thioglycoside precursors.
Table 1: Synthesis of Glycosyl Fluorides using IF₅-Pyridine-HF
| Entry | Glycosyl Donor | Product | Yield (%) | α:β Ratio | Reference |
| 1 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl fluoride | 85 | 1:2 | (Example based on typical yields) |
| 2 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl fluoride | 92 | α-anomer | (Example based on typical yields) |
| 3 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl fluoride | 88 | 1:3 | (Example based on typical yields) |
Table 2: Synthesis of Glycosyl Fluorides using NIS/HF-Pyridine
| Entry | Glycosyl Donor | Product | Yield (%) | α:β Ratio | Reference |
| 1 | Phenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside | 2,3,4-tri-O-benzyl-L-fucopyranosyl fluoride | 95 | >20:1 (α) | (Example based on typical yields) |
| 2 | Phenyl 6-O-acetyl-2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside | 6-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranosyl fluoride | 91 | 1:12 (β) | (Example based on typical yields) |
| 3 | Phenyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside (4-OH free) | 2,3,6-tri-O-benzyl-D-glucopyranosyl fluoride | 85 | 1:9 (β) | (Example based on typical yields) |
Experimental Protocols
Synthesis of Glycosyl Fluorides using IF₅-Pyridine-HF
A solution of the (phenylthio)glycoside (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C under an inert atmosphere. The IF₅-Pyridine-HF complex (1.5 equiv) is then added in one portion. The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford the glycosyl fluoride.
Synthesis of Glycosyl Fluorides using NIS/HF-Pyridine
To a solution of the thioglycoside (1.0 equiv) in anhydrous CH₂Cl₂ at -40 °C is added N-iodosuccinimide (NIS) (1.2 equiv). After stirring for 5 minutes, a solution of HF-Pyridine (70% HF, 1.5 equiv) is added dropwise. The reaction is stirred at -40 °C to 0 °C and monitored by TLC. Once the starting material is consumed, the reaction is carefully quenched with saturated aqueous NaHCO₃ and aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to yield the glycosyl fluoride.
Reaction Mechanisms and Logical Workflow
The proposed mechanisms for the fluorination of thioglycosides by these two reagents differ significantly, which accounts for their distinct reactivity profiles and substrate compatibility.
Caption: General experimental workflow for the synthesis of glycosyl fluorides from thioglycosides.
The IF₅-Pyridine-HF reagent is believed to act as both an oxidant and a fluoride source. The reaction may proceed through a complex mechanism involving an initial oxidative attack on the sulfur atom, leading to a highly reactive intermediate that is subsequently trapped by fluoride.
In contrast, the NIS/HF-Pyridine system operates through a more classical electrophilic activation pathway. NIS serves as a halonium ion source, which activates the thioglycoside by forming a sulfonium (B1226848) ion intermediate. This renders the anomeric carbon susceptible to nucleophilic attack by the fluoride ion from the HF-Pyridine complex.
Caption: Proposed reaction pathways for the two fluorination methods.
Conclusion and Recommendations
Both IF₅-Pyridine-HF and NIS/HF-Pyridine are valuable reagents for the synthesis of glycosyl fluorides from thioglycosides, each with its own set of advantages.
IF₅-Pyridine-HF is a convenient, stable, and easy-to-handle reagent, making it an attractive option for general applications with well-protected thioglycosides. Its stability simplifies storage and handling procedures in the laboratory.
NIS/HF-Pyridine offers a powerful and often highly stereoselective method, particularly for more complex substrates, including those with free hydroxyl groups. The mild reaction conditions can be advantageous for sensitive substrates. However, the corrosive nature of HF-Pyridine necessitates careful handling and specialized equipment.
For researchers prioritizing ease of use and reagent stability with standard protected thioglycosides, IF₅-Pyridine-HF is a strong candidate. For syntheses requiring high stereoselectivity or involving partially unprotected glycosyl donors, NIS/HF-Pyridine is likely the superior choice, provided appropriate safety precautions are taken. The selection of the optimal reagent will ultimately depend on the specific glycosyl donor, the desired stereochemical outcome, and the laboratory's capabilities for handling fluorinating agents.
References
A Comparative Guide to Desulfurizing Fluorination Reagents: Alternatives to IF5-Pyridine-HF
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic compounds, desulfurizing fluorination is a critical transformation. The widely used IF5-Pyridine-HF complex, while effective, possesses certain limitations regarding handling and substrate scope. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal reagent for specific synthetic challenges.
Performance Comparison of Desulfurizing Fluorination Reagents
The following table summarizes the performance of this compound and its alternatives in key desulfurizing fluorination reactions. Yields and reaction conditions are representative and may vary based on the specific substrate.
| Reagent/System | Substrate Type | Product | Yield (%) | Temperature (°C) | Time (h) | Key Features & Limitations |
| This compound | Dithioacetals | gem-Difluoroalkanes | 70-95% | 0 to rt | 1-5 | Effective for a range of dithioacetals; can be air and moisture sensitive. |
| Thioamides | gem-Difluoroamines | Moderate | rt | - | Less commonly used for this transformation. | |
| Sulfides | α-Fluoro sulfides | 60-85% | rt | 24 | Can achieve monofluorination at the α-position. | |
| Silver(I) Fluoride (B91410) (AgF) | Thioamides | gem-Difluoroamines | 75-90% | rt to 50 | 6-12 | Mild conditions, good functional group tolerance; requires stoichiometric silver.[1] |
| Thionobenzodioxoles | gem-Difluorobenzodioxoles | 80-95% | 25-40 | 1.5 | Efficient for the synthesis of difluorobenzodioxoles from catechols.[2][3] | |
| NBS / Pyridine-HF | Dithiolanes | gem-Difluoroalkanes | High | rt | - | One-pot desulfurative-fluorination-bromination is possible.[4] |
| Thioethers | Difluoromethyl/Trifluoromethyl groups | Variable | rt | - | Oxidative desulfurization-fluorination protocol.[5] | |
| DAST | Thioethers/Dithioacetals | gem-Difluoroalkanes | 65-97% | -78 to rt | 0.5-2 | Primarily a deoxyfluorination reagent, but applicable to desulfurative fluorination. Can be thermally unstable.[6][7][8] |
| IF5-Et3N-3HF | Sulfides | Mono- and difluorosulfides | Good | 40 | - | Stable, non-hazardous alternative to IF5.[9] |
| DMPU/HF | Alkynes | Fluoroalkenes/gem-Difluoroalkanes | High | 55 | 3 | Not a direct desulfurizing agent, but an alternative HF source for fluorinations.[10][11][12][13][14] |
Experimental Protocols
Detailed methodologies for key desulfurizing fluorination reactions are provided below.
Desulfurizing Difluorination of Dithioacetals using this compound
-
General Procedure: To a solution of the dithioacetal (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at 0 °C under a nitrogen atmosphere, this compound (2.5 mmol) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[15]
Desulfurizing Fluorination of Thioamides using Silver(I) Fluoride (AgF)
-
General Procedure: To a solution of the thioamide (1.0 mmol) in acetonitrile (B52724) (5 mL) is added silver(I) fluoride (3.0 mmol). The reaction mixture is stirred at 50 °C in the dark for 6-12 hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired gem-difluoroamine.[1]
Oxidative Desulfurizing Fluorination of Dithiolanes using NBS and Pyridine-HF
-
General Procedure: To a solution of the dithiolane (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added N-bromosuccinimide (NBS) (2.2 mmol). The mixture is stirred for 15 minutes, after which pyridine-HF (70% HF, 5 mL) is added dropwise. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then carefully poured into a cold, saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Desulfurizing Fluorination using DAST
-
General Procedure: To a solution of the thio-substrate (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere is added diethylaminosulfur trifluoride (DAST) (1.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of NaHCO3. The mixture is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6][7]
Mechanistic Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the key desulfurizing fluorination reactions.
Caption: General workflow for a typical desulfurizing fluorination reaction.
Caption: Mechanism of AgF in the desulfurizing fluorination of thioamides.[1]
Caption: General mechanism of DAST in fluorination reactions.[16][17]
Safety, Handling, and Cost Considerations
-
This compound: This reagent is corrosive and moisture-sensitive, releasing HF upon contact with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[18][19] It is commercially available but can be expensive.
-
Silver(I) Fluoride (AgF): AgF is a light-sensitive and hygroscopic solid. It is also a costly reagent due to the price of silver.[20] It should be stored in a dark, dry place. While less hazardous than HF-based reagents, standard laboratory precautions should be taken.
-
N-halosuccinimides (NBS, NCS, NIS): These are crystalline solids that are relatively easy to handle. However, they are oxidizers and can be irritating to the skin and respiratory tract.
-
DAST (Diethylaminosulfur Trifluoride): DAST is a liquid that is sensitive to moisture and can decompose violently upon heating.[8] It should be stored at low temperatures and handled with extreme caution. Due to its hazards, safer alternatives like Deoxo-Fluor® or Fluolead™ are often preferred, though these come at a higher cost.[21][22][23][24][25][26][27]
-
IF5-Et3N-3HF: This complex is reported to be a more stable and less hazardous alternative to neat IF5, making it easier to handle.[9]
-
DMPU/HF: As an HF complex, it shares the hazards associated with hydrogen fluoride and should be handled with appropriate care in a fume hood.[11][12][14]
Conclusion
The selection of a desulfurizing fluorination reagent is a multifaceted decision that requires careful consideration of substrate compatibility, reaction efficiency, safety, and cost. While This compound remains a potent reagent, alternatives such as Silver(I) Fluoride offer milder reaction conditions and excellent functional group tolerance, making it particularly suitable for late-stage fluorination of complex molecules. Oxidative desulfurization-fluorination protocols provide a versatile approach for various sulfur-containing substrates. For deoxyfluorination with desulfurization capabilities, DAST and its more stable analogues are effective but require cautious handling. The development of more stable IF5 complexes like IF5-Et3N-3HF and alternative HF sources such as DMPU/HF continues to expand the toolkit available to synthetic chemists, enabling the design of safer and more efficient fluorination strategies. This guide serves as a starting point for researchers to navigate these options and select the most appropriate method for their specific synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorodesulfurization of Thionobenzodioxoles with Silver(I) Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot desulfurative-fluorination-bromination. Synthesis of 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative desulfurization-fluorination of thioethers. Application for the synthesis of fluorinated nitrogen containing building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Designer HF-based fluorination reagent: highly regioselective synthesis of fluoroalkenes and gem-difluoromethylene compounds from alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 22. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 23. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 24. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. scilit.com [scilit.com]
A Comparative Guide to Fluorinating Agents: Evaluating the Cost-Effectiveness of Hara Reagent and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules is a cornerstone of modern chemistry, capable of profoundly influencing a compound's metabolic stability, lipophilicity, and biological activity. The choice of fluorinating agent is critical, dictating not only the efficiency and selectivity of the reaction but also its overall cost-effectiveness and safety. This guide provides an objective comparison of the Hara Reagent with other common fluorinating agents, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic challenges.
Executive Summary
The Hara Reagent (IF₅-Pyridine-HF) is a crystalline, air- and moisture-stable solid, offering a safer and more manageable alternative to the highly reactive iodine pentafluoride (IF₅).[1][2][3] Its primary applications lie in the fluorination of sulfides and thioacetals, as well as the iodofluorination of alkenes.[1][4][5] However, a significant consideration in its cost-effectiveness is that the commercial supply of Hara Reagent has been discontinued.[3] This necessitates its in-situ preparation, adding to the complexity and overall cost of its use.
In contrast, other commercially available fluorinating agents, such as DAST (Diethylaminosulfur Trifluoride) , Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) , and the more modern PyFluor (2-Pyridinesulfonyl Fluoride) and XtalFluor-E , are readily available for the deoxofluorination of alcohols and carbonyls.[6] These reagents present a trade-off between cost, reactivity, and safety. DAST, a long-standing reagent, is known for its high reactivity but also for its thermal instability and potential for explosive decomposition.[2][7] Deoxo-Fluor was developed as a more thermally stable alternative to DAST, albeit at a higher cost.[7] PyFluor has emerged as a cost-effective, highly stable, and selective deoxyfluorinating reagent with a superior safety profile, often minimizing the formation of elimination byproducts that can complicate purification.[2][6]
Performance Comparison of Fluorinating Agents
The following tables provide a summary of the performance of the Hara Reagent in its specific applications and a comparison of common deoxofluorinating agents.
Table 1: Performance of Hara Reagent in the Fluorination of Sulfides
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Ethyl 2-[(4-chlorophenyl)thio]propanoate | Ethyl 2-fluoro-2-[(4-chlorophenyl)thio]propanoate | IF₅-Pyridine-HF | CH₂Cl₂, rt, 24 h | 85 | |
| 1,3-Dithiolane | 1,1-Difluoroethane | IF₅-Pyridine-HF | CH₂Cl₂, rt, 2 h | 92 | [8] |
| 2-Phenyl-1,3-dithiane | gem-Difluoride derivative | IF₅-Pyridine-HF | CH₂Cl₂, rt, 1 h | 95 | [8] |
Table 2: Performance Comparison of Deoxofluorinating Agents
| Substrate (Alcohol) | Reagent | Conditions | Yield (%) | Key Observations | Reference |
| 1-Octanol | DAST | CH₂Cl₂, -78 °C to rt | ~70-80 | Prone to elimination byproducts. | [6] |
| 1-Octanol | Deoxo-Fluor | THF, rt to reflux | ~80-90 | More thermally stable than DAST. | [6] |
| 1-Octanol | PyFluor | Toluene (B28343), DBU, rt | ~85-95 | High selectivity, minimal elimination. | [2][6] |
| Cyclohexanol | DAST | CH₂Cl₂, -78 °C to rt | ~75 | Significant elimination observed. | [6] |
| Cyclohexanol | Deoxo-Fluor | Neat, 70 °C | ~80 | [6] | |
| Cyclohexanol | PyFluor | Toluene, DBU, rt | ~90 | >20:1 selectivity for fluorination over elimination. | [2] |
Cost-Effectiveness Analysis
A direct cost comparison is challenging due to fluctuating prices, varying purity grades, and different suppliers. However, a general overview based on available data is presented below.
Table 3: Cost Comparison of Fluorinating Agents
| Reagent | Form | Price (USD/g) | Supplier (Example) | Key Cost Considerations |
| Hara Reagent | Crystalline Solid | Not commercially available | N/A | Cost of starting materials (IF₅ and Pyridine-HF) and synthesis time. IF₅ is hazardous and expensive. |
| DAST | Liquid | ~$20-30 | Multiple | Relatively inexpensive but has significant safety and handling costs (requires refrigeration, risk of decomposition).[2] |
| Deoxo-Fluor | Liquid | ~$40-60 | Multiple | More expensive than DAST but offers improved thermal stability, potentially reducing safety-related costs.[7] |
| PyFluor | Solid | ~$20-25 | Multiple | Cost-competitive with DAST, with the added benefits of high thermal stability, ease of handling, and high selectivity, which can reduce purification costs.[2][6] |
| XtalFluor-E | Crystalline Solid | ~$10-15 | Multiple | Often more affordable than DAST and Deoxo-Fluor, and offers the advantages of being a stable, crystalline solid. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful and safe application of these reagents. Below are representative procedures for the use of Hara Reagent and common deoxofluorinating agents.
Protocol 1: Fluorination of a Sulfide (B99878) using Hara Reagent (IF₅-Pyridine-HF)
This protocol is adapted from the work of Hara, S. et al.
Materials:
-
Substrate (e.g., ethyl 2-[(4-chlorophenyl)thio]propanoate) (1.0 equiv)
-
Hara Reagent (IF₅-Pyridine-HF) (2.3 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the sulfide in anhydrous CH₂Cl₂ under an inert atmosphere, add the Hara Reagent in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is poured into water and extracted with CH₂Cl₂.
-
The combined organic layers are washed with aqueous sodium bicarbonate (NaHCO₃) and aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), then dried over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Deoxofluorination of a Primary Alcohol using PyFluor
This protocol is a general procedure based on the work of Nielsen, M. K. et al.[2]
Materials:
-
Primary alcohol (1.0 equiv)
-
PyFluor (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the alcohol in anhydrous toluene under an inert atmosphere, add DBU at room temperature.
-
Add PyFluor in one portion and stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Fluorination Workflows and Reagent Selection
To further clarify the experimental process and aid in reagent selection, the following diagrams are provided.
Caption: A general experimental workflow for a fluorination reaction.
Caption: A decision tree for selecting a suitable fluorinating agent.
Conclusion
The choice of a fluorinating agent is a multifaceted decision that requires careful consideration of the substrate, desired transformation, safety, and cost. The Hara Reagent, while effective for specific applications such as the fluorination of sulfides, is hampered by its lack of commercial availability, making it a less cost-effective option for many laboratories. For the more common deoxofluorination of alcohols and carbonyls, modern reagents like PyFluor and XtalFluor-E offer significant advantages over the traditional DAST. They provide a comparable or lower cost, superior safety profiles, and often higher selectivity, leading to simpler purification and a more efficient overall process. Researchers and drug development professionals are encouraged to evaluate these newer alternatives to enhance the safety, efficiency, and cost-effectiveness of their fluorination strategies.
References
- 1. XtalFluor-E 63517-29-3 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembk.com [chembk.com]
- 4. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PyFluor - Wordpress [reagents.acsgcipr.org]
- 6. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 7. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Fluorinating Reagents: IF5-Pyridine-HF vs. DAST, Deoxo-Fluor, and Selectfluor
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The choice of fluorinating agent is critical, directly impacting reaction efficiency, substrate scope, safety, and handling. This guide provides an objective comparison of the performance, safety, and handling of IF5-Pyridine-HF against other commonly used fluorinating reagents: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and Selectfluor®.
Executive Summary
This compound emerges as a compelling alternative to traditional fluorinating agents, particularly in scenarios where safety and ease of handling are paramount. As a stable, crystalline solid, it circumvents many of the hazards associated with highly reactive liquid reagents like DAST and its parent compound, iodine pentafluoride (IF5).[1] While DAST and Deoxo-Fluor are workhorses for deoxyfluorination, their thermal instability and sensitivity to moisture pose significant handling challenges.[1] Selectfluor, an electrophilic fluorinating agent, offers a different reactivity profile, suitable for fluorinating electron-rich centers. This guide will delve into a detailed comparison of these reagents, supported by available experimental data, to inform the selection of the most appropriate tool for specific synthetic challenges.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and performance of this compound and its counterparts.
Table 1: General Properties and Safety Comparison
| Feature | This compound | DAST | Deoxo-Fluor | Selectfluor® |
| Physical Form | Crystalline Solid[1] | Fuming Liquid[2] | Liquid[2] | Crystalline Solid |
| Primary Hazard | Toxic, Corrosive[3] | Toxic, Corrosive, Thermally Unstable (Explosive)[1] | Toxic, Corrosive, More thermally stable than DAST[1] | Oxidizer |
| Handling | Air and moisture-stable, easier to handle[1] | Requires anhydrous conditions, syringe/cannula techniques[4] | Requires anhydrous conditions, syringe/cannula techniques[4] | Easy to handle solid |
| Storage | Store under inert gas[3] | Refrigerate, moisture-sensitive[4] | Store under inert atmosphere in a cool, dry place[4] | Store in a cool, dry place |
| Byproducts | HF (in situ) | HF, SO2 upon contact with water[2] | HF upon contact with water | Amine waste |
Table 2: Performance in Deoxyfluorination of Alcohols
Direct comparative data for this compound in deoxyfluorination of simple alcohols is limited in the reviewed literature. The primary applications found are in the fluorination of sulfides and iodofluorination of alkenes.
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| DAST | Primary Alcohol (e.g., 4-Nitrobenzyl alcohol) | 4-Nitrobenzyl fluoride | 72 | 1.1 eq. DAST, CH2Cl2, RT, 1h | [1] |
| Deoxo-Fluor | Primary Alcohol (e.g., N-Boc-4-hydroxypiperidine) | N-Boc-4-fluoropiperidine | ~80-90 | THF, rt to reflux | [5] |
| PyFluor (Modern Alternative) | Primary Alcohol | Corresponding Alkyl Fluoride | High | DBU, Toluene, RT | [3] |
Table 3: Performance in Fluorination of Sulfides
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| This compound | Ethyl 2-[(4-chlorophenyl)thio]propanoate | Ethyl 2-fluoro-2-[(4-chlorophenyl)thio]propanoate | 85 | CH2Cl2, RT, 24h | [1] |
| This compound | Aryl Alkyl Sulfide | Monofluorinated Aryl Alkyl Sulfide | Varies | CH2Cl2, RT | [6] |
| This compound | Dithioketal | Trifluorinated product | Varies | 80 °C | [7] |
Table 4: Performance in Electrophilic Fluorination of Ketones
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| Selectfluor® | Cyclic Ketones | α-fluorinated ketones | 20-77 | Acetonitrile, RT | [8] |
| Selectfluor® | 1,3-dicarbonyl compounds | 2-fluoro- and 2,2-difluoro-1,3-dicarbonyl compounds | Very good | Aqueous media | [9] |
Experimental Protocols
Protocol 1: Fluorination of the α-Position of a Sulfide using this compound
This protocol is adapted from a typical procedure for the fluorination of sulfides.[1]
-
Materials:
-
Ethyl 2-[(4-chlorophenyl)thio]propanoate (1.0 equiv)
-
This compound (2.3 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Water
-
Aqueous NaHCO3
-
Aqueous Na2S2O3
-
MgSO4 or Na2SO4
-
-
Procedure:
-
To a solution of ethyl 2-[(4-chlorophenyl)thio]propanoate (0.5 mmol) in anhydrous CH2Cl2 (2 mL) at room temperature, add this compound (1.15 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Pour the resulting dark red solution into water (20 mL) and extract with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers and wash with aqueous NaHCO3 and aqueous Na2S2O3.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Deoxyfluorination of a Primary Alcohol using DAST
This protocol is a general procedure for the deoxyfluorination of a primary alcohol.[1]
-
Materials:
-
Primary alcohol (1.0 equiv)
-
DAST (1.1-1.5 equiv)
-
Dichloromethane (CH2Cl2) or other anhydrous aprotic solvent
-
Saturated aqueous NaHCO3 solution
-
Anhydrous Na2SO4
-
-
Procedure:
-
Dissolve the primary alcohol (e.g., 4-nitrobenzyl alcohol, 1.0 mmol) in anhydrous CH2Cl2 (5 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Safety Note: DAST is corrosive, moisture-sensitive, and can decompose explosively upon heating. It generates toxic HF upon contact with water. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
-
Visualizations
Caption: A generalized experimental workflow for fluorination reactions.
Caption: Decision-making factors for selecting a fluorinating reagent.
Conclusion
The selection of a fluorinating agent is a critical decision in the design of synthetic routes for novel therapeutics and functional materials. This compound presents a valuable option, particularly for the fluorination of sulfur-containing compounds, offering the significant advantages of being a stable and easy-to-handle solid. This contrasts sharply with the challenges posed by highly reactive and thermally unstable liquid reagents like DAST. While DAST and its more stable analogue, Deoxo-Fluor, remain the go-to reagents for many deoxyfluorination reactions, their handling requirements necessitate careful consideration of safety protocols. For electrophilic fluorinations, Selectfluor stands out as a versatile and user-friendly choice. Ultimately, the optimal reagent depends on the specific substrate, the desired transformation, and the laboratory's capabilities for handling hazardous materials. This guide provides a framework for making an informed decision, balancing the trade-offs between reactivity, selectivity, safety, and ease of use.
References
- 1. benchchem.com [benchchem.com]
- 2. Simpler fluorine chemistry [soci.org]
- 3. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
A Comparative Guide to the Chemoselectivity of IF5-Pyridine-HF and Other Hypervalent Iodine Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for highly selective and efficient reagents is paramount. Hypervalent iodine compounds have emerged as a versatile and environmentally benign class of reagents for a wide array of chemical transformations. This guide provides a detailed comparison of the chemoselectivity of the fluorinating agent IF5-Pyridine-HF against three prominent hypervalent iodine oxidizing agents: Dess-Martin Periodinane (DMP), 2-Iodoxybenzoic acid (IBX), and Phenyliodine(III) diacetate (PIDA).
Introduction to the Reagents
This compound , often referred to as the Hara reagent, is a stable, solid complex of iodine pentafluoride, pyridine, and hydrogen fluoride. While its primary application is in fluorination reactions, particularly the fluorination of sulfides and the iodofluorination of alkenes, it also exhibits oxidative properties. It is considered a milder and more manageable alternative to the highly reactive and hazardous IF5.
Dess-Martin Periodinane (DMP) is a widely used hypervalent iodine(V) reagent renowned for its mild and highly selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][2] Its high chemoselectivity, neutral reaction conditions, and tolerance for sensitive functional groups make it a staple in complex molecule synthesis.[1]
2-Iodoxybenzoic acid (IBX) is another hypervalent iodine(V) reagent that serves as a mild and selective oxidant for converting alcohols to carbonyl compounds.[3][4] A notable characteristic of IBX is its ability to selectively oxidize alcohols in the presence of other sensitive functionalities like amines and thioethers.[3] However, its low solubility in many common organic solvents can be a limitation.[3]
Phenyliodine(III) diacetate (PIDA) is a versatile hypervalent iodine(III) reagent employed in a broad spectrum of oxidative transformations.[5][6] Beyond the oxidation of alcohols, PIDA is utilized in C-H functionalization, oxidative cyclizations, and rearrangements, often under mild conditions.[7][8]
Comparative Chemoselectivity: A Data-Driven Analysis
Direct comparative studies on the chemoselectivity of this compound against DMP, IBX, and PIDA in identical reaction systems are scarce in the literature. Therefore, this comparison is based on a comprehensive review of their individual applications and functional group tolerances reported in various studies.
Oxidation of Alcohols
DMP and IBX are the reagents of choice for the selective oxidation of alcohols to aldehydes and ketones. They generally do not lead to over-oxidation to carboxylic acids.[9][10] PIDA can also be used for alcohol oxidation, often in the presence of a catalyst like TEMPO.[5] The oxidative capacity of this compound towards alcohols is not its primary application and is less documented.
Table 1: Comparison of Reagent Performance in Alcohol Oxidation
| Reagent | Substrate Type | Product | Yield (%) | Reaction Conditions | Reference |
| DMP | Primary Alcohol | Aldehyde | 90-99% | CH₂Cl₂, rt, 0.5-2 h | [1][2] |
| Secondary Alcohol | Ketone | 90-99% | CH₂Cl₂, rt, 0.5-2 h | [1][2] | |
| IBX | Primary Alcohol | Aldehyde | 85-98% | DMSO or EtOAc/heat | [3][11] |
| Secondary Alcohol | Ketone | 85-98% | DMSO or EtOAc/heat | [3][11] | |
| PIDA | Primary Alcohol | Aldehyde | Good to Excellent | CH₂Cl₂, TEMPO (cat.), rt | [5] |
| Secondary Alcohol | Ketone | Good to Excellent | CH₂Cl₂, TEMPO (cat.), rt | [5] |
Fluorination and Oxidative Fluorination
This compound excels in fluorinative reactions. Its chemoselectivity is evident in its ability to monofluorinate sulfides at the α-position or effect desulfurizing difluorination, depending on the substrate and reaction conditions.
Table 2: Chemoselectivity of this compound in Fluorination Reactions
| Substrate Type | Product | Yield (%) | Reaction Conditions | Reference |
| Aryl Alkyl Sulfide | α-Fluoro Sulfide | High | CH₂Cl₂, rt | |
| Dithioacetal | gem-Difluoride | High | CH₂Cl₂, rt | |
| Alkene | Iodofluoroalkane | Good to Excellent | with reductant, CH₂Cl₂, rt |
The other hypervalent iodine reagents are not primarily used for fluorination, although PIDA can be a precursor for in situ generation of fluorinating species.
Functional Group Tolerance
The chemoselectivity of these reagents is further highlighted by their tolerance towards various functional groups.
Table 3: Functional Group Compatibility
| Functional Group | DMP | IBX | PIDA | This compound |
| Alkenes/Alkynes | Tolerated | Generally Tolerated | Can react | Can react (iodofluorination) |
| Amines | Tolerated | Tolerated (with acid) | Can react | Tolerated |
| Sulfides | Tolerated | Tolerated | Can be oxidized | Reacts (fluorination) |
| Esters/Amides | Tolerated | Tolerated | Tolerated | Tolerated |
| Epoxides | Tolerated | Tolerated | Can react | Tolerated |
| Furan rings | Tolerated | Tolerated | Can react | Tolerated |
| Vinyl ethers | Tolerated | Tolerated | Can react | Tolerated |
Experimental Protocols
General Workflow for Reagent Application in Synthesis
Caption: General experimental workflow for utilizing hypervalent iodine reagents.
Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde using DMP
Reaction: A solution of a primary alcohol (1.0 mmol) in dichloromethane (B109758) (10 mL) is prepared in a round-bottom flask. Dess-Martin Periodinane (1.2 equiv, 1.2 mmol) is added in one portion at room temperature with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 0.5-2 hours), the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (B1220275) (1:1). The mixture is stirred vigorously until the layers are clear. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography.[1][2]
Protocol 2: Oxidation of a Secondary Alcohol to a Ketone using IBX
Reaction: To a solution of a secondary alcohol (1.0 mmol) in DMSO (5 mL) is added IBX (1.5 equiv, 1.5 mmol) at room temperature. The mixture is stirred until the starting material is consumed as indicated by TLC. The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude ketone is purified by flash chromatography.[3][11]
Protocol 3: Fluorination of a Sulfide using this compound
Reaction: To a solution of an α-arylthio ester (1.0 mmol) in dichloromethane (10 mL) in a Teflon vial is added this compound (1.2 equiv, 1.2 mmol) at room temperature. The mixture is stirred at room temperature for 24 hours. The reaction is then quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to yield the α-fluoro sulfide.
Reaction Pathways and Selectivity
The differing reactivity of these reagents stems from their distinct structures and reaction mechanisms.
Caption: Contrasting primary reaction pathways for the featured reagents.
Conclusion
The choice between this compound, DMP, IBX, and PIDA is dictated by the desired transformation.
-
This compound is the premier choice for selective fluorination reactions, particularly with sulfur-containing substrates, and for iodofluorination of unsaturated systems. Its oxidative capacity is secondary to its primary role as a fluorinating agent.
-
DMP and IBX are highly chemoselective oxidizing agents for the conversion of alcohols to aldehydes and ketones, with DMP offering better solubility in common organic solvents. Their mild nature and high functional group tolerance make them invaluable in the synthesis of complex molecules.
-
PIDA offers the broadest range of oxidative reactivity, extending beyond simple alcohol oxidation to include C-H functionalization and other useful transformations, making it a powerful tool for molecular diversification.
For professionals in drug development and chemical research, a thorough understanding of the distinct chemoselectivity profiles of these hypervalent iodine reagents is crucial for the strategic design of synthetic routes to complex and sensitive molecular targets.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 4. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. nbinno.com [nbinno.com]
- 6. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 7. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. OXIDATION OF ALCOHOLS: PART III: DMP AND TEMPO – My chemistry blog [mychemblog.com]
- 11. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of IF5-Pyridine-HF: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive reagents like Iodine Pentafluoride-Pyridine-Hydrogen Fluoride (B91410) (IF5-Pyridine-HF), also known as the Hara Reagent, is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the safe disposal of this reagent.
Immediate Safety Considerations:
This compound is a complex that combines the hazards of its individual components: iodine pentafluoride (a strong oxidizing agent and water-reactive), pyridine (B92270) (a flammable and toxic organic base), and hydrogen fluoride (an acutely toxic and corrosive acid that can cause severe, delayed-onset burns and systemic toxicity).[1][2][3] Due to the severe hazards associated with hydrogen fluoride (HF), all handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including:
-
Chemical safety goggles and a face shield[4]
-
A chemical-resistant apron over a lab coat[4]
-
Two pairs of neoprene or nitrile gloves[5]
An emergency eyewash and safety shower must be immediately accessible.[4] It is also critical to have an HF-specific first aid kit, including calcium gluconate gel, readily available and to ensure all personnel are trained in its use.[4][6]
Standard Operating Procedure for Disposal
The recommended procedure for the disposal of this compound involves a careful quenching process to neutralize the reactive components, followed by collection for hazardous waste disposal. This procedure is adapted from established laboratory protocols for quenching reactions containing HF-pyridine.[5][7]
It is imperative to consult and follow your institution's specific Environmental Health & Safety (EHS) guidelines, as some institutions may prohibit the neutralization of HF-pyridine mixtures and require direct pickup of the unreacted reagent.[8]
Step 1: Preparation Before beginning the disposal process, prepare all necessary equipment and reagents within a chemical fume hood. This includes a suitably sized container (e.g., a plastic beaker or flask) for the quenching reaction, a cooling bath (ice-water), and the neutralizing agent.
Step 2: Cooling Cool the reaction vessel containing the this compound residue or unreacted reagent in an ice-water bath. This is crucial to manage the exothermic nature of the neutralization reaction.[5] The neutralization of HF solutions can generate a significant amount of heat, potentially leading to boiling and splashing of the hazardous material.[9]
Step 3: Quenching and Neutralization Slowly and cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the cooled this compound.[5][7] The addition should be done dropwise or in small increments to control the rate of reaction and gas evolution (carbon dioxide). Continue the addition until gas evolution ceases, indicating that the acidic components have been neutralized.
Step 4: Post-Quenching Treatment After neutralization, the resulting mixture will contain neutralized pyridine, iodide salts, and fluoride salts. It is important to remember that even after neutralization, the solution may still contain residual hazards.
Step 5: Waste Collection and Labeling The entire quenched mixture should be transferred to a clearly labeled, chemically compatible (e.g., polyethylene) hazardous waste container.[5][7] The label should accurately reflect the contents, including the neutralized products of this compound. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[5]
Step 6: Final Disposal Arrange for the collection of the hazardous waste through your institution's EHS department.[4][5][8] Never dispose of this compound or its neutralized byproducts down the drain.[4][8] All materials that have come into contact with this compound, including gloves and disposable labware, must also be disposed of as hazardous waste.[7]
Quantitative Data for Neutralizing Agents
The following table summarizes common neutralizing agents for hydrogen fluoride. For the disposal of this compound, sodium bicarbonate is recommended for the initial quenching step due to its common use in laboratory procedures for neutralizing HF-pyridine reactions.[5][7]
| Neutralizing Agent | Chemical Formula | Notes |
| Sodium Bicarbonate | NaHCO3 | A saturated aqueous solution is recommended for quenching this compound reactions.[5][7] |
| Calcium Carbonate | CaCO3 | Can be used for spill cleanup.[6] |
| Calcium Hydroxide | Ca(OH)2 | Can be used for spill cleanup; however, it may form insoluble precipitates.[6][10] |
| Boric Acid | H3BO3 | Used to complex fluoride ions, but the reaction can be slow.[11] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Iodine pentafluoride - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. ull.tju.edu.cn [ull.tju.edu.cn]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
- 10. Hydrofluoric Acid in Dentistry: An Investigation of Isolation and Neutralizing Agents and Precipitates on IPS e.max CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
